molecular formula C11H12O2 B1590697 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one CAS No. 58621-52-6

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Cat. No.: B1590697
CAS No.: 58621-52-6
M. Wt: 176.21 g/mol
InChI Key: BAXUMNKQKVFPNU-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXUMNKQKVFPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493799
Record name 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-one
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58621-52-6
Record name 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one
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Foundational & Exploratory

synthesis and characterization of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Executive Summary: This guide provides a comprehensive technical overview for the , commonly known as 6-acetylchroman. This key intermediate is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The document details the prevalent synthetic methodology, Friedel-Crafts acylation, explaining the underlying reaction mechanism and providing a detailed experimental protocol. Furthermore, it establishes a robust framework for the structural elucidation of the title compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each characterization method is discussed with an emphasis on interpreting the resulting data to confirm the product's identity and purity. This guide is intended to serve as a practical resource for scientists, offering both theoretical grounding and actionable laboratory procedures.

Introduction: The Significance of 6-Acetylchroman

The benzopyran framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with valuable biological properties.[1] this compound (6-acetylchroman) is a vital derivative of this family. Its structure, featuring a chroman ring system acetylated at the 6-position, makes it an ideal precursor for the synthesis of more complex pharmaceutical agents. The presence of the ketone functional group provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.[2][3] Understanding its synthesis and unequivocally confirming its structure are therefore critical first steps in the development of novel therapeutics.

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for preparing 6-acetylchroman is the Friedel-Crafts acylation of the parent chroman (3,4-dihydro-2H-1-benzopyran). This class of reaction is a cornerstone of organic chemistry for attaching substituents to aromatic rings.[4][5]

Principle of the Reaction

Friedel-Crafts acylation is a form of electrophilic aromatic substitution.[6] The reaction involves an acylating agent, typically an acyl chloride (like acetyl chloride) or an acid anhydride, and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent by coordinating to the halogen, which facilitates the formation of a highly electrophilic acylium ion.[5][6] This acylium ion is then attacked by the electron-rich aromatic ring of the chroman molecule. A key advantage of acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution and leads to cleaner, monoacylated products.[7]

Reaction Scheme and Mechanism

The acylation of chroman proceeds via a well-established mechanism involving the formation of an acylium ion, its electrophilic attack on the aromatic ring, and subsequent restoration of aromaticity.

G cluster_mechanism Friedel-Crafts Acylation Mechanism reagents Acetyl Chloride + AlCl₃ acylium Acylium Ion Formation [CH₃C≡O]⁺ + AlCl₄⁻ reagents->acylium Step 1: Activation attack Electrophilic Attack (Sigma Complex Formation) acylium->attack Step 2 chroman Chroman (Nucleophile) chroman->attack deprotonation Deprotonation & Catalyst Regeneration attack->deprotonation Step 3 product 6-Acetylchroman + HCl + AlCl₃ deprotonation->product Final Products

Caption: Reaction mechanism for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 6-Acetylchroman

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 3,4-Dihydro-2H-1-benzopyran (Chroman)

  • Acetyl chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution (e.g., 2M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Cool the flask in an ice bath to 0 °C. Add anhydrous dichloromethane (DCM) followed by the slow, portion-wise addition of anhydrous aluminum chloride (AlCl₃) with stirring.

  • Addition of Acylating Agent: Slowly add acetyl chloride, dissolved in a small amount of anhydrous DCM, to the stirred suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Addition of Substrate: Add a solution of chroman in anhydrous DCM dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and dilute HCl. This step is highly exothermic and should be performed in a fume hood with caution.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic extracts and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Structural Elucidation and Characterization

Confirming the structure of the synthesized product is a critical step that relies on the combined use of several spectroscopic techniques.[8] Each method provides a unique piece of the structural puzzle.

G cluster_workflow Analytical Workflow start Crude Product (Post-Synthesis) purify Purification (e.g., Column Chromatography) start->purify pure_prod Pure Product purify->pure_prod nmr NMR Spectroscopy (¹H & ¹³C) pure_prod->nmr Structural Backbone ir IR Spectroscopy pure_prod->ir Functional Groups ms Mass Spectrometry pure_prod->ms Molecular Weight final Confirmed Structure nmr->final ir->final ms->final

Caption: General workflow for product purification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the carbon-hydrogen framework.[9][10]

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For 6-acetylchroman, the spectrum is expected to show distinct signals for the aromatic, aliphatic (chroman ring), and acetyl group protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6d1HAromatic H (ortho to acetyl)
~7.5dd1HAromatic H (ortho to acetyl)
~6.8d1HAromatic H (ortho to ether O)
~4.2t2H-OCH₂-
~2.8t2HAr-CH₂-
~2.5s3H-C(O)CH₃
~2.0m2H-CH₂CH₂CH₂-
Note: Exact chemical shifts and coupling constants (J values) can vary slightly based on the solvent and spectrometer frequency. Data is representative.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides insight into their chemical environment (e.g., sp², sp³, carbonyl).

Chemical Shift (δ) ppmAssignment
~197C=O (Ketone)
~158Aromatic C (C-O)
~131Aromatic C (quaternary)
~129Aromatic CH
~127Aromatic CH
~120Aromatic C (quaternary)
~117Aromatic CH
~66-OCH₂-
~29-C(O)CH₃
~24Ar-CH₂-
~22-CH₂CH₂CH₂-
Note: Data is representative and compiled from typical values for similar structures.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11][12] The spectrum of 6-acetylchroman will be dominated by absorptions corresponding to the ketone and ether groups, as well as aromatic and aliphatic C-H bonds.

Wavenumber (cm⁻¹)IntensityFunctional Group
~3050-3100MediumAromatic C-H Stretch
~2850-2960Medium-StrongAliphatic C-H Stretch
~1675StrongC=O Stretch (Aryl Ketone)
~1600MediumC=C Aromatic Ring Stretch
~1250StrongC-O-C Asymmetric Stretch (Aryl Ether)
~1050MediumC-O-C Symmetric Stretch
Note: Conjugation of the ketone with the aromatic ring lowers the C=O stretching frequency from the typical ~1715 cm⁻¹.[12]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For C₁₁H₁₂O₂, the expected exact mass is approximately 176.08 g/mol .

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 176.

  • Key Fragmentation: A characteristic fragmentation is the loss of the methyl group from the acylium ion (cleavage of the CO-CH₃ bond), leading to a strong peak at m/z = 161 ([M-15]⁺). Another significant fragment would be the acylium ion itself at m/z = 43 ([CH₃CO]⁺).

Correlative Analysis

The final structural confirmation comes from ensuring all data are self-consistent.

G cluster_validation Structural Confirmation Logic structure Proposed Structure C₁₁H₁₂O₂ ms MS m/z = 176 (M⁺) m/z = 161 ([M-CH₃]⁺) structure->ms Confirms Molecular Formula ir IR ~1675 cm⁻¹ (C=O) ~1250 cm⁻¹ (C-O-C) structure->ir Confirms Functional Groups h_nmr ¹H NMR Aromatic, Aliphatic & Acetyl Protons structure->h_nmr Confirms H-Framework c_nmr ¹³C NMR ~197 ppm (C=O) 11 C signals structure->c_nmr Confirms C-Framework ms->structure ir->structure h_nmr->structure c_nmr->structure

Caption: Correlative analysis of spectroscopic data.

Safety, Handling, and Storage

Working with the reagents for this synthesis requires strict adherence to safety protocols.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood, and personal protective equipment (gloves, goggles, lab coat) is mandatory.

  • Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture. Must be handled in a fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All work should be performed in a well-ventilated fume hood.

  • Product (6-Acetylchroman): While specific toxicity data may be limited, it should be handled as a potentially hazardous chemical. Avoid skin contact and inhalation.[13]

  • Storage: The final product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[14]

Conclusion

This technical guide outlines a reliable and well-established pathway for the synthesis of this compound via Friedel-Crafts acylation. It further provides a detailed framework for the comprehensive characterization and structural validation of the final product using modern spectroscopic methods. The combination of NMR, IR, and MS data provides an unambiguous confirmation of the molecular structure. By following the described protocols and analytical logic, researchers can confidently synthesize and verify this valuable chemical intermediate for its subsequent use in drug discovery and development pipelines.

References

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.
  • Wang, Y., et al. (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Beilstein Journal of Organic Chemistry, 9, 1196–1202. Available from: [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. Available from: [Link]

  • SynHet. (n.d.). 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dihydro-2H-pyran.
  • Qi, X., et al. (n.d.). A Novel Synthesis of Acetophenone Benzopyran Derivative. Advanced Materials Research. Available from: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

  • Lesko, L. J., & Atkinson, A. J., Jr. (2001). The applications of biomarkers in early clinical drug development to improve decision-making processes. Annual review of pharmacology and toxicology, 41, 1–21. Available from: [Link]

  • The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Zimmermann, B. (2002). Applications of biomolecular interaction analysis in drug development. TARGETS, 1(2), 66-73. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data Analysis of 6-acetyl-3,4-dihydro-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Structural Narrative of a Chromanone

In the landscape of medicinal chemistry and materials science, the benzopyran scaffold is a cornerstone of molecular design. Its derivatives, particularly chromanones, are prevalent in a multitude of biologically active natural products and synthetic compounds.[1][2] The subject of this guide, 6-acetyl-3,4-dihydro-2H-1-benzopyran (also known as 6-acetylchroman-4-one), represents a key synthetic intermediate and a fundamental model for understanding the physicochemical properties of this class.

This document eschews a conventional, rigid format. Instead, it is structured to mirror the logical workflow of structural elucidation, moving from the broad strokes of molecular composition to the fine details of atomic connectivity and electronic structure. As your guide, I will not merely present data; I will explain the causality behind the analytical choices, the theoretical underpinnings of the spectral features observed, and the synergistic power of a multi-technique spectroscopic approach. Our objective is to build a self-validating case for the structure of 6-acetyl-3,4-dihydro-2H-1-benzopyran, grounded in empirical data and authoritative principles.

Molecular Blueprint: Initial Structural Assessment

Before delving into spectroscopy, we must first visualize our target. The molecule consists of a bicyclic system where a dihydropyran ring is fused to a benzene ring. An acetyl group is substituted at the 6-position, and a ketone resides at the 4-position of the pyran ring.

Key Structural Features:

  • Molecular Formula: C₁₁H₁₀O₃

  • Molecular Weight: 190.19 g/mol

  • Core Scaffold: 3,4-dihydro-2H-1-benzopyran (Chroman)

  • Key Functional Groups:

    • Aromatic Ketone (Acetyl group)

    • Cyclic Aliphatic Ketone (at C4)

    • Aryl Ether

    • 1,2,4-trisubstituted Benzene Ring

    • Saturated Heterocyclic Ring (Dihydropyran)

The following IUPAC numbering will be used throughout this analysis:

Chemical Structure of 6-acetyl-3,4-dihydro-2H-1-benzopyran with IUPAC numbering

Unveiling the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. It provides information on the chemical environment, connectivity, and relative number of different types of protons.

The 'Why': Experimental Rationale

The choice of solvent and magnetic field strength is critical. A deuterated solvent like Chloroform-d (CDCl₃) is typically used as it is chemically inert and has a well-defined residual solvent peak for calibration. High-field NMR (e.g., 400-500 MHz) is employed to maximize signal dispersion, resolving complex splitting patterns and minimizing spectral overlap, which is crucial for unambiguous assignment.[3]

Protocol: A Self-Validating Methodology
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz spectrometer at room temperature. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Diagram: ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert into 400 MHz Spectrometer C->D E Acquire FID (16 Scans) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate to TMS (0 ppm) G->H I Integrate Peaks H->I J Assign Signals I->J

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Data Interpretation: Decoding the Spectrum

The ¹H NMR spectrum is predicted to show four distinct groups of signals corresponding to the aromatic, methylene, and acetyl protons.

  • Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring (H-5, H-7, H-8) will exhibit characteristic splitting patterns.

    • H-5: This proton is ortho to the C4a-C5 bond and meta to the acetyl group. It will likely appear as a doublet.

    • H-7: This proton is ortho to the acetyl group and meta to the ether oxygen. Deshielding from the carbonyl will shift it downfield. It should appear as a doublet of doublets.

    • H-8: This proton is ortho to the ether oxygen and meta to the acetyl group. It will appear as a doublet.

  • Dihydropyran Methylene Protons (δ 2.5-5.0 ppm):

    • H-2 (-OCH₂-): These two protons are adjacent to the electronegative ether oxygen, causing a significant downfield shift. They will appear as a triplet, coupled to the H-3 protons.

    • H-3 (-CH₂CO-): These two protons are adjacent to the C4 carbonyl group. They will also be deshielded, but less so than H-2. They will appear as a triplet, coupled to the H-2 protons.

  • Acetyl Methyl Protons (δ ~2.5 ppm):

    • -COCH₃: These three protons are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. The adjacent carbonyl group deshields them into this region.

Predicted Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85dd1HH-7
~7.80d1HH-5
~7.00d1HH-8
~4.55t2HH-2
~2.85t2HH-3
~2.55s3H-COCH₃

Mapping the Carbon Framework: ¹³C NMR Spectroscopy

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton. With broadband proton decoupling, each unique carbon atom typically appears as a single line, simplifying the spectrum.

The 'Why': Experimental Rationale

The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate a greater number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio. The chemical shift range is much wider (~200 ppm), which means signal overlap is rare.

Protocol: A Self-Validating Methodology
  • Sample & Solvent: The same sample prepared for ¹H NMR analysis is used.

  • Acquisition: The spectrum is acquired on a 100 MHz (for a 400 MHz ¹H system) spectrometer. A standard single-pulse experiment with broadband proton decoupling is used.

  • Parameters: A 90° pulse angle and a relaxation delay of 2-5 seconds are typical. Several hundred to a few thousand scans are usually required.

  • Processing: The FID is processed with a Fourier transform, followed by phasing and baseline correction. The spectrum is calibrated using the CDCl₃ solvent peak at δ 77.16 ppm.

Diagram: ¹³C NMR Workflow

G A Use Existing ¹H NMR Sample B Acquire on 100 MHz Spectrometer (Proton Decoupled) A->B C Accumulate Scans (e.g., 1024) B->C D Fourier Transform & Process C->D E Calibrate to CDCl₃ (δ 77.16) D->E F Assign Carbon Signals E->F

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Data Interpretation: Assigning the Skeleton

The spectrum will show 11 distinct carbon signals, as expected from the molecular formula.

  • Carbonyl Carbons (δ 190-200 ppm): The two ketone carbons (C4 and the acetyl C=O) will be the most downfield signals due to extreme deshielding. The cyclic ketone (C4) is typically slightly more shielded than the aromatic ketone.

  • Aromatic Carbons (δ 115-165 ppm): Six signals will appear in this region. The oxygen-bearing carbon (C8a) and the acetyl-bearing carbon (C6) will be quaternary and shifted significantly. The other four carbons (C4a, C5, C7, C8) will have distinct shifts based on their electronic environment.

  • Aliphatic Carbons (δ 20-70 ppm):

    • C2 (-OCH₂-): This carbon, attached to the ether oxygen, will be the most downfield of the aliphatic signals.

    • C3 (-CH₂CO-): This methylene carbon is adjacent to the C4 ketone.

    • -COCH₃: The methyl carbon of the acetyl group will be the most upfield signal in the entire spectrum.

Predicted Data Summary
Chemical Shift (δ, ppm)Assignment
~197.5Acetyl C=O
~191.5C4
~162.0C8a
~136.0C7
~131.0C5
~130.0C6
~121.0C4a
~117.5C8
~67.0C2
~37.0C3
~26.5-COCH₃

Identifying Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[4]

The 'Why': Experimental Rationale

This technique is foundational for confirming the presence of key carbonyl (C=O) and ether (C-O) functionalities, which are the defining features of our target molecule. Attenuated Total Reflectance (ATR) is a modern, preferred method as it requires minimal sample preparation and is non-destructive.

Protocol: A Self-Validating Methodology
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Acquisition: Apply pressure using the ATR anvil to ensure good contact. Record a background spectrum of the clean, empty crystal.

  • Measurement: Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram: IR Spectroscopy Workflow

G A Place Sample on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum (32 Scans) A->C D Generate Absorbance Spectrum B->D C->D E Identify Characteristic Peaks D->E

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Data Interpretation: Vibrational Fingerprints

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

  • C=O Stretching: Two distinct, strong peaks are expected. The aromatic ketone (acetyl group) will absorb around 1680 cm⁻¹ . The cyclic aliphatic ketone (C4) will absorb at a slightly higher frequency, around 1690 cm⁻¹ . The conjugation of the acetyl group with the aromatic ring lowers its stretching frequency compared to a simple aliphatic ketone.

  • Aromatic C=C Stretching: Several medium to sharp peaks will appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong band corresponding to the aryl-alkyl ether stretch (Ar-O-CH₂) is expected in the 1200-1270 cm⁻¹ range.

  • C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the dihydropyran and acetyl groups) will appear just below 3000 cm⁻¹.

Predicted Data Summary
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~1690StrongC=O Stretch (Cyclic Ketone, C4)
~1680StrongC=O Stretch (Aryl Ketone, Acetyl)
~1600, 1575, 1480MediumAromatic C=C Stretch
~1260StrongAryl-Alkyl C-O Stretch
~2950, 2880MediumAliphatic C-H Stretch
~3050WeakAromatic C-H Stretch

Confirming Molecular Mass and Formula: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure.

The 'Why': Experimental Rationale

High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is ideal. ESI is a soft ionization method that typically yields a strong protonated molecular ion peak [M+H]⁺, minimizing initial fragmentation and providing an unambiguous molecular weight. HRMS provides a mass measurement with high accuracy (to four or five decimal places), allowing for the confident determination of the molecular formula.

Protocol: A Self-Validating Methodology
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the analyte in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the spectrum in positive ion mode. The instrument is calibrated using a known standard immediately prior to analysis.

  • Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to generate a list of possible molecular formulas that fit the measured mass within a narrow tolerance (e.g., ± 5 ppm).

Diagram: Mass Spectrometry Workflow

G A Prepare Dilute Solution (e.g., Acetonitrile) B Infuse into ESI Source A->B C Acquire Spectrum (Positive Mode) B->C D Measure Accurate Mass of [M+H]⁺ C->D E Confirm Molecular Formula (C₁₁H₁₀O₃) D->E F Analyze Fragmentation Pattern (MS/MS if needed) D->F

Caption: Workflow for High-Resolution Mass Spectrometry.

Data Interpretation: The Molecular Ion and Its Fragments
  • Molecular Ion: The calculated exact mass of C₁₁H₁₀O₃ is 190.06299. In positive-ion ESI-HRMS, we expect to see a prominent ion for [C₁₁H₁₁O₃]⁺ at m/z 191.07027 .

  • Key Fragmentation Pathways: If Electron Ionization (EI) or tandem MS (MS/MS) is performed, characteristic fragments would confirm the structure:

    • Loss of Acetyl Radical: A very common fragmentation would be the cleavage of the acetyl group, leading to a fragment at m/z 147 ([M - COCH₃]⁺).

    • Loss of Methyl Radical: Loss of a methyl group from the acetyl function would produce a peak at m/z 175 ([M - CH₃]⁺).

    • Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the dihydropyran ring can occur, although it is more characteristic of unsaturated pyran rings. If it occurs, it could lead to characteristic fragments representing both the diene and dienophile components.

Predicted Data Summary
m/z (Value)FormulaIdentity
191.0703C₁₁H₁₁O₃⁺[M+H]⁺
175.0754C₁₀H₇O₃⁺[M - CH₃]⁺
147.0491C₉H₇O₂⁺[M - COCH₃]⁺

Probing the Electronic System: UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the conjugated π-electron systems within the molecule by measuring electronic transitions.[5][6][7]

The 'Why': Experimental Rationale

The chromanone system contains a benzene ring conjugated with a carbonyl group, which gives rise to characteristic UV absorptions.[8][9] The position and intensity of these absorptions are sensitive to the solvent polarity and the overall electronic structure, providing a final layer of characterization.

Protocol: A Self-Validating Methodology
  • Solution Preparation: Prepare a dilute solution of the analyte in a UV-grade solvent (e.g., ethanol or hexane) to achieve an absorbance maximum below 1.5 AU.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Measurement: Replace the blank cuvette with a matched cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Diagram: UV-Vis Spectroscopy Workflow

G A Prepare Dilute Solution (UV-grade Ethanol) B Record Solvent Baseline A->B C Record Sample Spectrum (200-400 nm) A->C D Identify λmax Values B->D C->D E Assign Electronic Transitions D->E

Sources

An In-depth Technical Guide to 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one (6-Acetylchroman)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, a heterocyclic ketone commonly known as 6-acetylchroman. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis, characterization, and potential applications of this and related benzopyran derivatives. The guide details a robust synthetic protocol, outlines key analytical techniques for its characterization, and discusses its chemical reactivity and safety considerations.

Introduction

This compound, also referred to as 6-acetylchroman, belongs to the benzopyran class of heterocyclic compounds. The chroman scaffold is a core structural motif found in a variety of biologically active natural products and synthetic molecules, including tocopherols (Vitamin E), flavonoids, and certain pharmaceuticals. The introduction of an acetyl group at the 6-position of the chroman ring system provides a key synthetic handle for further molecular elaboration, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide will delve into the fundamental properties and synthetic methodology of this compound, providing a solid foundation for its use in research and development.

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueSource(s)
IUPAC Name 1-(3,4-dihydro-2H-chromen-6-yl)ethanone[1]
Common Name 6-Acetylchroman
CAS Number 58621-52-6[1]
Molecular Formula C₁₁H₁₂O₂[2]
Molecular Weight 176.22 g/mol [1]
Appearance Expected to be a solid at room temperature
Melting Point 44-46 °C[1]
Boiling Point Not explicitly available. Expected to be >200 °C.[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and very low solubility in water.
InChI Code 1S/C11H12O2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3[1]

Synthesis of this compound

A reliable and widely used method for the synthesis of 6-acetylchroman is the Friedel-Crafts acylation of 3,4-dihydro-2H-1-benzopyran (chroman).[1][4] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich aromatic ring of the chroman molecule.

Reaction Scheme

Friedel-Crafts Acylation of Chroman chroman Chroman arrow chroman->arrow acetyl_chloride Acetyl Chloride acetyl_chloride->arrow lewis_acid AlCl₃ (Lewis Acid) lewis_acid->arrow product This compound hcl HCl plus1 + plus2 + arrow->product arrow->hcl

Caption: Friedel-Crafts acylation of chroman to yield 6-acetylchroman.

Causality Behind Experimental Choices

The choice of reagents and conditions for the Friedel-Crafts acylation is critical for a successful and selective reaction.

  • Lewis Acid Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is essential to activate the acetyl chloride.[3] The Lewis acid coordinates to the chlorine atom of the acetyl chloride, making the carbonyl carbon more electrophilic and facilitating the formation of the acylium ion, the key electrophile in this reaction.

  • Solvent: An inert solvent that does not react with the Lewis acid or the reactants is required. Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies product isolation.[3]

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the Lewis acid and acetyl chloride.[3] The reaction is then allowed to proceed at room temperature.

  • Work-up: The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid.[3] This step hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts. Subsequent extractions with a saturated sodium bicarbonate solution neutralize any remaining acid.[3]

Step-by-Step Experimental Protocol

This is a representative protocol based on established Friedel-Crafts acylation procedures.[3] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

  • Reaction Setup: In a fume hood, equip a dry round-bottomed flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).

  • Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Acetyl Chloride Addition: Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes, maintaining the temperature at 0 °C.

  • Chroman Addition: After the addition of acetyl chloride is complete, add a solution of 3,4-dihydro-2H-1-benzopyran (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the chroman solution dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (H-5, H-7, H-8)6.8 - 7.8m3H
Methylene Protons (-OCH₂-)~4.2t2H
Methylene Protons (-CH₂-Ar)~2.8t2H
Acetyl Protons (-COCH₃)~2.5s3H
Methylene Protons (-CH₂-CH₂-)~2.0p2H

s = singlet, t = triplet, p = pentet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~197
Aromatic Carbons (quaternary & CH)115 - 160
Methylene Carbon (-OCH₂-)~67
Acetyl Carbon (-CH₃)~26
Methylene Carbon (-CH₂-Ar)~24
Methylene Carbon (-CH₂-CH₂-)~22
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch3000 - 2850Medium
Carbonyl (C=O)Stretch1685 - 1665Strong
Aromatic C=CStretch1600 - 1450Medium
C-O-C (ether)Stretch1260 - 1000Strong

The strong carbonyl absorption is a key diagnostic peak for this molecule.[5]

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (176.22). Common fragmentation patterns for ketones would likely be observed.[6]

  • Alpha-cleavage: Loss of the methyl group (•CH₃) to give a stable acylium ion at m/z 161.

  • Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to a fragment corresponding to the chroman ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the acetyl group and the electron-rich aromatic ring.

  • Reactions of the Ketone: The carbonyl group can undergo a wide range of standard ketone reactions, including reduction to the corresponding alcohol, reductive amination, and aldol condensation.

  • Electrophilic Aromatic Substitution: The benzopyran ring system is activated towards further electrophilic aromatic substitution, although the acetyl group is deactivating.

  • Synthetic Intermediate: This compound serves as a valuable building block for the synthesis of more complex chroman derivatives. The acetyl group can be a starting point for the construction of other functional groups or heterocyclic rings. Chroman derivatives have shown a wide range of biological activities, and this compound is a key intermediate for exploring novel therapeutic agents.

Safety and Handling

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2] Avoid inhalation of dust or vapors and contact with skin and eyes.[2]

  • Reagent Hazards:

    • Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment.[3]

    • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water.[7] Handle with extreme care in a fume hood.[7]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8]

    • Inhalation: Move the person to fresh air.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[8]

    • In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable heterocyclic ketone with significant potential as a synthetic intermediate in medicinal chemistry and materials science. This technical guide has provided a detailed overview of its physical and chemical properties, a robust synthetic protocol via Friedel-Crafts acylation, and an analysis of its expected spectroscopic characteristics. The information presented herein should serve as a practical resource for scientists and researchers, enabling the safe and efficient use of this compound in their research endeavors.

References

  • Appchem. (n.d.). Ethanone, 1-(3,4-dihydro-2H-1-benzopyran-6-yl)-2-phenyl-. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemguide. (n.d.). The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR – spectra of acetylated wood with increasing degree of.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Retrieved from [Link]

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Acetyl-2,2-dimethylchroman-4-one (CAS: 68799-41-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Acetyl-2,2-dimethylchroman-4-one, a natural flavonoid with emerging interest in medicinal chemistry.[1][2] This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, biological activities, and potential applications in drug discovery, with a particular focus on its role as a privileged scaffold.

Core Compound Identification and Properties

6-Acetyl-2,2-dimethylchroman-4-one is a derivative of the chromanone core structure, which is a foundational motif in a vast number of biologically active compounds.[3][4] The chroman-4-one skeleton, a fusion of a benzene ring and a dihydropyran ring, is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5]

PropertyValueSource
CAS Number 68799-41-7[2][6]
Molecular Formula C₁₃H₁₄O₃[7]
Molecular Weight 218.25 g/mol [7]
IUPAC Name 6-acetyl-2,2-dimethylchroman-4-one[1]
Synonyms 2,2-Dimethyl-6-acetyl chromanone[2]
Boiling Point (Predicted) 361.3 ± 42.0 °C[7]
Appearance Solid (form may vary)N/A
Solubility Information not widely available, likely soluble in organic solvents like DMSO and methanol.N/A

Synthesis and Mechanistic Insights

The synthesis of 6-acetyl-2,2-dimethylchroman-4-one can be strategically achieved through a Friedel-Crafts acylation of the parent 2,2-dimethylchroman-4-one. This electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry for introducing acyl groups to aromatic rings.[8][9] The choice of this method is predicated on the electron-rich nature of the chromanone aromatic ring, which is activated towards electrophilic attack.

Logical Flow of Synthesis

The synthesis initiates with the formation of the 2,2-dimethylchroman-4-one scaffold, followed by the introduction of the acetyl group at the C6 position. The regioselectivity of the acylation is directed by the activating effect of the ether oxygen and the steric hindrance of the dimethylated C2 position.

synthesis_flow A Starting Materials: Phenol and 3,3-Dimethylacrylic acid B Synthesis of 2,2-Dimethylchroman-4-one A->B Cyclization C Friedel-Crafts Acylation B->C Acetyl Chloride, AlCl₃ D 6-Acetyl-2,2-dimethylchroman-4-one C->D Purification

Caption: Synthetic workflow for 6-Acetyl-2,2-dimethylchroman-4-one.

Detailed Experimental Protocol: Synthesis of 6-Acetyl-2,2-dimethylchroman-4-one

This protocol is a self-validating system, with each step designed to maximize yield and purity, and includes in-process checks.

Step 1: Synthesis of 2,2-Dimethylchroman-4-one (Precursor)

  • Reaction Setup: To a solution of phenol (1 equivalent) in a suitable solvent such as toluene, add 3,3-dimethylacrylic acid (1.1 equivalents).

  • Catalysis: Slowly add a catalytic amount of a strong acid catalyst like polyphosphoric acid or Eaton's reagent. The causality here is that the acid protonates the acrylic acid, making it a better electrophile for the subsequent intramolecular cyclization.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Friedel-Crafts Acylation to Yield 6-Acetyl-2,2-dimethylchroman-4-one

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2,2-dimethylchroman-4-one (1 equivalent) in a dry, inert solvent such as dichloromethane or nitrobenzene.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath and add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) portion-wise. The excess of Lewis acid is crucial as it complexes with both the acylating agent and the carbonyl group of the substrate.[9]

  • Acylating Agent Addition: Add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension. The reaction is exothermic and maintaining a low temperature is critical to prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours and then at room temperature until the starting material is consumed (monitored by TLC).

  • Quenching and Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 6-acetyl-2,2-dimethylchroman-4-one.

Spectroscopic and Analytical Characterization

A robust characterization of the synthesized compound is paramount for its use in research and development. The following data provides a baseline for the identification and purity assessment of 6-Acetyl-2,2-dimethylchroman-4-one.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (with splitting patterns indicative of 1,2,4-trisubstitution), a singlet for the acetyl methyl group, a singlet for the methylene protons of the pyranone ring, and a singlet for the gem-dimethyl groups. A study of related 6-substituted 2,2-dimethylchroman-4-ones provides context for expected chemical shifts and coupling constants.[10][11]
¹³C NMR Resonances for two carbonyl carbons (ketone and acetyl), aromatic carbons, and aliphatic carbons of the pyranone ring, including the quaternary carbon and the gem-dimethyl carbons.[11]
FT-IR (cm⁻¹) Characteristic absorption bands for C=O stretching (aromatic ketone and pyranone), C-O-C stretching, and aromatic C-H stretching. For related chromanones, carbonyl stretching is observed in the range of 1680-1690 cm⁻¹.
Mass Spectrometry (EI-MS) A molecular ion peak (M⁺) corresponding to the molecular weight (218.25). Common fragmentation patterns for chromanones involve retro-Diels-Alder reactions and loss of small molecules like CO and methyl radicals.[12]

Biological Activity and Therapeutic Potential

While initially reported to have low anti-cancer activity, the chromanone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets.[5][13] Recent research has highlighted the potential of chromone and chromanone derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[3][6][14]

Mechanism of Action: MAO-B Inhibition

MAO-B is a key enzyme in the metabolism of neurotransmitters, particularly dopamine. Its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[6] Chromone derivatives have been shown to be reversible and competitive inhibitors of MAO-B.[14] The acetyl group at the C6 position of 6-acetyl-2,2-dimethylchroman-4-one could play a crucial role in binding to the active site of the MAO-B enzyme.

mao_inhibition cluster_0 Synaptic Cleft cluster_1 Therapeutic Intervention Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Metabolites MAOB->Metabolites Chromanone 6-Acetyl-2,2-dimethyl- chroman-4-one Chromanone->MAOB Inhibition

Sources

An In-Depth Technical Guide to the Biological Activity Screening of Novel Benzopyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzopyran Scaffold

Benzopyran derivatives, a class of heterocyclic compounds abundant in nature, form the structural core of numerous molecules with significant therapeutic effects.[1] Their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, have established them as a privileged scaffold in medicinal chemistry and drug discovery.[2][3] This guide provides a comprehensive framework for the systematic biological activity screening of novel benzopyran derivatives, designed for researchers, scientists, and drug development professionals. Our approach emphasizes a logically tiered screening cascade, from broad initial assessments to more defined mechanistic studies, ensuring a thorough and efficient evaluation of each novel compound.

The journey from a newly synthesized benzopyran derivative to a potential drug candidate is a meticulous process of biological characterization. It begins with a fundamental understanding of the molecule's inherent reactivity and potential to interact with biological systems. This guide will navigate the essential in vitro assays that form the bedrock of this characterization, providing not just the "how" but, more critically, the "why" behind each experimental choice. We will delve into the core principles of assay design, data interpretation, and the strategic progression from identifying a "hit" to validating a "lead."

Part 1: Foundational Screening – A Multi-Pronged Approach

The initial phase of screening is designed to cast a wide net, identifying any significant biological activity across several key therapeutic areas. This stage is crucial for prioritizing compounds for more in-depth investigation.

Anticancer Activity Screening: Identifying Cytotoxic Potential

A significant portion of benzopyran derivatives have demonstrated antitumor activity, making this a primary area of investigation.[3] The initial assessment of anticancer potential typically involves cytotoxicity assays against a panel of human cancer cell lines.

Core Principle: The fundamental premise of these assays is to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50). A lower IC50 value indicates greater potency.

Experimental Workflow: Cell Viability Assays

A common and reliable method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

anticancer_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Benzopyran Derivatives treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate to Form Formazan add_mtt->formazan_incubation solubilize Solubilize Formazan Crystals formazan_incubation->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Percent Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 antimicrobial_workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis compound_dilution Serial Dilute Benzopyran Derivatives in 96-well Plates inoculate Inoculate Wells with Microbial Suspension compound_dilution->inoculate inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate visual_inspection Visually Inspect for Growth determine_mic Determine MIC (Lowest Concentration with no Growth) visual_inspection->determine_mic

Figure 2: Workflow for Antimicrobial Screening via Broth Microdilution.

Step-by-Step Protocol: Broth Microdilution

  • Compound Preparation: Prepare serial twofold dilutions of the benzopyran derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Summarizing Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BPD-116>12832
BPD-24648
BPD-3>128>128>128
Vancomycin1N/AN/A
Ampicillin84N/A
FluconazoleN/AN/A2

BPD = Benzopyran Derivative; N/A = Not Applicable

Antioxidant Activity Screening: Assessing Radical Scavenging Capabilities

Many benzopyran derivatives exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases. Simple, rapid, and reliable in vitro assays are used for the initial screening of antioxidant activity.

Core Principle: These assays measure the ability of a compound to scavenge stable free radicals, which is typically observed as a change in color that can be quantified spectrophotometrically.

Common Assays: DPPH and ABTS

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay utilizes a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant, the DPPH• radical is reduced, and the color changes to a pale yellow. [4]The degree of discoloration is proportional to the antioxidant's scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS•+ radical cation, which is blue-green. Antioxidants reduce the ABTS•+, causing a loss of color. [4]This assay is applicable to both hydrophilic and lipophilic compounds.

Step-by-Step Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of the benzopyran derivatives to the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at approximately 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation: Comparative Antioxidant Activity

CompoundDPPH EC50 (µM)ABTS EC50 (µM)
BPD-125.415.8
BPD-212.18.9
BPD-3>100>100
Ascorbic Acid5.23.1

Part 2: Secondary Screening and Mechanistic Elucidation

Compounds that demonstrate promising activity in the foundational screens are advanced to secondary screening. The objective here is to gain a deeper understanding of their mechanism of action and to confirm their activity in more biologically relevant models.

Enzyme Inhibition Assays: Identifying Specific Molecular Targets

Many drugs exert their effects by inhibiting specific enzymes. Benzopyran derivatives have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and cyclooxygenase (COX). [5][6] Core Principle: These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.

Experimental Workflow: Acetylcholinesterase (AChE) Inhibition Assay

AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. [7]

ache_inhibition_workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis enzyme_prep Prepare AChE Solution preincubation Pre-incubate Enzyme with Compound enzyme_prep->preincubation compound_prep Prepare Benzopyran Derivative Dilutions compound_prep->preincubation substrate_prep Prepare Substrate (ATCI) and DTNB Solution add_substrate Initiate Reaction by Adding ATCI and DTNB preincubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_absorbance Monitor Absorbance at 412 nm calculate_inhibition Calculate Percent Inhibition and Determine IC50 read_absorbance->calculate_inhibition

Figure 3: Workflow for Acetylcholinesterase Inhibition Assay.

Step-by-Step Protocol: AChE Inhibition Assay (Ellman's Method)

  • Reaction Setup: In a 96-well plate, add buffer, AChE enzyme solution, and various concentrations of the benzopyran derivatives.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percent inhibition and calculate the IC50 value. [8]

In Silico Studies: Predicting Interactions and Guiding Synthesis

Computational tools play a crucial role in modern drug discovery. [9]Molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into how benzopyran derivatives interact with their biological targets and can guide the synthesis of more potent and selective analogs. [6][10]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the benzopyran derivative) when bound to a receptor (a protein target). [11]It can help to elucidate the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are important for activity. [12][13]* QSAR: QSAR models correlate the chemical structure of a series of compounds with their biological activity. [6]These models can be used to predict the activity of unsynthesized compounds and to identify the structural features that are most important for activity. [14]

Early ADME-Tox Profiling: Assessing Drug-like Properties

In the early stages of drug discovery, it is essential to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of promising compounds. [15][16]In vitro assays can provide an early indication of a compound's potential to be developed into a safe and effective drug. [17][18] Key In Vitro ADME-Tox Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine how quickly a compound is metabolized.

  • CYP450 Inhibition: Evaluates the potential for a compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach its target.

  • Permeability: Assessed using cell-based models (e.g., Caco-2 cells) to predict a compound's ability to be absorbed across the intestinal wall.

  • Cytotoxicity in Non-Cancerous Cells: Evaluates the general toxicity of a compound in normal cell lines (e.g., fibroblasts) to assess its therapeutic window.

Part 3: High-Throughput Screening (HTS) and The Path Forward

For large libraries of novel benzopyran derivatives, high-throughput screening (HTS) is an indispensable tool. [19]HTS utilizes automation, miniaturization, and rapid detection methods to screen thousands of compounds in a short period. [20]The assays described in this guide can often be adapted for an HTS format.

The data generated from this comprehensive screening cascade provides a solid foundation for making informed decisions about which compounds to advance into more complex and resource-intensive preclinical studies, such as in vivo efficacy and safety testing in animal models. [21][22]The ultimate goal is to identify a lead compound with a desirable balance of potency, selectivity, and drug-like properties that warrants further development as a potential therapeutic agent.

Conclusion

The biological activity screening of novel benzopyran derivatives is a systematic and multi-faceted process. By employing a logical progression of in vitro assays, from broad phenotypic screens to specific mechanistic studies, researchers can efficiently identify and characterize compounds with therapeutic potential. The integration of in silico methods and early ADME-Tox profiling further enhances the decision-making process, increasing the likelihood of success in the challenging but rewarding endeavor of drug discovery.

References

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review - PubMed Central. (2024, October 24). Vertex AI Search.
  • High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. Vertex AI Search.
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org. Vertex AI Search.
  • quantitative structure-activity relationship (QSAR) studies of benzopyrones - Benchchem. Vertex AI Search.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. Vertex AI Search.
  • (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions - ResearchGate. Vertex AI Search.
  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (2023, January 10). Vertex AI Search.
  • Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus. (2025, June 30). Vertex AI Search.
  • Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity - PubMed. Vertex AI Search.
  • Comparing antioxidant activities using DPPH and ABTS assays. - ResearchGate. Vertex AI Search.
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed. (2022, April 28). Vertex AI Search.
  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PubMed. (2024, March 30). Vertex AI Search.
  • Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets - Health Biotechnology and Biopharma (HBB). Vertex AI Search.
  • High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PubMed. (2015, October 12). Vertex AI Search.
  • In Vitro ADME and Toxicology Assays - Eurofins Discovery. Vertex AI Search.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Vertex AI Search.
  • Synthesis and biological activity of a series of benzopyran derivatives - ResearchGate. (2025, August 9). Vertex AI Search.
  • Emerging trends in high-throughput screening - ResearchGate. (2025, August 10). Vertex AI Search.
  • The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PubMed Central. Vertex AI Search.
  • In vitro ADME-Tox characterisation in drug discovery and development - VectorB2B. Vertex AI Search.
  • (PDF) Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - ResearchGate. (2024, March 30). Vertex AI Search.
  • Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - NIH. (2017, March 1). Vertex AI Search.
  • Antioxidant activities (DPPH and ABTS method) from extract of Bangle rhizome (Zingiber cassumunar) - Semantic Scholar. (2024, March 15). Vertex AI Search.
  • Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition - PubMed. Vertex AI Search.
  • ISSN: 2277–4998 BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. (2024, February 1). Vertex AI Search.
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI. (2024, July 2). Vertex AI Search.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Vertex AI Search.
  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PubMed Central. Vertex AI Search.
  • (PDF) Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives - ResearchGate. (2025, August 7). Vertex AI Search.
  • Design, synthesis and biological evaluation of amphiphilic benzopyran derivatives as potent antibacterial agents against multidrug-resistant bacteria - PubMed. (2024, November 5). Vertex AI Search.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Vertex AI Search.
  • Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava - Natural Product Sciences. Vertex AI Search.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. Vertex AI Search.
  • Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. Vertex AI Search.
  • Structure activity relationship – Knowledge and References - Taylor & Francis. Vertex AI Search.
  • Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition - MDPI. Vertex AI Search.
  • Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed. Vertex AI Search.
  • 6-7 Advancements in High-Throughput Screening for Drug Repurposing - JOCPR. (2024, August 26). Vertex AI Search.
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022, June 23). Vertex AI Search.
  • Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation - PubMed. (2024, September 11). Vertex AI Search.

Sources

A Technical Guide to the Therapeutic Potential of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzopyran Scaffold - A Privileged Structure in Medicinal Chemistry

The benzopyran ring system, a heterocyclic motif composed of a benzene ring fused to a pyran ring, is a cornerstone in the architecture of numerous naturally occurring and synthetic molecules with profound pharmacological significance.[1][2] From the antioxidant flavonoids to the anticoagulant warfarin, benzopyran derivatives have consistently demonstrated a remarkable diversity of biological activities.[3] This inherent versatility has established the benzopyran scaffold as a "privileged structure" in medicinal chemistry, a framework that is repeatedly identified as a source of active compounds against a wide array of therapeutic targets.[4] This guide focuses on a specific derivative, 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, also known as 6-acetylchroman, and explores its potential therapeutic applications by examining the wealth of data available for its structural analogs. While direct studies on this exact molecule are limited, the extensive research on the broader benzopyran class provides a strong foundation for predicting its pharmacological profile and guiding future drug discovery efforts.

Synthetic Strategies for 6-Acetylchroman Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and efficient approach involves the Pechmann condensation to form a coumarin intermediate, followed by reduction and other functional group manipulations.

Proposed Synthetic Pathway

A plausible and adaptable synthesis for this compound is outlined below. This multi-step process allows for the introduction of various substituents, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

Synthetic_Pathway A Substituted Phenol C 7-Hydroxy-4-methylcoumarin A->C B Ethyl Acetoacetate B->C Pechmann Condensation (Acid Catalyst) E 6-Nitro-7-hydroxy-4-methylcoumarin C->E Nitrating Agent D Nitration G 6-Amino-7-hydroxy-4-methylcoumarin E->G Reducing Agent (e.g., SnCl2/HCl) F Reduction I 6-Acetyl-7-hydroxy-4-methylcoumarin G->I NaNO2, H2SO4 then Ac2O H Diazotization & Acetylation K This compound I->K Catalytic Hydrogenation (e.g., H2/Pd-C) J Reduction of Coumarin

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Pechmann Condensation

The Pechmann condensation is a foundational method for synthesizing coumarins from phenols and β-ketoesters.[5]

Materials:

  • Resorcinol (or other substituted phenol)

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to an equimolar amount of resorcinol with constant stirring.

  • Once the resorcinol has dissolved, add ethyl acetoacetate dropwise to the mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • The crude product, 7-hydroxy-4-methylcoumarin, can be purified by recrystallization from ethanol.

Potential Therapeutic Applications and Mechanisms of Action

The benzopyran scaffold is associated with a wide spectrum of biological activities, suggesting that this compound and its derivatives are promising candidates for several therapeutic areas.[1][6][7]

Anticancer Activity

Benzopyran derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[8][9][10]

  • Induction of Apoptosis: Many benzopyran-containing compounds have been shown to induce programmed cell death in cancer cells. This is often mediated through the activation of intrinsic and extrinsic apoptotic pathways.[9]

  • Inhibition of Tubulin Polymerization: Certain third-generation benzopyran compounds act as potent inhibitors of tubulin polymerization, leading to mitotic arrest and subsequent cell death in cancer cells.[10][11]

  • Targeting Cancer Metabolism: A novel benzopyran derivative, SIMR1281, has been shown to inhibit glutathione reductase (GSHR) and thioredoxin reductase (TrxR), key enzymes in the antioxidant defense systems of cancer cells.[8] By disrupting these pathways, the compound increases oxidative stress and selectively kills cancer cells.[8]

Key Signaling Pathways in Benzopyran-Mediated Anticancer Activity:

Anticancer_Pathways cluster_0 Metabolic Disruption cluster_1 Cell Cycle Arrest cluster_2 Signal Transduction Inhibition cluster_3 Apoptosis A Benzopyran Derivative (e.g., SIMR1281) B Inhibition of GSHR & TrxR A->B C Increased ROS B->C D Oxidative Stress C->D E DNA Damage D->E K Apoptosis E->K F Benzopyran Derivative G Tubulin Polymerization Inhibition F->G H Mitotic Arrest G->H H->K I Benzopyran Derivative J Inhibition of Ras/ERK & PI3K/Akt I->J J->K

Caption: Key signaling pathways targeted by benzopyran derivatives in cancer cells.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Benzopyran derivatives have shown promise as anti-inflammatory agents.[12][13]

  • Inhibition of Pro-inflammatory Mediators: Studies have shown that benzopyran compounds can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[13]

  • Antioxidant and Radical Scavenging Activity: Some benzopyran-2-ones have demonstrated significant antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation.[12] This activity is closely linked to their anti-inflammatory effects.[12]

  • PPAR Agonism: A newly synthesized prenylated benzopyran has been identified as a pan-PPAR (peroxisome proliferator-activated receptor) agonist, which contributes to its anti-inflammatory effects and ability to improve metabolic disorders.[14]

Neuroprotective Potential

The benzopyran scaffold is being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][15]

  • Reduction of Amyloid-β Accumulation: A benzopyran derivative has been identified as a P-glycoprotein stimulator, which may help to reduce the accumulation of amyloid-beta peptides in the brain, a hallmark of Alzheimer's disease.[16]

  • Antioxidant and Neuroprotective Effects: The antioxidant properties of benzopyran derivatives are also relevant to neuroprotection, as oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions.[4]

  • Serotonin and Dopamine Receptor Affinity: Certain 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have shown high affinity for serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors, suggesting their potential in treating neurological and psychiatric disorders.[17][18]

Preclinical Evaluation: Key Experimental Workflows

To assess the therapeutic potential of this compound and its analogs, a series of in vitro and in vivo assays are essential.

In Vitro Anticancer Activity Assessment

A standard workflow to evaluate the anticancer effects of a novel benzopyran derivative is depicted below.

Anticancer_Workflow A Synthesized Benzopyran Derivative B Cell Viability Assay (MTT/XTT) on Cancer Cell Lines A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Mechanism of Action Studies (e.g., Western Blot for signaling proteins, Enzyme Inhibition Assays) D->F E->F

Caption: Experimental workflow for in vitro anticancer evaluation.

Protocol: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes the reported anticancer activities of various benzopyran derivatives against different cancer cell lines. This data provides a benchmark for evaluating new analogs of this compound.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzopyran-4-one-isoxazole hybridCompound 5aMDA-MB-231 (Breast)5.2 - 22.2[9]
Marine-derived ChromoneCompound 12A375 (Melanoma)11.7[7]
Marine-derived ChromoneCompound 12SW-620 (Colon)22.6[7]
Polycyclic ChromonePenixanthone C/DK562 (Leukemia)55.2 - 67.5[7]
Polycyclic ChromonePenixanthone C/DMCF-7 (Breast)55.2 - 67.5[7]
Polycyclic ChromonePenixanthone C/DHuh-7 (Liver)55.2 - 67.5[7]

Conclusion and Future Directions

While direct experimental data on this compound is currently sparse, the extensive body of research on the benzopyran scaffold strongly suggests its potential as a therapeutically valuable molecule. The evidence points towards promising applications in oncology, inflammatory diseases, and neurodegenerative disorders. Future research should focus on the synthesis and biological evaluation of a focused library of 6-acetylchroman derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by this class of compounds. The insights gained from such investigations will be instrumental in advancing these promising molecules from preclinical research to potential clinical applications.

References

  • Cheng Xiu, Zhou Hua, Bao Sheng Xiao, Wen Jian Tang, Hai Pin Zhou, Xin Hua Liu. Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). Expert Opinion on Therapeutic Patents. 2017;27(9):1031-1045. Available from: [Link]

  • Al-Oqail, M. M., Al-Sheddi, E. S., Al-Massarani, S. M., El-Gamal, A. A., & Abdel-Kader, M. S. (2021). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Molecules, 26(11), 3192. Available from: [Link]

  • Kumar, A., Sharma, P., & Kumar, D. (2020). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 25(21), 5038. Available from: [Link]

  • He, L., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Scientific Reports, 8(1), 5003. Available from: [Link]

  • He, L., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Semantic Scholar. Available from: [Link]

  • Pang, X., et al. (2024). Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers in Marine Science, 11. Available from: [Link]

  • Pang, X., et al. (2024). Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers in Marine Science, 11. Available from: [Link]

  • Singh, S., et al. (2007). Anti-inflammatory benzopyran-2-ones and Their Active Oxygen Species (Aos) Scavenging Activity. Medicinal Chemistry, 3(6), 551-558. Available from: [Link]

  • Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. Available from: [Link]

  • Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ResearchGate. Available from: [Link]

  • Kumar, D., & Kumar, S. (2014). Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review. Mini reviews in medicinal chemistry, 14(1), 94-105. Available from: [Link]

  • Valerio-Lepiniec, M., et al. (2018). Anti-inflammatory effects and improved metabolic derangements in ob/ob mice by a newly synthesized prenylated benzopyran with pan-PPAR activity. British journal of pharmacology, 175(12), 2331-2346. Available from: [Link]

  • Singh, P., & Kaur, M. (2022). A review of benzopyran derivatives in pharmacotherapy of breast cancer. ResearchGate. Available from: [Link]

  • Costa, M., et al. (2016). Oxidative stress and neurodegenerative diseases: looking for a therapeutic solution inspired on benzopyran chemistry. Current topics in medicinal chemistry, 16(29), 3535-3568. Available from: [Link]

  • Cao, Y., et al. (2023). Two undescribed benzopyran derivatives from Ranunculus sceleratus L. with their in vitro anti-inflammatory activity in lipopolysaccharide-activated RAW 264.7 cells. Journal of Asian Natural Products Research, 25(5), 452-459. Available from: [Link]

  • Du, F., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC advances, 9(5), 2498-2508. Available from: [Link]

  • Sadineni, K., et al. (2015). Synthesis of 6-acetylchromen-2-ones. Reagents and conditions. ResearchGate. Available from: [Link]

  • N/A. BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. Journal of Survey in Fisheries Sciences. 2024;10(4S):2005-2016. Available from: [Link]

  • Contino, M., et al. (2012). A benzopyrane derivative as a P-glycoprotein stimulator: a potential agent to decrease β-amyloid accumulation in Alzheimer's disease. ChemMedChem, 7(3), 391-395. Available from: [Link]

  • Grover, S., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(1), 1-22. Available from: [Link]

  • Khilya, V., & Gorbulenko, M. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry, 9(1), 1-24. Available from: [Link]

  • Shimojima, Y., et al. (1984). 1H-2-benzopyran-1-one derivatives, microbial products with pharmacological activity. Relationship between structure and activity in 6-[[1(S)-(3(S),4- dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-amino]-4(S),5(S)-dihydroxy-6-oxo-3(S)-ammoniohexanoate. The Journal of antibiotics, 37(10), 1239-1245. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Biological activity of benzopyran derivatives against some microorganisms. ResearchGate. Available from: [Link]

  • Satoh, K., et al. (1998). Biological activity of 6,12-dihydro-1-benzopyrano[3,4-b][6][10]benzothiazin-6-ones. Anticancer research, 18(1A), 61-63. Available from: [Link]

  • Starościak, B., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. Archiv der Pharmazie, 333(10), 337-341. Available from: [Link]

  • Ostrowska, K., et al. (2020). 6-Acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives: Design, synthesis, modeling studies, 5-HT 1A, 5-HT 2A and D 2 receptors affinity. Bioorganic chemistry, 100, 103912. Available from: [Link]

  • N/A. Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv. 2025. Available from: [Link]

Sources

The 3,4-Dihydro-2H-1-benzopyran (Chroman) Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

The 3,4-dihydro-2H-1-benzopyran, commonly known as the chroman scaffold, represents a quintessential "privileged structure" in medicinal chemistry.[1] This heterocyclic motif, consisting of a dihydropyran ring fused to a benzene ring, is a recurring structural feature in a multitude of natural products and synthetically derived bioactive molecules.[2][3] Its conformational rigidity and the capacity for diverse functionalization have established it as a versatile and highly valued framework for the development of novel therapeutics across a wide spectrum of diseases.[4][5] This guide provides a comprehensive exploration of the chroman core, delving into its synthesis, biological significance, and the critical structure-activity relationships that govern its therapeutic potential.

Part 1: Synthesis of the Chroman Core: Strategies and Methodologies

The construction of the chroman ring system is a well-explored area of organic synthesis, with numerous methods developed to achieve efficient and high-yield production. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Pathways

Several robust strategies have been established for synthesizing the chroman scaffold:

  • Phenol and Lactone Annulation: A straightforward and industrially scalable approach involves the reaction of a substituted phenol with a γ-butyrolactone derivative. This two-step process typically begins with a base-mediated opening of the lactone by the phenol, followed by an acid-catalyzed intramolecular cyclization to form the chroman ring. This method is particularly valuable for producing 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids, which are important intermediates for drugs like Nebivolol.[6]

  • Electrophilic Cyclization: Substituted propargylic aryl ethers can undergo electrophilic cyclization to yield 3,4-disubstituted 2H-benzopyrans. Reagents such as iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) effectively mediate this transformation under mild conditions, tolerating a variety of functional groups.

  • Intramolecular Heck Reaction: Palladium-catalyzed intramolecular cyclization of appropriately substituted aryl halides or triflates offers another powerful method for constructing the chroman skeleton.

  • Reduction of Chromones: The corresponding unsaturated chromone (4H-1-benzopyran-4-one) or coumarin precursors can be selectively reduced at the C2-C3 double bond to afford the saturated chroman-4-one or chroman structures.

Below is a generalized workflow for the synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from a phenol, a route noted for its efficiency.[6]

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization Phenol Substituted Phenol Intermediate Ring-Opened Intermediate Phenol->Intermediate Butyrolactone γ-Butyrolactone Butyrolactone->Intermediate Intermediate_ref Ring-Opened Intermediate Base Base (e.g., NaOH) Base->Intermediate Reaction Chroman 3,4-Dihydro-2H-1-benzopyran -2-carboxylic acid Acid Acid Catalyst Acid->Chroman Ring Closure Intermediate_ref->Chroman

Caption: General workflow for the synthesis of the chroman core.

Experimental Protocol: Synthesis of 3,4-Dihydro-2H-1-benzopyran-2-carboxylic Acid

This protocol is adapted from a patented, high-yield method.[6] The causality behind this two-step process lies in the sequential nucleophilic attack and intramolecular cyclization. The initial basic conditions facilitate the deprotonation of the phenol, creating a potent nucleophile to attack and open the lactone. The subsequent acidic environment protonates the resulting carboxylate and the ether oxygen, catalyzing the ring closure to form the stable benzopyran structure.

Step 1: Synthesis of the Intermediate

  • To a reaction vessel, add a substituted phenol and a suitable solvent (e.g., toluene).

  • Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, and stir until the phenol is fully dissolved and the sodium phenoxide has formed.

  • Slowly add one equivalent of a γ-butyrolactone compound to the mixture.

  • Heat the reaction mixture under reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to protonate the intermediate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to the Chroman Structure

  • Dissolve the crude intermediate from Step 1 in a suitable solvent.

  • Add a catalytic amount of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture, and monitor the reaction by TLC or LC-MS for the formation of the final product.

  • Upon completion, neutralize the reaction mixture, extract the product, and purify using standard techniques such as recrystallization or column chromatography.

Part 2: The Broad Spectrum of Biological Activity

The chroman scaffold is a privileged platform in drug design due to its ability to interact with a diverse array of biological targets.[2] This versatility has led to the development of chroman-based compounds with applications in numerous therapeutic areas.[3][7]

Key Therapeutic Applications
  • Anticancer: Chroman derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4][7] Mechanisms include the inhibition of critical signaling pathways, such as the Hypoxia Inducible Factor-1 (HIF-1) pathway, which is crucial for tumor survival and angiogenesis.[8]

  • Central Nervous System (CNS) Disorders: The chroman framework is central to compounds targeting CNS receptors. Derivatives have been synthesized with high affinity for serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors, indicating potential as antipsychotic or antidepressant agents.[9] Furthermore, chroman-4-one derivatives have been explored as multi-target agents for Alzheimer's disease by inhibiting cholinesterases (AChE and BuChE).[10]

  • Anti-inflammatory and Antiallergic: Certain 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids are potent leukotriene antagonists.[11] By blocking the action of leukotrienes, these compounds can mitigate the inflammatory processes underlying conditions like asthma.[11]

  • Cardiovascular: The antihypertensive drug Nebivolol, a beta-blocker, features two chroman moieties within its structure, highlighting the scaffold's importance in cardiovascular medicine.[4]

  • Other Activities: The chroman scaffold is also associated with antimicrobial, antioxidant, antidiabetic, and antiviral properties, making it a subject of continuous investigation.[2][12]

The following diagram illustrates the inhibition of the HIF-1 pathway, a key target for some anticancer chroman derivatives.[8]

G Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression Promotes Tumor_Growth Tumor Growth, Angiogenesis Gene_Expression->Tumor_Growth Chroman Chroman-based Inhibitor Chroman->HIF1_complex Inhibits Activity

Caption: Inhibition of the HIF-1 signaling pathway by chroman derivatives.

Comparative Biological Activity of Chroman Derivatives

The table below summarizes quantitative data for select chroman derivatives, showcasing the scaffold's broad therapeutic potential.

Compound ClassSpecific Target/ActivityKey Compound ExamplePotency (IC₅₀ / Effect)Reference
HIF-1 Inhibitors Inhibition of HIF-1 pathway in glioblastoma cellsN-cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide0.25 µM[8]
HIF-1 Inhibitors Inhibition of HIF-1 pathway in glioblastoma cellsAnalog 5j0.5 µM[8]
Leukotriene Antagonists Antagonism of LTD₄-induced bronchoconstrictionRo 23-3544 (a chroman-2-carboxylic acid derivative)15-fold more potent than standard (S antipode)[11]
Serotonin Receptor Ligands 5-HT₂ₐ Receptor BindingCompound 1f (3-amino-3,4-dihydro-2H-1-benzopyran derivative)Potent and selective ligand[9]
Multi-Receptor Ligands 5-HT₁ₐ and D₂ Receptor BindingCompound 1g (3-amino-3,4-dihydro-2H-1-benzopyran derivative)High affinity for both receptors[9]

Part 3: Decoding the Structure-Activity Relationship (SAR)

Understanding the SAR is paramount for optimizing the chroman scaffold for a specific biological target. Research has revealed several key principles governing the activity of these compounds.

  • Aromatic Ring Substitution: The nature and position of substituents on the benzene ring are critical. For HIF-1 inhibitors, 3',4'-dimethoxy substitution on an attached benzenesulfonamide ring was found to be optimal, with the 4'-methoxy group being more crucial for activity.[8] In other series, electron-donating or withdrawing groups can modulate the electronic properties of the core, influencing binding affinity.

  • Pyran Ring Modifications: The stereochemistry of the chroman ring can be a decisive factor. In the case of leukotriene antagonists, the S enantiomer was found to be significantly more potent than the R enantiomer, highlighting the importance of a specific three-dimensional arrangement for receptor interaction.[11] Substitutions at the C2, C3, and C4 positions can profoundly impact potency and selectivity. For instance, attaching various amine derivatives at the C3 position has led to potent CNS-active agents.[1][9]

  • Hybrid Structures: The fusion of the chroman scaffold with other heterocyclic systems is a common strategy to enhance or introduce new biological activities.[2] Combining the chroman "A ring" with different "B and C rings" in the HIF-1 inhibitor series demonstrated that the fused ring system was essential for high potency.[8]

The general takeaway from SAR studies is that the chroman scaffold provides a rigid and reliable anchor, while modifications to its peripheral groups allow for the fine-tuning of pharmacodynamic and pharmacokinetic properties to achieve desired therapeutic effects.[4][8]

Part 4: Future Perspectives and Conclusion

The 3,4-dihydro-2H-1-benzopyran scaffold continues to be a highly fruitful starting point for drug discovery. Its proven track record, synthetic accessibility, and wide-ranging biological activities ensure its place in the medicinal chemist's toolbox. Future efforts will likely focus on developing chroman-based molecules as multi-target agents, particularly for complex diseases like cancer and neurodegenerative disorders where hitting a single target is often insufficient.[10] The continued exploration of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of next-generation therapeutics built upon this remarkable and enduring chemical framework.

References

  • Mazurek, A. P., et al. (n.d.). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. PubMed. Available at: [Link]

  • O'Donnell, M., et al. (n.d.). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. PubMed. Available at: [Link]

  • Valente, A., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

  • Ghattas, A. S., et al. (2017). Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway. NIH. Available at: [Link]

  • Kaur, H., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. Available at: [Link]

  • Bolea, I., et al. (n.d.). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PubMed Central. Available at: [Link]

  • Kaur, H., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed. Available at: [Link]

  • (n.d.). CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound. Google Patents.
  • Larock, R. C., et al. (n.d.). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. NIH. Available at: [Link]

  • (2025). Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. Available at: [Link]

  • Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. Available at: [Link]

  • (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. Available at: [Link]

  • (2025). Synthesis and biological activity of a series of benzopyran derivatives. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Equilibrium Solubility Testing of 6-acetyl-3,4-dihydro-2H-chroman in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from process chemistry to bioavailability and formulation strategies.[1][2] This guide provides a comprehensive, in-depth protocol for determining the equilibrium solubility of 6-acetyl-3,4-dihydro-2H-chroman in a range of common organic solvents. As a moderately polar molecule featuring a chroman core, an aromatic ketone, and a cyclic ether, its solubility behavior is governed by a nuanced interplay of intermolecular forces. This document moves beyond a simple recitation of steps to elucidate the underlying scientific principles, ensuring that the described methodology is not only robust and reproducible but also fundamentally understood. We will detail the industry-standard saturation shake-flask method, analytical quantification via High-Performance Liquid Chromatography (HPLC), and the theoretical framework necessary for data interpretation. The protocols herein are designed as self-validating systems, incorporating critical checks to ensure thermodynamic equilibrium and data integrity, reflecting best practices in modern drug development and chemical research.

The Theoretical Bedrock: Understanding Solute-Solvent Interactions

Solubility is the thermodynamic limit of dissolving a solute in a solvent to form a homogeneous solution at a given temperature and pressure.[3][4] The process is governed by the principle "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between the solute and solvent molecules.[5][6]

  • Molecular Structure of 6-acetyl-3,4-dihydro-2H-chroman: The subject compound possesses a fused ring system with a polar acetyl group (-C(O)CH₃) and an ether linkage, alongside a non-polar aromatic ring and aliphatic carbons. This amphiphilic nature suggests it will not be exclusively soluble in either highly polar or strictly non-polar solvents, but will exhibit varied solubility across a spectrum. The carbonyl group can act as a hydrogen bond acceptor, a key interaction in polar protic and aprotic solvents.

  • Thermodynamics of Dissolution: The dissolution process can be broken down into three energetic steps: (1) overcoming solute-solute interactions in the crystal lattice (endothermic), (2) overcoming solvent-solvent interactions (endothermic), and (3) forming new solute-solvent interactions (exothermic).[7] The net enthalpy change (ΔH) of the solution determines how solubility changes with temperature; for most solids, the process is endothermic, meaning solubility increases with temperature.[3][8]

The following diagram illustrates the relationship between the physicochemical properties of the solute and solvent that govern the final solubility outcome.

G cluster_solute Solute Properties (6-acetyl-3,4-dihydro-2H-chroman) cluster_solvent Solvent Properties SolutePolarity Molecular Polarity (Amphiphilic) Interactions Solute-Solvent Interactions SolutePolarity->Interactions Dipole-Dipole Van der Waals SoluteHBond H-Bonding Capacity (Acceptor: C=O, Ether O) SoluteHBond->Interactions Hydrogen Bonds SoluteCrystal Crystal Lattice Energy Solubility Equilibrium Solubility SoluteCrystal->Solubility Energy Barrier (Endothermic) SolventPolarity Solvent Polarity (e.g., Dielectric Constant) SolventPolarity->Interactions SolventHBond H-Bonding Capacity (Donor/Acceptor) SolventHBond->Interactions Interactions->Solubility Energy Release (Exothermic)

Caption: Key factors influencing solute-solvent interactions and equilibrium solubility.

Experimental Design: The Saturation Shake-Flask Method

The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[9][10] The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a sufficient duration to reach equilibrium.

Materials and Solvent Selection

Materials:

  • 6-acetyl-3,4-dihydro-2H-chroman (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • HPLC system with UV-Vis detector

Solvent Selection Rationale: To create a comprehensive solubility profile, a diverse set of solvents with varying polarities should be used.[11]

SolventPolarity TypeDielectric Constant (approx.)Rationale
n-HexaneNon-polar1.9Represents aliphatic hydrocarbon interactions.
TolueneNon-polar (Aromatic)2.4Probes aromatic (π-π) interactions.
Dichloromethane (DCM)Polar Aprotic9.1A common, moderately polar process solvent.
Ethyl Acetate (EtOAc)Polar Aprotic6.0Ester functionality, H-bond acceptor.
AcetonePolar Aprotic21Ketone functionality, strong H-bond acceptor.
Acetonitrile (ACN)Polar Aprotic37.5Highly polar, common in chromatography.
Ethanol (EtOH)Polar Protic24.5Capable of hydrogen bond donation and acceptance.
Methanol (MeOH)Polar Protic33The most polar protic solvent in this set.
Step-by-Step Protocol for Equilibrium Solubility Determination

This protocol is designed to be a self-validating system by incorporating sampling at multiple time points to definitively establish that equilibrium has been reached.[12][13]

  • Preparation: Add an excess amount of 6-acetyl-3,4-dihydro-2H-chroman to a series of labeled vials (one for each solvent, in triplicate). "Excess" is critical; a good starting point is 20-30 mg of solid per 1 mL of solvent. This ensures that a solid phase remains at equilibrium.[9]

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature. For biopharmaceutical relevance, 37 °C is often used, but room temperature (25 °C) is also common for general chemical applications.[13][14] Agitate the samples at a consistent speed (e.g., 150 rpm).

  • Equilibrium Confirmation (Self-Validation): To ensure equilibrium is reached, sample the suspensions at multiple time points (e.g., 24, 48, and 72 hours).[13] A state of equilibrium is confirmed when the concentration of the dissolved solute does not significantly change between two consecutive time points.[12]

  • Sampling: At each time point, cease agitation and allow the vials to stand for at least 30 minutes for the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Phase Separation: Immediately filter the aliquot through a solvent-compatible syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[15]

  • Dilution: Dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical calibration curve. Record the dilution factor accurately.

  • Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV method as described in Section 4.0.

  • Solid Phase Analysis (Optional but Recommended): After the final time point, recover the remaining solid from the vials, dry it, and analyze it using techniques like XRPD or DSC. This confirms that the compound has not undergone a polymorphic transformation during the experiment, which could alter its solubility.[12]

The following diagram outlines this comprehensive experimental workflow.

G cluster_sampling 4. Equilibrium Confirmation start Start prep 1. Add Excess Solute to Vials (in triplicate) start->prep add_solvent 2. Add Known Volume of Organic Solvent prep->add_solvent equilibrate 3. Equilibrate on Shaker (Constant Temp. & Speed) add_solvent->equilibrate sample_t1 Sample at 24h equilibrate->sample_t1 sample_t2 Sample at 48h filter 5. Filter Supernatant (0.22 µm Syringe Filter) sample_t1->filter sample_t3 Sample at 72h sample_t2->filter sample_t3->filter dilute 6. Dilute Sample for Analysis filter->dilute analyze 7. Quantify Concentration via HPLC-UV dilute->analyze compare Compare Concentrations (t1, t2, t3) analyze->compare calculate 8. Calculate Solubility (Account for Dilution) end End calculate->end compare->equilibrate Concentrations Increasing (Continue Agitation) compare->calculate Concentrations are Stable (Equilibrium Reached)

Caption: Experimental workflow for equilibrium solubility determination via the shake-flask method.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with a UV-Vis detector is an ideal technique for accurately quantifying the concentration of 6-acetyl-3,4-dihydro-2H-chroman due to its sensitivity, specificity, and the compound's inherent UV absorbance from its aromatic chromophore.[2][16]

Method Outline
  • Instrument Setup:

    • HPLC System: Agilent 1100/1200 series or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and water. A starting point could be 60:40 ACN:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Wavelength set to the λ_max of 6-acetyl-3,4-dihydro-2H-chroman (determined by running a UV scan, likely in the 250-300 nm range).

  • Calibration Curve Preparation:

    • Prepare a high-concentration stock solution of the compound in the mobile phase.

    • Perform a series of serial dilutions to create at least five calibration standards of known concentrations that bracket the expected sample concentrations.

    • Inject each standard in triplicate and plot the peak area versus concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.999 for a valid calibration.

  • Sample Analysis and Calculation:

    • Inject the diluted, filtered samples from the solubility experiment.

    • Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration in the diluted sample.

    • Apply the dilution factor to determine the final concentration of the saturated solution (i.e., the solubility).

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

The results should be compiled into a clear, concise table, reporting the mean solubility and standard deviation from the triplicate measurements.

Table 1: Equilibrium Solubility of 6-acetyl-3,4-dihydro-2H-chroman at 25 °C

SolventPolarity TypeMean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)
n-HexaneNon-polar[Hypothetical Data] 0.5± 0.05[Calculated]
TolueneNon-polar (Aromatic)[Hypothetical Data] 3.2± 0.2[Calculated]
DichloromethanePolar Aprotic[Hypothetical Data] 85.6± 4.1[Calculated]
Ethyl AcetatePolar Aprotic[Hypothetical Data] 45.1± 2.5[Calculated]
AcetonePolar Aprotic[Hypothetical Data] 150.2± 7.8[Calculated]
AcetonitrilePolar Aprotic[Hypothetical Data] 60.5± 3.3[Calculated]
EthanolPolar Protic[Hypothetical Data] 25.8± 1.9[Calculated]
MethanolPolar Protic[Hypothetical Data] 30.1± 2.2[Calculated]
Note: Data are for illustrative purposes only and must be determined experimentally.

Interpretation: The hypothetical data illustrate expected trends. Solubility is lowest in the non-polar aliphatic solvent (hexane). It increases in toluene due to potential π-π stacking interactions. The highest solubilities are observed in polar aprotic solvents like acetone and DCM, which can effectively solvate the molecule's polar acetyl group without the competing hydrogen-bonding network present in protic solvents. In protic solvents like ethanol and methanol, the solvent molecules must break their own strong hydrogen bonds to solvate the solute, which can temper the overall solubility compared to optimal aprotic solvents. This comprehensive profile is invaluable for selecting appropriate solvents for synthesis, purification (crystallization), and formulation.

Conclusion

This guide has detailed a robust, scientifically-grounded framework for the determination of the equilibrium solubility of 6-acetyl-3,4-dihydro-2H-chroman in organic solvents. By adhering to the principles of the saturation shake-flask method, ensuring thermodynamic equilibrium through time-course sampling, and employing precise HPLC-UV quantification, researchers can generate highly reliable and reproducible data. Understanding the interplay between the compound's molecular structure and solvent properties is paramount for interpreting these results and making informed decisions in subsequent research and development activities. The methodologies described herein represent the standard of care in the pharmaceutical and chemical industries, providing a solid foundation for any investigation into the fundamental physicochemical properties of a compound.

References

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Link

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39. Link

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Link

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?Link

  • Chinese Journal of Pharmaceutical Analysis. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Link

  • AxisPharm. (n.d.). Solubility Test. Link

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?Link

  • Wikipedia. (n.d.). Solubility. Link

  • USP-NF. (2016). <1236> Solubility Measurements. Link

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Link

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Link

  • USP-NF. (2013). <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Link

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Link

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Link

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Link

  • Pima Community College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Link

  • Purdue University. (n.d.). Solubility. Link

  • JoVE. (2020). Solubility - Concept. Link

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Link

  • BenchChem. (2025). Solubility of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one in Organic Solvents: A Technical Guide. Link

  • World Health Organization. (n.d.). Annex 4: Equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients according to the biopharmaceutics classification system. Link

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Link

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Link

  • National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Link

  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Link

  • ResearchGate. (2013). Any official guideline to conduct solubility studies?Link

  • BenchChem. (2025). Solubility Profile of 2H-Chromen-5-amine in Common Organic Solvents: A Technical Guide. Link

  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?Link

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Link

  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug. Link

  • BioResources. (n.d.). Solubility of lignin and acetylated lignin in organic solvents. Link

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Link

  • American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Link

  • MilliporeSigma. (n.d.). Polarity of Solvents. Link

  • The University of Queensland. (2023). Solubility of Organic Compounds. Link

Sources

Methodological & Application

Application Note: A Validated Protocol for the Friedel-Crafts Acylation Synthesis of 6-Acetyl-Chroman

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 6-acetyl-chroman via the Friedel-Crafts acylation of chroman. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for producing aryl ketones, which are valuable intermediates in pharmaceutical and fine chemical development.[1][2] This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and offers troubleshooting advice to ensure reliable and reproducible results for researchers, chemists, and drug development professionals.

Introduction and Scientific Principles

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a robust method for attaching an acyl group to an aromatic ring.[3] The reaction proceeds by generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic substrate.[1] A key advantage of this method over the related Friedel-Crafts alkylation is that the ketone product is deactivated towards further substitution, preventing polysubstitution and leading to cleaner monoacylated products.[4][5]

The chroman ring system features an electron-donating ether oxygen, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. In this synthesis, the acylation of chroman with acetyl chloride preferentially occurs at the C-6 position (para to the ether oxygen) due to a combination of electronic activation and reduced steric hindrance compared to the C-8 position (ortho).

The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), in stoichiometric amounts.[3] This is because the Lewis acid forms a complex with the resulting aryl ketone product, rendering it inactive as a catalyst.[3][5] This complex is subsequently hydrolyzed during the aqueous workup to release the final product.

Reaction Mechanism

The synthesis of 6-acetyl-chroman proceeds via a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with acetyl chloride to form a highly electrophilic, resonance-stabilized acylium ion.[4][6][7]

  • Electrophilic Aromatic Substitution: The π-electrons of the chroman ring act as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation and Aromaticity Restoration: The AlCl₄⁻ complex abstracts a proton from the arenium ion, which restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (which immediately complexes with the product ketone).[6][8] This yields the final 6-acetyl-chroman product.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AC Acetyl Chloride (CH₃COCl) Acylium Acylium Ion Complex [CH₃C≡O]⁺[AlCl₄]⁻ AC->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Chroman Chroman Sigma Sigma Complex (Arenium Ion) Chroman->Sigma + Acylium Ion Product 6-Acetyl-Chroman -AlCl₃ Complex Sigma->Product - H⁺ (to [AlCl₄]⁻) Final 6-Acetyl-Chroman Product->Final Aqueous Workup

Caption: Reaction mechanism for the Friedel-Crafts acylation of chroman.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 6-acetyl-chroman on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/VolumePurity
ChromanC₉H₁₀O134.181.050.06.71 g>98%
Anhydrous AlCl₃AlCl₃133.341.260.08.00 g>99%, Anhydrous
Acetyl ChlorideCH₃COCl78.501.155.04.32 g (3.9 mL)>98%
DichloromethaneCH₂Cl₂84.93--150 mLAnhydrous
Conc. HClHCl36.46--20 mL37%
Sat. NaHCO₃NaHCO₃84.01--2 x 50 mLAqueous
BrineNaCl58.44--50 mLSaturated
Anhydrous MgSO₄MgSO₄120.37--~10 gAnhydrous
Equipment
  • 250 mL three-neck round-bottom flask

  • 125 mL addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

CRITICAL SAFETY PRECAUTIONS
  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a fire-retardant laboratory coat, and impervious gloves (Nitrile or PVC recommended).[9][10]

  • Fume Hood: All operations involving anhydrous aluminum chloride and acetyl chloride MUST be performed in a certified chemical fume hood.[11][12]

  • Anhydrous Aluminum Chloride (AlCl₃): AlCl₃ is a highly corrosive and water-sensitive solid.[11][12] It reacts violently and exothermically with water or moisture to release large quantities of toxic and corrosive hydrogen chloride (HCl) gas.[9][11][13] Avoid contact with skin and inhalation of dust.[10][14] Keep a Class D fire extinguisher or dry sand readily available for emergencies; DO NOT USE WATER or carbon dioxide extinguishers on an AlCl₃ fire.[11][13]

  • Acetyl Chloride: This reagent is corrosive, flammable, and reacts violently with water and alcohols. Handle with extreme care.[12]

  • Quenching Procedure: The quenching of the reaction is highly exothermic. Perform this step slowly and carefully by pouring the reaction mixture onto a vigorously stirred slurry of ice and acid.

Step-by-Step Synthesis Procedure

Experimental Workflow A 1. Setup Assemble dry glassware under N₂ atmosphere. B 2. AlCl₃ Suspension Add AlCl₃ and 100 mL DCM to flask. Cool to 0 °C. A->B C 3. Acetyl Chloride Addition Add CH₃COCl (in 20 mL DCM) dropwise over 15 min. B->C D 4. Chroman Addition Add chroman (in 30 mL DCM) dropwise over 30 min at 0 °C. C->D E 5. Reaction Stir at 0 °C for 30 min, then 2h at room temp. D->E F 6. Quenching Slowly pour mixture onto ice and conc. HCl. E->F G 7. Extraction Separate layers. Extract aqueous layer with DCM. F->G H 8. Washing Combine organic layers. Wash with NaHCO₃ and brine. G->H I 9. Drying & Concentration Dry over MgSO₄, filter, and evaporate solvent. H->I J 10. Purification Purify crude product via column chromatography. I->J

Caption: Step-by-step workflow for the synthesis of 6-acetyl-chroman.

  • Glassware Preparation: Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. Allow the apparatus to cool to room temperature under a nitrogen or argon atmosphere, with a drying tube on the condenser.

  • Reaction Setup: To the 250 mL three-neck flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (8.00 g, 60.0 mmol) followed by 100 mL of anhydrous dichloromethane (DCM). Begin stirring to form a suspension and cool the flask to 0 °C using an ice/water bath.[12]

  • Acetyl Chloride Addition: In a separate dry flask, prepare a solution of acetyl chloride (3.9 mL, 55.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 15 minutes, ensuring the internal temperature remains below 5 °C.[12]

  • Chroman Addition: Prepare a solution of chroman (6.71 g, 50.0 mmol) in 30 mL of anhydrous DCM and add it to the addition funnel. Add the chroman solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture will typically darken in color.[15]

  • Reaction Completion: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC) if desired.

  • Work-up and Quenching: Prepare a 600 mL beaker containing ~100 g of crushed ice and 20 mL of concentrated hydrochloric acid.[12] While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into the beaker.[15] This process is exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • Extraction: Once all the ice has melted, transfer the mixture to a 500 mL separatory funnel. Separate the layers. The product will be in the lower, organic (DCM) layer.[15] Extract the aqueous layer with an additional portion of DCM (30 mL).[12]

  • Washing: Combine all organic layers. Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate solution (caution: potential for gas evolution), 50 mL of water, and finally 50 mL of brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[12]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 6-acetyl-chroman.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or glassware. AlCl₃ is extremely sensitive to moisture.[11][14] 2. Inactive AlCl₃ (previously exposed to air). 3. Insufficient reaction time or temperature.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous grade solvents. 2. Use a fresh, unopened bottle of anhydrous AlCl₃. 3. Allow the reaction to stir longer at room temperature or gently warm to 30-40 °C. Monitor by TLC.
Formation of Multiple Products 1. Reaction temperature was too high, leading to side reactions. 2. Potential for acylation at the C-8 position.1. Maintain strict temperature control (0 °C) during the addition steps. 2. The C-6 isomer is the major product. Isomers can be separated by column chromatography.
Difficult Work-up 1. Emulsion formation during extraction. 2. Incomplete hydrolysis of the aluminum complex.1. Add brine to the separatory funnel to help break the emulsion. 2. Stir the quenched mixture for a longer period before extraction to ensure all solids dissolve.

Conclusion

This application note provides a detailed and reliable protocol for the Friedel-Crafts acylation of chroman to produce 6-acetyl-chroman. By adhering to the procedural steps and, most importantly, the stringent safety precautions required for handling water-sensitive Lewis acids, researchers can consistently achieve high yields of the desired product. This methodology serves as a foundational technique for accessing functionalized chroman scaffolds for further investigation in medicinal chemistry and materials science.

References

  • Office of Environmental Health and Safety, Princeton University. Aluminum Chloride (anhydrous) Safety Protocol. [Link]

  • Redox. Safety Data Sheet Aluminium Chloride. [Link]

  • Kotha, S., et al. (2014). Lewis acid promoted construction of chromen-4-one and isoflavone scaffolds via regio- and chemoselective domino Friedel-Crafts acylation/Allan-Robinson reaction. Organic & Biomolecular Chemistry, 12(45), 9216-22. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

  • Baddam, S. R., et al. (2014). Synthesis of 6-acetylchromen-2-ones. Reagents and conditions. ResearchGate. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

Sources

Application Note: A Robust HPLC-MS Method for the Quantitative Analysis of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one. This compound, a key intermediate in pharmaceutical synthesis and a potential impurity in drug products, requires a reliable analytical method for its accurate quantification. The described method utilizes reversed-phase chromatography for optimal separation and mass spectrometry for highly selective detection, making it suitable for applications in pharmaceutical research, development, and quality control.

Introduction

This compound, also known as 6-acetylchroman, is a heterocyclic ketone derivative. The chroman moiety is a common scaffold in a variety of biologically active compounds. As such, the accurate and precise measurement of this compound is critical in ensuring the purity and safety of active pharmaceutical ingredients (APIs) and formulated drug products. This document provides a comprehensive guide for the development of a robust HPLC-MS method, from initial parameter selection to full method validation, grounded in scientific principles and established regulatory guidelines.

Analyte Physicochemical Properties: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is paramount for a logical and efficient method development process.

Structure and Properties of this compound:

  • Molecular Formula: C₁₁H₁₂O₂

  • Molecular Weight: 176.21 g/mol

  • Structure:

    
    
    
  • Predicted logP: Approximately 2.0 - 3.0. This moderate lipophilicity suggests good retention on a reversed-phase HPLC column.[1]

  • UV Absorbance: The presence of the carbonyl group conjugated with the benzene ring is expected to result in a characteristic UV absorbance maximum (λmax) around 275-280 nm, corresponding to the n→π* electronic transition.[2]

HPLC-MS Method Development: A Step-by-Step Protocol

The following sections outline the experimental design and rationale for the development of the analytical method.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

Instrumentation
  • An HPLC system equipped with a binary pump, autosampler, and column oven.

  • A UV-Vis Diode Array Detector (DAD).

  • A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Method Development

The primary goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, free from interference from any matrix components.

  • Column Selection: A C18 column is the recommended starting point due to the moderate hydrophobicity of the analyte.[3] A common dimension is 100 mm x 2.1 mm with 2.6 µm particles for good efficiency and resolution.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure good peak shape and promotes protonation of the analyte for positive ion mode mass spectrometry.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred over methanol as it can provide better peak shapes and lower backpressure.

  • Initial Gradient: A generic scouting gradient is employed to determine the approximate elution conditions.

    • Start at 10% B, hold for 1 minute.

    • Ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B in 0.1 minutes and re-equilibrate for 3 minutes.

  • Flow Rate: For a 2.1 mm ID column, a starting flow rate of 0.4 mL/min is appropriate.

  • Column Temperature: Maintain the column at 40 °C to ensure reproducible retention times and reduce viscosity.

  • Injection Volume: Inject 5 µL of a 1 µg/mL solution of the analyte in 50:50 water:acetonitrile.

  • Detection:

    • DAD: Monitor from 200-400 nm, with a specific focus on the expected λmax around 275 nm.

    • MS: Operate in full scan mode to identify the molecular ion.

The selection of a C18 stationary phase is based on the analyte's predicted logP, which indicates a hydrophobic character suitable for reversed-phase chromatography.[3][4] The use of a formic acid modifier in the mobile phase serves a dual purpose: it controls the pH to ensure consistent analyte ionization state and provides a source of protons for efficient ionization in the mass spectrometer. A gradient elution is chosen for initial screening to quickly determine the retention behavior of the analyte across a wide range of mobile phase compositions.

Mass Spectrometry Method Development

The mass spectrometer provides the high selectivity and sensitivity required for trace-level analysis.

  • Ionization Source Selection: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) should be evaluated. ESI is generally suitable for moderately polar compounds, while APCI can be more effective for less polar analytes.[5][6][7] Given the ketone functionality and moderate polarity, ESI in positive ion mode is a logical starting point.

  • Tuning and Calibration: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.

  • Full Scan Analysis: Infuse a 1 µg/mL solution of the analyte directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) to determine the predominant precursor ion. In positive ion mode with a formic acid modifier, the protonated molecule [M+H]⁺ is expected at m/z 177.2.

  • Fragmentation (MS/MS) Analysis:

    • Select the [M+H]⁺ ion (m/z 177.2) as the precursor ion.

    • Perform a product ion scan by ramping the collision energy (e.g., from 10 to 40 eV) to identify characteristic product ions.

    • Based on the structure, a key fragmentation is the neutral loss of the acetyl group as ketene (CH₂=C=O), which has a mass of 42 Da.[8] This would result in a product ion at m/z 135.2.

    • Another expected fragmentation is the cleavage of the bond between the carbonyl carbon and the benzene ring, leading to an acylium ion at m/z 43.1 (CH₃CO⁺).

Fragmentation Precursor [M+H]⁺ m/z 177.2 Fragment1 Loss of Ketene (-42 Da) [C₉H₁₁O]⁺ m/z 135.2 Precursor->Fragment1 Collision-Induced Dissociation Fragment2 Formation of Acylium Ion [C₂H₃O]⁺ m/z 43.1 Precursor->Fragment2 Collision-Induced Dissociation

Caption: Proposed fragmentation pathways for protonated this compound.

Final Optimized HPLC-MS Method

Based on the development experiments, a refined method can be established.

Table 1: Optimized HPLC-MS Parameters

ParameterValue
HPLC System
ColumnC18, 100 mm x 2.1 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 70% B in 5 min, then wash and re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3500 V
Gas Temperature325 °C
Gas Flow8 L/min
Nebulizer Pressure40 psi
MS/MS Detection (MRM)
Precursor Ion (Q1)m/z 177.2
Product Ion (Q3)m/z 135.2 (Quantitative)
Dwell Time100 ms
Collision EnergyOptimized (e.g., 20 eV)

Method Validation Protocol

To ensure the method is fit for its intended purpose, a validation study should be conducted according to the International Council for Harmonisation (ICH) guidelines Q2(R1).

Specificity
  • Protocol: Analyze a blank matrix (e.g., a placebo formulation) and a sample spiked with the analyte and any known potential impurities.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any other components.

Linearity and Range
  • Protocol: Prepare a series of at least five calibration standards of the analyte over a concentration range relevant to the expected sample concentrations (e.g., 1-100 ng/mL).

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.995. The residuals should be randomly distributed around the x-axis.

Accuracy and Precision
  • Protocol: Analyze quality control (QC) samples at three concentration levels (low, medium, and high) in replicate (n=6) on the same day (repeatability) and on three different days (intermediate precision).

  • Acceptance Criteria:

    • Accuracy: The mean recovery should be within 85-115% of the nominal concentration.

    • Precision: The relative standard deviation (RSD) should be ≤ 15%.

Table 2: Example Accuracy and Precision Data (Hypothetical)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low5102.34.5103.16.2
Medium5099.82.1100.53.5
High80101.51.8101.02.9
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of low-concentration standards.

  • Acceptance Criteria: Typically, LOD is established at an S/N of 3:1, and LOQ at an S/N of 10:1. The LOQ should be the lowest concentration on the calibration curve and meet the accuracy and precision criteria.

Robustness
  • Protocol: Intentionally vary key method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and assess the impact on the results.

  • Acceptance Criteria: The results should remain within the established accuracy and precision limits, demonstrating the method's reliability during routine use.

Sample Preparation Protocol

The sample preparation procedure should be simple and reproducible to minimize analytical variability.

  • For Drug Substance: Accurately weigh a known amount of the drug substance and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to achieve a final concentration within the validated range of the method.

  • For Drug Product (e.g., Tablets): a. Grind a representative number of tablets to a fine powder. b. Accurately weigh a portion of the powder equivalent to a single dose. c. Extract the analyte with a known volume of a suitable solvent. This may involve sonication or shaking. d. Centrifuge or filter the extract to remove excipients. e. Dilute the supernatant/filtrate to a concentration within the validated range.

Conclusion

The HPLC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The combination of reversed-phase chromatography and tandem mass spectrometry offers excellent selectivity and sensitivity. The outlined method development and validation protocols provide a clear pathway for establishing a method that is fit for purpose in a regulated pharmaceutical environment.

References

  • Borges, C. R., & Reid, G. E. (2009). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 20(6), 1083–1093. [Link]

  • Cheméo. (n.d.). Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)- (CAS 28450-02-4). Retrieved January 21, 2026, from [Link]

  • FooDB. (2010). Showing Compound 6-Acetyl-2,2-dimethyl-2H-1-benzopyran (FDB002772). Retrieved January 21, 2026, from [Link]

  • Harvey, D. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved January 21, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)ethan-1-amine. Retrieved January 21, 2026, from [Link]

  • Thermo Fisher Scientific. (2020). Mastering Small Molecule Reversed-Phase Method Development. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • De Leoz, M. L. A., et al. (2011). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 22(7), 1243–1253. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PubMed. (2017). Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • MDPI. (2022). Atmospheric-pressure Chemical Ionization. [Link]

  • ChemBK. (n.d.). 2-CHLORO-1-CHROMAN-6-YL-ETHANONE. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-(((S)-2-((R)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol. Retrieved January 21, 2026, from [Link]

  • YouTube. (2020). Mastering Small Molecule Reversed-Phase Method Development. [Link]

  • MDPI. (2021). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of 6 (1.33 × 10⁻⁴ mol dm⁻³) in the presence of.... Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). UV-Vis absorbance spectra of pure chloroform, pure acetonitrile, and 13.1 wt% Na 2 SO 4 in water. Retrieved January 21, 2026, from [Link]

  • Science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved January 21, 2026, from [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved January 21, 2026, from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • MDPI. (2020). Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. [Link]

  • PubMed Central (PMC). (2018). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. [Link]

  • PubMed. (2019). Mass Spectrometric Determination of Site-Specific O-Acetylation in Rhamnogalacturonan-I Oligomers. [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). CE-ESI-MS/MS fragmentation spectra of derivatized and labelled.... Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation generates N- or C-terminal sequence ladders. Retrieved January 21, 2026, from [Link]

  • Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved January 21, 2026, from [Link]

  • MDPI. (2016). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

Sources

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Chromane Scaffolds

The chromane (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active molecules.[1] The introduction of a chiral center, particularly an acetyl group at the 6-position, to create enantiomerically pure 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one and its corresponding alcohol, unlocks access to novel chemical space for drug discovery and development. These chiral building blocks are of significant interest to researchers in medicinal chemistry for the synthesis of potential therapeutic agents with improved efficacy and reduced side effects. The stereochemistry of a drug molecule can dramatically influence its biological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even detrimental.[2]

This comprehensive guide provides detailed protocols for two robust and widely applicable methods for the enantioselective synthesis of the chiral alcohol precursor to this compound:

  • Asymmetric Catalytic Reduction: A highly enantioselective reduction of the prochiral ketone using the Corey-Bakshi-Shibata (CBS) catalyst system.

  • Enzymatic Kinetic Resolution: The separation of a racemic mixture of the corresponding alcohol using a lipase-catalyzed acylation.

These methods offer distinct advantages and can be selected based on the specific requirements of the research objective, available resources, and desired scale of synthesis.

PART 1: Synthesis of the Racemic Starting Material

Prior to enantioselective synthesis, the racemic starting materials, this compound and its corresponding alcohol, are required.

Protocol 1.1: Synthesis of this compound

The synthesis of the racemic ketone can be achieved via a Friedel-Crafts acylation of 3,4-dihydro-2H-1-benzopyran (chroman).

Workflow for Racemic Ketone Synthesis

Chroman 3,4-Dihydro-2H-1-benzopyran (Chroman) Reaction Friedel-Crafts Acylation Chroman->Reaction AcetylChloride Acetyl Chloride / AlCl3 AcetylChloride->Reaction Product rac-1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one Reaction->Product

Figure 1: Workflow for the synthesis of the racemic ketone via Friedel-Crafts acylation.

Step-by-Step Protocol:

  • To a stirred solution of 3,4-dihydro-2H-1-benzopyran (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • After stirring for 15 minutes, add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 1.2: Synthesis of rac-1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol

The racemic alcohol is prepared by the reduction of the corresponding ketone.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the racemic alcohol.

PART 2: Asymmetric Catalytic Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone to facilitate a highly stereocontrolled hydride transfer.

Mechanistic Insight: The Rationale Behind CBS Reduction

The enantioselectivity of the CBS reduction stems from the formation of a rigid, sterically defined transition state. The chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-(-)-2-methyl-CBS-oxazaborolidine, complexes with the borane reducing agent. The ketone substrate then coordinates to the boron atom of the catalyst in a specific orientation to minimize steric interactions between the bulky substituent on the ketone and the catalyst's chiral framework. This preferential coordination directs the hydride delivery from the borane to one face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in high excess.

Diagram of the CBS Reduction Catalytic Cycle

Catalyst (S)-CBS Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Activation Borane BH3-DMS Borane->Complex Ketone Prochiral Ketone TransitionState Ternary Complex (Ketone Coordinated) Ketone->TransitionState Complex->TransitionState Product Chiral Alcohol TransitionState->Product Hydride Transfer RegenCatalyst Regenerated Catalyst TransitionState->RegenCatalyst RegenCatalyst->Complex RacemicAlcohol rac-1-(Chroman-6-yl)ethanol Reaction Enzymatic Acylation RacemicAlcohol->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction Separation Separation Reaction->Separation EnrichedAlcohol (S)-1-(Chroman-6-yl)ethanol Separation->EnrichedAlcohol EnrichedEster (R)-1-(Chroman-6-yl)ethyl acetate Separation->EnrichedEster

Sources

A Tiered Approach to Developing Cell-Based Assays for Novel 6-Acetyl-Chroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<Application Notes & Protocols

Introduction

Chroman derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The 6-acetyl-chroman scaffold, in particular, is a key pharmacophore whose therapeutic potential is actively being explored. The initial stages of drug discovery for these novel compounds rely heavily on robust and reproducible cell-based assays to elucidate their biological effects and mechanisms of action.[1][2][3]

This guide provides a comprehensive, tiered framework for researchers, scientists, and drug development professionals to establish a suite of cell-based assays for characterizing 6-acetyl-chroman derivatives. Moving beyond a simple recitation of steps, this document explains the causality behind experimental choices, emphasizes self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Part 1: Foundational Steps - Compound Management & Cell Line Selection

Success in cell-based screening begins before the first assay is run. Proper handling of compounds and thoughtful selection of cellular models are paramount.

1.1 Compound Solubility and Handling

Many novel synthetic compounds, including chroman derivatives, exhibit poor aqueous solubility.[4] This is a critical variable that, if not properly managed, can lead to data variability, underestimated potency, and inaccurate structure-activity relationships (SAR).[4][5]

  • Solubility Testing: Before initiating bioassays, determine the solubility of each 6-acetyl-chroman derivative in both Dimethyl Sulfoxide (DMSO) and the final cell culture medium. A common issue is compound precipitation when the DMSO stock is diluted into the aqueous medium.[5][6]

  • Vehicle Control: The final concentration of the vehicle (typically DMSO) should be kept constant across all tested concentrations of the compound and should be non-toxic to the cells (usually ≤0.5%). Always include a "vehicle-only" control in every experiment.

  • Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. Store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

1.2 Strategic Selection of Cell Lines

The choice of cell line is fundamental as it provides the biological context for your assay.[2] The selection should be driven by the therapeutic hypothesis for the 6-acetyl-chroman derivatives.

  • Disease Relevance: If the compounds are being investigated for anti-cancer properties, a panel of cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.

  • Target Expression: If a specific molecular target is hypothesized, select cell lines with known expression levels of that target.

  • Assay Compatibility: Choose cell lines that are robust and suitable for the specific assay formats you plan to use (e.g., adherent cells for imaging-based assays, suspension cells for certain flow cytometry applications).

Part 2: A Tiered Assay Workflow

A logical, tiered approach saves resources by screening broadly at first and then focusing on progressively more complex, mechanism-specific assays for the most promising compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target & Pathway Analysis cluster_3 Data Analysis & Hit Selection T1 Cytotoxicity & Viability Assays (e.g., MTT, MTS, CellTiter-Glo®) T2_Apoptosis Apoptosis vs. Necrosis (Annexin V / PI Staining) T1->T2_Apoptosis Active Compounds T2_Prolif Cell Proliferation (BrdU Incorporation) T1->T2_Prolif Active Compounds T2_ROS Oxidative Stress (ROS Detection) T1->T2_ROS Active Compounds T3_Western Western Blotting (Signaling Proteins) T2_Apoptosis->T3_Western Characterized Hits T3_Reporter Reporter Gene Assays (e.g., NF-κB, Nrf2) T2_Apoptosis->T3_Reporter Characterized Hits T2_Prolif->T3_Western Characterized Hits T2_Prolif->T3_Reporter Characterized Hits T2_ROS->T3_Western Characterized Hits T2_ROS->T3_Reporter Characterized Hits DA IC50 Determination & Hit Prioritization T3_Western->DA T3_Reporter->DA

Caption: Tiered workflow for characterizing 6-acetyl-chroman derivatives.

Tier 1: Primary Screening for Bioactivity

The initial goal is to determine if the compounds have a general effect on cell viability and metabolic activity. This allows for the rapid screening of a library of derivatives to identify "hits."

Protocol: Cell Viability using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically after solubilization.[7][10] The amount of formazan produced is proportional to the number of metabolically active cells.[7]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)[9][10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-acetyl-chroman derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well.[11] Mix thoroughly on an orbital shaker to dissolve the crystals.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.[9][11]

Data Analysis & Quality Control:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[12][13][14]

  • For high-throughput screening, the assay quality can be assessed using the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[15][16][17][18]

ParameterDescriptionAcceptable ValueReference
IC₅₀ Half maximal inhibitory concentration. A measure of compound potency.Varies by compound[13]
Z'-Factor A statistical measure of assay quality, reflecting the signal window and data variation.> 0.5[15][18]
DMSO Conc. Final concentration of the vehicle solvent in the assay.≤ 0.5%[4]

Tier 2: Mechanistic Elucidation

Once active compounds are identified, the next step is to understand the primary mechanism of cell death or growth inhibition.

Protocol: Apoptosis vs. Necrosis using Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V.[19][20] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[21][22]

G cluster_0 Cell Populations cluster_1 Membrane State Healthy Healthy Cell Annexin V: Negative PI: Negative EarlyApop Early Apoptotic Cell Annexin V: Positive PI: Negative Healthy->EarlyApop Apoptosis Necrotic Necrotic Cell Annexin V: Negative PI: Positive Healthy->Necrotic Necrosis PS_Internal PS Internalized Healthy->PS_Internal Membrane_Intact Membrane Intact Healthy->Membrane_Intact LateApop Late Apoptotic / Necrotic Cell Annexin V: Positive PI: Positive EarlyApop->LateApop PS_External PS Externalized EarlyApop->PS_External EarlyApop->Membrane_Intact LateApop->PS_External Membrane_Comp Membrane Compromised LateApop->Membrane_Comp Necrotic->PS_Internal Necrotic->Membrane_Comp

Caption: Principle of Annexin V / PI staining for cell death analysis.

Materials:

  • Flow cytometer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • FACS tubes

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the 6-acetyl-chroman derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include positive (e.g., staurosporine) and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Analysis:

  • Viable Cells: Annexin V-negative / PI-negative.[22]

  • Early Apoptotic Cells: Annexin V-positive / PI-negative.[22]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.[22]

  • Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

Protocol: Cell Proliferation using BrdU Incorporation Assay

Principle: This assay measures DNA synthesis as an indicator of cell proliferation. Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine.[23] When added to cell culture, it is incorporated into newly synthesized DNA by proliferating cells.[24][25] The incorporated BrdU is then detected using a specific anti-BrdU antibody.[24][25]

Materials:

  • BrdU Cell Proliferation Assay Kit (containing BrdU label, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, and substrate)

  • 96-well plate

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with sub-lethal concentrations of the 6-acetyl-chroman derivatives as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours (optimize for your cell line).

  • Fixation and Denaturation: Remove the medium, and add the fixing/denaturing solution. This step is crucial to allow the antibody access to the incorporated BrdU.[23][24]

  • Antibody Incubation: Wash the plate and add the anti-BrdU detection antibody, followed by incubation.

  • Secondary Antibody and Substrate: Wash the plate and add the HRP-conjugated secondary antibody. After another wash, add the TMB substrate to develop color.[24]

  • Measurement: Stop the reaction and measure the absorbance. The signal magnitude is proportional to the amount of BrdU incorporated, indicating the level of cell proliferation.[24]

Protocol: Oxidative Stress using ROS Detection Assays

Principle: Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[26] Many bioactive compounds exert their effects by modulating ROS levels. Cellular ROS can be measured using fluorescent probes like DCFDA (2',7'-dichlorodihydrofluorescein diacetate), which becomes highly fluorescent upon oxidation.[27]

Materials:

  • Fluorescent probe (e.g., CellROX™ Deep Red Reagent or DCFDA)[28]

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with the 6-acetyl-chroman derivatives for a short duration (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: Remove the treatment medium and add the fluorescent ROS probe diluted in buffer or serum-free medium.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a microplate reader or visualize the cells using a fluorescence microscope.

Tier 3: Target Engagement & Pathway Analysis

For lead compounds, it is essential to investigate their effects on specific molecular pathways to understand their mechanism of action more deeply.

Protocol: Analysis of Signaling Pathways by Western Blotting

Principle: Western blotting is a powerful technique to detect and semi-quantify specific proteins in a cell lysate.[29] It can be used to determine if a 6-acetyl-chroman derivative affects the expression or post-translational modification (e.g., phosphorylation) of key proteins in a signaling cascade (e.g., MAPK pathway, PI3K/Akt pathway).[30]

Materials:

  • SDS-PAGE equipment

  • Protein transfer system

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (specific to your target proteins of interest)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction: Treat cells with the compound of interest. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[31]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29][31]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with Tween-20) to prevent non-specific antibody binding.[32]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[31][32]

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]

  • Detection: Wash the membrane again and apply the ECL reagent.[32] Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Protocol: Transcriptional Activity using Luciferase Reporter Assays

Principle: Reporter gene assays are used to investigate the effect of a compound on the transcriptional activity of a specific signaling pathway.[33] A plasmid is constructed where the firefly luciferase reporter gene is under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB). If the compound activates or inhibits the pathway, the corresponding change in transcription factor activity will lead to a proportional change in luciferase expression, which can be quantified by measuring light output.[34][35] A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used to normalize for transfection efficiency.[36]

Materials:

  • Reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Normalization plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells in a white, opaque 96-well plate with the firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid.

  • Treatment: After 24 hours, treat the cells with the 6-acetyl-chroman derivatives. Also, include a known activator of the pathway (e.g., TNFα for NF-κB) as a positive control.[37]

  • Cell Lysis: After the desired treatment time (e.g., 6-24 hours), lyse the cells using the passive lysis buffer provided in the kit.[34]

  • Luciferase Measurement: In a luminometer, first add the Luciferase Assay Reagent II to measure the firefly luciferase activity. Then, add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.[36]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in transcriptional activity relative to the vehicle control.

Conclusion

The systematic, tiered approach outlined in this guide provides a robust framework for the comprehensive in vitro characterization of novel 6-acetyl-chroman derivatives. By starting with broad screens for bioactivity and progressively moving towards detailed mechanistic studies, researchers can efficiently identify promising lead compounds, elucidate their mechanisms of action, and generate the high-quality, reproducible data necessary to advance drug discovery programs.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. Retrieved from [Link]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2016). Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry. Current Protocols in Cytometry, 7.3.1-7.3.12. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 20(9), 1595–1603. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Retrieved from [Link]

  • Vancamelbeke, M., Van De Wiele, T., & Weckx, S. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 477–482. [Link]

  • Beta LifeScience. (n.d.). ROS Staining & Antibody Methods: Visualizing Oxidative Stress. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • PunnettSquare Tools. (n.d.). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]

  • ResearchGate. (2023). How to calculate IC50. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Mastrangelo, A., & Milani, M. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology, 1322, 71–79. [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. Retrieved from [Link]

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • StatPearls - NCBI. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nuisance compounds in cellular assays. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of Benzopyran Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Benzopyran Scaffolds in Antimicrobial Drug Discovery

Benzopyran derivatives, a class of heterocyclic compounds widely distributed in nature, represent a significant area of interest in medicinal chemistry.[1][2][3] These compounds, which include chromones, coumarins, and flavonoids, exhibit a broad spectrum of biological activities, with antimicrobial properties being among the most promising.[2][4][5] The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents, and the unique structural features of benzopyrans make them attractive scaffolds for the development of new therapeutics.[3][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for assessing the in vitro antimicrobial activity of benzopyran compounds. Adherence to these robust and validated methodologies is critical for generating reproducible and comparable data, which forms the foundation for further preclinical and clinical development. The protocols outlined herein are based on internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and regulatory acceptance.[8][9][10][11][12][13][14]

Part 1: Foundational Assays for Antimicrobial Activity Screening

The initial assessment of a novel compound's antimicrobial properties typically involves determining its ability to inhibit microbial growth. The two most widely accepted methods for this primary screening are the broth microdilution and agar disk diffusion assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[15][16] This method is highly standardized and allows for the efficient testing of multiple compounds against various microbial strains.[15][17][18]

  • Why Broth Microdilution? This method is preferred for determining MIC because it provides a quantitative result (a specific concentration), which is more informative than the qualitative or semi-quantitative results from diffusion assays. It is also amenable to high-throughput screening using 96-well microtiter plates.

  • Choice of Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most aerobic and facultative anaerobic bacteria as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.[19] For fastidious organisms or fungi, specialized media may be required.

  • Standardized Inoculum: The final inoculum density is critical for reproducibility. A standardized inoculum, typically adjusted to a 0.5 McFarland standard, ensures that the number of microbial cells is consistent across all tests, preventing skewed MIC values due to variations in bacterial load.[6][18][20]

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis cluster_controls Controls A Prepare Benzopyran Stock Solution D Perform 2-fold Serial Dilution of Benzopyran Compound across the plate A->D B Prepare Standardized Microbial Inoculum (0.5 McFarland) E Inoculate wells with standardized microbial suspension B->E C Dispense Sterile Broth into 96-well Plate C->D D->E F Incubate plate at 35-37°C for 16-20 hours E->F GC Growth Control (Broth + Inoculum) G Visually inspect for turbidity or use plate reader F->G H Determine MIC: Lowest concentration with no visible growth G->H SC Sterility Control (Broth only)

Caption: Workflow for MIC determination using broth microdilution.

  • Preparation of Benzopyran Stock Solution: Dissolve the benzopyran compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms (typically ≤1% v/v).

  • Preparation of Microbial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21]

  • Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[17]

  • Serial Dilution: Add 100 µL of the benzopyran stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.[17]

  • Inoculation: Within 15 minutes of preparing the diluted inoculum, add 100 µL to each well (except the sterility control well), resulting in a final volume of 200 µL and the desired final concentrations of the benzopyran compound and microbial inoculum.[18]

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no benzopyran compound.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A known effective antibiotic.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[21]

  • Interpretation: The MIC is the lowest concentration of the benzopyran compound at which there is no visible growth (turbidity) compared to the growth control.[15]

Agar Disk Diffusion (Kirby-Bauer) Method

The agar disk diffusion test is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[22][23] A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with the test microorganism.[20][24] The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will appear around the disk.[22][25]

  • Why Disk Diffusion? This method is simple, cost-effective, and allows for the simultaneous testing of multiple compounds against a single organism. It is an excellent primary screening tool to quickly identify compounds with potential antimicrobial activity.[6][26]

  • Mueller-Hinton Agar (MHA): MHA is the standard medium for this assay due to its batch-to-batch reproducibility and its composition that supports the growth of most common pathogens without inhibiting the activity of commonly used antibiotics.[23]

  • The "15-15-15 Minute Rule": To ensure reproducibility, it is crucial to use the inoculum suspension within 15 minutes of its preparation, apply the disks within 15 minutes of inoculating the plate, and place the plate in the incubator within 15 minutes of disk application. This minimizes variations in pre-incubation and pre-diffusion times.[20]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation Incubation cluster_analysis Data Analysis cluster_controls Controls A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Uniformly swab inoculum onto Mueller-Hinton Agar plate A->C B Prepare Benzopyran-impregnated filter paper disks D Aseptically apply disks to the agar surface B->D C->D E Invert and incubate plate at 35-37°C for 18-24 hours D->E PC Positive Control Disk (e.g., Gentamicin) NC Negative Control Disk (Solvent only) F Measure the diameter of the zone of inhibition (mm) E->F G Interpret results based on zone size (Susceptible, Intermediate, Resistant) F->G

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.

  • Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol (Section 1.1, Step 2).

  • Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab several times against the inside of the tube above the liquid level to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[25]

  • Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known amount of the benzopyran compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. Place disks far enough apart to prevent overlapping of inhibition zones.[25]

  • Controls:

    • Positive Control: A disk containing a standard antibiotic with known activity against the test organism.

    • Negative Control: A disk impregnated with the solvent used to dissolve the benzopyran compound.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[20]

  • Interpretation: After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or calipers. The size of the zone is proportional to the susceptibility of the organism to the compound.

Part 2: Determining Bactericidal vs. Bacteriostatic Activity

While the MIC indicates the concentration required to inhibit growth, it does not differentiate between compounds that are bacteriostatic (inhibit growth) and those that are bactericidal (kill the bacteria). This distinction is crucial for therapeutic development.

Minimum Bactericidal Concentration (MBC) Determination

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log) reduction in the initial bacterial inoculum.[27][28] The MBC is determined as a subsequent step after an MIC assay.[19]

  • Why Determine MBC? For certain severe infections (e.g., endocarditis, infections in immunocompromised patients), a bactericidal agent is clinically preferred over a bacteriostatic one. The MBC provides this critical information.[28]

  • Subculturing from MIC Plate: The MBC test relies on subculturing from the wells of the MIC plate that showed no visible growth. This allows for the direct assessment of bacterial viability at and above the MIC.[27]

  • The 99.9% Kill Threshold: This is the standardized definition for bactericidal activity, providing a clear and reproducible endpoint for the assay.[21][28]

MBC_Workflow cluster_control Initial Inoculum Viability A Perform Broth Microdilution to determine MIC B Select wells from MIC plate showing no visible growth (at MIC, 2x MIC, 4x MIC, etc.) A->B C Plate a defined volume (e.g., 100 µL) from each selected well onto antibiotic-free agar (e.g., MHA) B->C D Incubate agar plates at 35-37°C for 24-48 hours C->D E Count the number of colonies (CFU) on each plate D->E F Determine MBC: Lowest concentration that results in ≥99.9% reduction in CFU/mL compared to the initial inoculum E->F IC Plate a dilution of the initial inoculum used for the MIC test to determine starting CFU/mL IC->F Compare against

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

  • Perform MIC Test: First, determine the MIC of the benzopyran compound as described in Section 1.1.

  • Subculturing: From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), plate a fixed volume (e.g., 10-100 µL) onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[19][21]

  • Incubation: Incubate the agar plates at 35 ± 2°C for 24-48 hours to allow any surviving bacteria to grow into visible colonies.[21][27]

  • Colony Counting: After incubation, count the number of colony-forming units (CFU) on each plate.

  • Interpretation: The MBC is the lowest concentration of the benzopyran compound that results in a ≥99.9% reduction in CFU/mL compared to the concentration of the initial inoculum used in the MIC assay.[21] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[28]

Part 3: Data Presentation and Interpretation

Clear and standardized data presentation is essential for comparing the activity of different benzopyran compounds and for making informed decisions in the drug development process.

Summary of Key Antimicrobial Parameters
ParameterDescriptionMethod of DeterminationTypical Units
MIC Minimum Inhibitory Concentration: Lowest concentration that inhibits visible microbial growth.Broth Microdilutionµg/mL or µM
Zone of Inhibition Diameter of the clear zone around a disk where microbial growth is inhibited.Agar Disk Diffusionmm
MBC Minimum Bactericidal Concentration: Lowest concentration that kills ≥99.9% of the initial inoculum.Subculture from MIC testµg/mL or µM
MBC/MIC Ratio Ratio indicating whether a compound is bactericidal or bacteriostatic.Calculated from MIC and MBC valuesUnitless

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Generally considered bactericidal [28]

  • > 4: Generally considered bacteriostatic

Conclusion

The protocols detailed in this guide provide a robust framework for the systematic evaluation of the antimicrobial activity of novel benzopyran compounds. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that is essential for advancing promising candidates through the drug discovery pipeline. Consistent application of these foundational assays, from initial screening with disk diffusion and MIC determination to the differentiation of bactericidal and bacteriostatic effects via MBC testing, ensures the integrity and comparability of results, ultimately accelerating the development of new and effective antimicrobial therapies.

References

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

  • Disk diffusion test. Wikipedia. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • EUCAST. ESCMID. Available at: [Link]

  • Broth Microdilution | MI. Microbiology. Available at: [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. Available at: [Link]

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. PubMed Central. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Minimum bactericidal concentration. Grokipedia. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. Available at: [Link]

  • CLSI: Clinical & Laboratory Standards Institute. CLSI. Available at: [Link]

  • EUCAST: EUCAST - Home. EUCAST. Available at: [Link]

  • Assessment of antimicrobial activity. Protocols.io. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available at: [Link]

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. PubMed. Available at: [Link]

  • Guidance Documents. EUCAST. Available at: [Link]

  • Benzopyran A Heterocyclic System with Antimicrobial Property. Human Journals. Available at: [Link]

  • Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]

  • Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition. PubMed. Available at: [Link]

  • BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. IJBPAS. Available at: [Link]

  • Biological activity of benzopyran derivatives against some microorganisms. ResearchGate. Available at: [Link]

  • Synthesis, characterization, and investigations of antimicrobial activity of benzopyrans, benzofurans and spiro[4.5]decanes. Semantic Scholar. Available at: [Link]

Sources

The Versatile Scaffold: Harnessing 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 21, 2026 – In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds that serve as a foundation for the development of new therapeutic agents is paramount. Among these, 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, a member of the chromanone family, has emerged as a privileged structure, offering a versatile platform for the design and synthesis of a diverse array of biologically active compounds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this scaffold in drug discovery programs, complete with detailed protocols and mechanistic insights.

The chromanone core, a bicyclic system consisting of a benzene ring fused to a dihydropyranone ring, is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities.[1] These include anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, underscoring the therapeutic potential embedded within this structural framework. The presence of a reactive acetyl group on the chroman ring of this compound provides a key handle for synthetic elaboration, enabling the construction of diverse chemical libraries for biological screening.

Strategic Importance in Medicinal Chemistry

The utility of the this compound scaffold lies in its synthetic tractability and the diverse biological activities of its derivatives. The ketone functionality is a prime site for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).

A pivotal reaction in the derivatization of this scaffold is the Claisen-Schmidt condensation , which facilitates the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones).[2][3][4] These α,β-unsaturated ketones are not only biologically active in their own right but also serve as crucial intermediates for the synthesis of a plethora of heterocyclic compounds, such as pyrazolines, through cyclization reactions with hydrazine derivatives.[5][6]

Key Derivatization Strategies and Protocols

This section outlines detailed protocols for the chemical modification of the this compound scaffold, focusing on the synthesis of chalcones and their subsequent conversion to pyrazolines.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of this compound with various aromatic aldehydes to yield chalcone derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)

  • Dilute hydrochloric acid (HCl)

  • Ice

Procedure:

  • Dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Filter the solid precipitate, wash with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

Causality behind Experimental Choices: The use of a strong base like NaOH is crucial for the deprotonation of the α-carbon of the ketone, forming an enolate which then attacks the carbonyl carbon of the aldehyde. The reaction is typically carried out at room temperature or below to control the rate of reaction and minimize side products. Acidification is necessary to neutralize the reaction mixture and precipitate the chalcone product.

Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones

This protocol outlines the cyclization of the synthesized chalcones with hydrazine hydrate to form pyrazoline derivatives.

Materials:

  • Synthesized chalcone derivative from Protocol 1

  • Hydrazine hydrate

  • Glacial acetic acid or other suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve the chalcone derivative (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or ethanol) in a round-bottom flask.

  • Add hydrazine hydrate (1-1.5 equivalents) to the solution.

  • Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazoline product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Causality behind Experimental Choices: The acidic medium (glacial acetic acid) or a protic solvent like ethanol facilitates the condensation reaction between the hydrazine and the α,β-unsaturated ketone of the chalcone. The reflux condition provides the necessary energy to overcome the activation barrier for the cyclization reaction.

Biological Applications and Structure-Activity Relationship (SAR) Insights

Derivatives of the this compound scaffold have demonstrated promising activity in various therapeutic areas.

Antimicrobial and Anticancer Activity: Chalcones and their pyrazoline derivatives synthesized from this scaffold have been reported to exhibit significant antimicrobial and anticancer activities.[1][7][8] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can react with nucleophilic groups in biological macromolecules, leading to cellular damage in pathogens and cancer cells. The nature and position of substituents on the aromatic rings of the chalcone can significantly influence the biological activity. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the reactivity of the enone system and the overall lipophilicity of the molecule, thereby affecting its interaction with biological targets.

Table 1: Representative Biological Activities of Chalcone and Pyrazoline Derivatives

Derivative ClassSubstituent PatternBiological ActivityReference
Chalcone4-Chloro on phenyl ringAntibacterial[7]
Chalcone4-Methoxy on phenyl ringAnticancer[1]
PyrazolineVarious aryl substitutionsAntifungal, Anticancer[5][7]

Kinase Inhibition: The chromanone scaffold has also been explored for the development of kinase inhibitors.[9][10] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The ability to design derivatives that selectively target specific kinases is a key objective in modern drug discovery. The planarity and substitution pattern of the chromanone ring system can be optimized to fit into the ATP-binding pocket of specific kinases.

Signaling Pathway and Workflow Diagrams

To visualize the central role of the this compound scaffold in the drug discovery process, the following diagrams are provided.

DrugDiscoveryWorkflow Scaffold This compound Derivatization Chemical Synthesis (e.g., Claisen-Schmidt, Mannich Reaction) Scaffold->Derivatization Chalcones Chalcone Intermediates Derivatization->Chalcones Pyrazolines Pyrazoline Derivatives Chalcones->Pyrazolines Cyclization Screening Biological Screening (Antimicrobial, Anticancer, etc.) Chalcones->Screening Pyrazolines->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: Drug discovery workflow using the target scaffold.

SignalingPathway cluster_0 Cellular Environment Kinase Target Kinase (e.g., PAK4, c-Src) Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation / Survival Downstream->Proliferation Inhibitor Chromanone Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibition

Caption: Putative mechanism of kinase inhibition.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive platform for medicinal chemists. Future research should focus on expanding the chemical space around this scaffold through the exploration of novel synthetic methodologies and the generation of larger, more diverse compound libraries. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their advancement into preclinical and clinical development.

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. 2022;7(32):27769-27786. doi:10.1021/acsomega.2c01779. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. 2022. [Link]

  • Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. 2021;11(2):1-10. doi:10.7324/JAPS.2021.110201. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules. 2019;24(15):2815. doi:10.3390/molecules24152815. [Link]

  • New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. ResearchGate. 2023. [Link]

  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. 2023. [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. *ijarsct. 2022. [Link]

  • Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Indian Journal of Pharmaceutical Sciences. 2011;73(2):147-152. doi:10.4103/0250-474X.93517. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. International Journal of Molecular Sciences. 2023;24(10):8648. doi:10.3390/ijms24108648. [Link]

  • Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. ResearchGate. 2023. [Link]

  • Mannich bases in medicinal chemistry and drug design. Future Medicinal Chemistry. 2013;5(5):547-570. doi:10.4155/fmc.13.19. [Link]

  • Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. Acta Pharmaceutica Sinica B. 2022;12(10):3948-3963. doi:10.1016/j.apsb.2022.05.013. [Link]

  • Synthesis and Antimicrobial Activity of some Chalcone Derivatives. ResearchGate. 2014. [Link]

  • Recent developments concerning the application of the Mannich reaction for drug design. Expert Opinion on Drug Discovery. 2015;10(1):77-94. doi:10.1517/17460441.2015.978641. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine. 2017;9(4):107-112. doi:10.1016/j.jecm.2017.07.001. [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. Molecules. 2013;18(1):1116-1134. doi:10.3390/molecules18011116. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. Molecules. 2021;26(23):7293. doi:10.3390/molecules26237293. [Link]

  • Synthesis of Pyrazoline Derivatives from Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. 2019. [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. 2015;58(15):6209-6223. doi:10.1021/acs.jmedchem.5b00919. [Link]

  • Mannich Bases: An Important Pharmacophore in Present Scenario. ISRN Organic Chemistry. 2013;2013:819582. doi:10.1155/2013/819582. [Link]

  • Facile Synthesis, Characterization and in Silico Docking Studies of Novel Thiazolidine-2,4-Dione-Based Mannich Base Bearing. Rwanda Journal of Engineering, Science, Technology and Environment. 2021;4(1). doi:10.4314/rjeste.v4i1.5. [Link]

  • Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities and Tyrosine Kinases and Pim-1 Kinase Inhibitions. ResearchGate. 2021. [Link]

  • Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation. 2017. [Link]

  • Chemoselective Synthesis of Mannich Adducts from 1,4-Naphthoquinones and Profile as Autophagic Inducers in Oral Squamous Cell Carcinoma. Molecules. 2020;25(24):5876. doi:10.3390/molecules25245876. [Link]

  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Figshare. 2013. [Link]

Sources

Application Notes and Protocols for the Chromatographic Purification of 6-acetyl-3,4-dihydro-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the chromatographic purification of 6-acetyl-3,4-dihydro-2H-1-benzopyran, a key intermediate in medicinal chemistry and materials science. Recognizing the critical need for high-purity compounds in research and development, this guide details three robust and scalable purification methodologies: traditional Flash Chromatography, high-resolution Preparative High-Performance Liquid Chromatography (Prep-HPLC), and modern, efficient Supercritical Fluid Chromatography (SFC). Each protocol is presented with a deep-seated rationale for experimental choices, ensuring both reproducibility and adaptability. This guide is intended for researchers, chemists, and drug development professionals seeking to establish efficient and validated purification workflows for benzopyran derivatives and related aromatic ketones.

Introduction: The Importance of Purifying 6-acetyl-3,4-dihydro-2H-1-benzopyran

6-acetyl-3,4-dihydro-2H-1-benzopyran is a member of the benzopyran family, a class of heterocyclic compounds that form the structural core of numerous biologically active molecules and natural products. The purity of such intermediates is paramount, as even minor impurities can significantly impact the yield and purity of subsequent synthetic steps, compromise biological assay results, or introduce unwanted toxicological profiles in drug candidates.

The subject molecule possesses a moderately polar acetyl group and a relatively non-polar dihydro-benzopyran core. This amphipathic nature necessitates a well-designed purification strategy to effectively separate it from common reaction byproducts, such as starting materials, reagents, and structurally similar isomers. This application note serves as a practical, field-proven guide to achieving high-purity 6-acetyl-3,4-dihydro-2H-1-benzopyran.

Analyte Physicochemical Properties & Strategic Implications

Understanding the physicochemical properties of the target compound is the cornerstone of effective method development.

PropertyValueImplication for Chromatography
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol Suitable for standard chromatographic techniques.
Predicted logP ~2.5 - 3.1Indicates moderate lipophilicity; suitable for both normal-phase and reversed-phase chromatography.
Polar Surface Area 26.3 ŲThe ketone and ether functionalities provide sites for polar interactions, essential for normal-phase separation.
UV Chromophore Acetyl-substituted benzene ringStrong UV absorbance allows for easy detection, typically between 254 nm and 280 nm.
Hydrogen Bond Acceptors 2Can interact with protic solvents or silica surfaces.

Purification Workflow Overview

The selection of a purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the required final purity. A typical workflow involves a primary bulk purification step followed by a high-resolution polishing step if necessary.

Purification_Workflow Crude Crude Reaction Mixture Flash Flash Chromatography (Bulk Purification) Crude->Flash Purity_Check1 Purity Analysis (TLC, LC-MS, NMR) Flash->Purity_Check1 High_Purity High-Purity Compound (>98%) Purity_Check1->High_Purity Purity OK Low_Purity Insufficient Purity (<98%) Purity_Check1->Low_Purity Purity Not OK Prep_HPLC Preparative HPLC / SFC (Polishing Step) Low_Purity->Prep_HPLC Purity_Check2 Final Purity Analysis (HPLC, NMR, EA) Prep_HPLC->Purity_Check2 Purity_Check2->High_Purity

Caption: General purification workflow for 6-acetyl-3,4-dihydro-2H-1-benzopyran.

Method 1: Flash Chromatography (Normal-Phase)

Applicability: Ideal for initial purification of gram-to-multi-gram scale crude material. It effectively removes non-polar and highly polar impurities. Flash chromatography on silica gel is a standard and widely documented method for the purification of benzopyran derivatives.

Rationale & Causality

The choice of normal-phase flash chromatography is based on the compound's structure. The polar acetyl and ether groups will interact with the polar silica gel stationary phase, while the non-polar aromatic and aliphatic portions will interact with the non-polar mobile phase. By carefully selecting the mobile phase polarity (typically a mixture of hexanes and ethyl acetate), one can achieve differential migration and separation of the target compound from its impurities.

Detailed Protocol

Step 1: Thin-Layer Chromatography (TLC) for Method Development

  • Objective: To determine the optimal mobile phase composition.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate (F₂₅₄).

    • Develop the plate in various solvent systems (Hexanes:Ethyl Acetate ratios, e.g., 9:1, 8:2, 7:3).

    • Visualize the plate under UV light (254 nm).

  • Goal: Achieve a retention factor (Rƒ) of 0.25 - 0.35 for the target compound. This Rƒ value typically provides the best separation in a flash column.

Step 2: Column Preparation and Sample Loading

  • Stationary Phase: Silica gel, 40-63 µm particle size.

  • Column Packing:

    • Select a column size appropriate for the sample mass (a general rule is a 40-100:1 ratio of silica mass to crude sample mass).

    • Create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and use air pressure or a pump to pack it uniformly, avoiding cracks.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude material) to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column, forming a uniform band. Dry loading prevents solvent effects that can broaden bands and decrease resolution.

Step 3: Elution and Fraction Collection

  • Elution Profile: A step or linear gradient is typically most effective.

    • Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) for several column volumes to elute non-polar impurities.

    • Gradually increase the polarity to the composition determined by TLC (e.g., ramp to 80:20 Hexanes:EtOAc).

    • Maintain this polarity to elute the target compound.

  • Fraction Collection: Collect fractions based on the detector signal (if using an automated system) or in regular volumes (e.g., 20-50 mL test tubes for manual collection).

Step 4: Analysis of Fractions

  • Spot every few collected fractions onto a TLC plate.

  • Develop the TLC plate using the elution solvent.

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified compound.

Summary of Flash Chromatography Parameters
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (40-63 µm)Industry standard for cost-effective, scalable purification of moderately polar compounds.
Mobile Phase Hexanes / Ethyl Acetate GradientOffers a wide polarity range and good solubility for the compound and impurities. Volatile and easily removed.
Sample Loading Dry LoadingMaximizes resolution by preventing band broadening associated with large injection volumes of strong solvents.
Detection UV (254 nm) / TLCThe aromatic ring is UV-active. TLC is a simple and effective way to monitor fractions.

Method 2: Preparative Reversed-Phase HPLC

Applicability: Ideal for final purification of small-to-medium scale samples (mg to several grams) to achieve >98% purity. It is excellent for separating closely eluting impurities that are difficult to resolve by flash chromatography.

Rationale & Causality

Reversed-phase HPLC separates molecules based on their hydrophobicity. The non-polar C18 stationary phase retains the hydrophobic benzopyran core, while a polar mobile phase (e.g., water/acetonitrile) is used for elution. By increasing the organic content of the mobile phase, the hydrophobic interactions are weakened, and compounds elute in order of increasing hydrophobicity. This provides an orthogonal separation mechanism to normal-phase chromatography, often resolving impurities that co-elute on silica.

Detailed Protocol

Step 1: Analytical Method Development

  • Objective: To establish separation conditions on a smaller, analytical scale before scaling up.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm.

  • Procedure:

    • Dissolve the partially purified sample in the mobile phase.

    • Inject a small volume (5-10 µL) onto the analytical column.

    • Run a scouting gradient (e.g., 5% to 95% Acetonitrile in Water over 15 minutes).

    • Identify the retention time of the target peak.

    • Optimize the gradient around the elution point to maximize resolution from nearby impurities. Aim for a run time where the target elutes at a reasonable time with good separation (k' between 2 and 10).

Step 2: Scale-Up to Preparative Column

  • Objective: To transfer the analytical method to a larger column for purification.

  • Preparative Column: C18, 20 x 250 mm, 10 µm (example).

  • Flow Rate Adjustment: Adjust the flow rate proportionally to the change in column cross-sectional area:

    • Flow Rate (Prep) = Flow Rate (Analyt) x (Radius (Prep)² / Radius (Analyt)²)

  • Sample Loading: The maximum sample load depends on the separation resolution. A typical starting point is 50-100 mg for a 20 mm ID column. Dissolve the sample in the minimal amount of a strong solvent like DMSO or DMF, then dilute with the initial mobile phase if possible to avoid peak distortion.

Step 3: Purification Run and Fraction Collection

  • Equilibrate the preparative column with the initial mobile phase conditions.

  • Inject the prepared sample.

  • Run the scaled-up gradient method.

  • Collect fractions corresponding to the target peak using a UV-triggered fraction collector.

Step 4: Post-Purification

  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Combine pure fractions.

  • Remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation.

  • If the remaining solution is aqueous, perform a liquid-liquid extraction with a suitable organic solvent (e.g., Ethyl Acetate) or lyophilize to obtain the final product.

Summary of Preparative HPLC Parameters
ParameterRecommended ConditionRationale
Stationary Phase C18 Silica (5-10 µm)Provides excellent hydrophobic retention and high efficiency for aromatic compounds.
Mobile Phase Acetonitrile / Water or Methanol / WaterCommon reversed-phase solvents that are UV-transparent and volatile.
Detection UV (254 nm or 280 nm)High sensitivity for the aromatic ketone functionality.
Sample Preparation Dissolve in minimal strong solvent (e.g., DMSO)Ensures complete dissolution for injection, though care must be taken to minimize injection volume to preserve peak shape.

Method 3: Supercritical Fluid Chromatography (SFC)

Applicability: A high-throughput, "green" alternative to normal-phase HPLC. It is exceptionally fast and uses significantly less organic solvent. SFC is highly effective for achiral separations in drug discovery and development.

Rationale & Causality

SFC uses supercritical carbon dioxide (CO₂) as the primary mobile phase. Supercritical CO₂ has low viscosity and high diffusivity, allowing for very fast separations without a significant loss in efficiency. A polar organic co-solvent (modifier), such as methanol, is added to the CO₂ to increase the mobile phase's solvating power and elute compounds from the stationary phase. Separation is achieved by modulating the interactions between the analyte, the stationary phase, and the CO₂/modifier mobile phase. For a moderately polar compound like 6-acetyl-3,4-dihydro-2H-1-benzopyran, SFC offers a powerful combination of speed and resolution similar to normal-phase LC but with much faster solvent removal.

Detailed Protocol

Step 1: Analytical Method Screening

  • Objective: To quickly screen multiple columns and co-solvents to find the best separation conditions.

  • Columns: Screen a set of achiral columns (e.g., 2-Ethylpyridine, Diol, Silica).

  • Co-Solvent: Typically Methanol. Isopropanol can be used to modify selectivity.

  • Procedure:

    • Dissolve the sample in methanol.

    • Inject onto the analytical SFC system.

    • Run a fast generic gradient (e.g., 5% to 50% Methanol in CO₂ over 3-5 minutes).

    • Identify the column and co-solvent combination that provides the best resolution.

Step 2: Method Optimization and Scale-Up

  • Objective: Fine-tune the gradient and prepare for preparative scale.

  • Procedure:

    • Optimize the gradient slope around the elution point of the target compound.

    • Scale the flow rate and injection volume to the preparative column dimensions, similar to HPLC.

    • Dissolve the sample in a suitable solvent at a high concentration (e.g., 50-100 mg/mL). The solvent should be miscible with the mobile phase.

Step 3: Preparative SFC Run

  • System: A preparative SFC system with a dedicated fraction collector designed to handle the gas expansion.

  • Procedure:

    • Equilibrate the column.

    • Perform stacked injections to maximize throughput.

    • The fraction collector separates the gaseous CO₂ from the liquid co-solvent containing the purified compound.

Step 4: Product Recovery

  • The collected fractions consist of the product dissolved in a small volume of co-solvent (e.g., methanol).

  • Evaporate the solvent under reduced pressure. This process is significantly faster than removing water/ACN from HPLC fractions.

Summary of Preparative SFC Parameters
ParameterRecommended ConditionRationale
Stationary Phase 2-Ethylpyridine, Diol, or SilicaThese phases offer a range of polar interactions suitable for achiral SFC.
Mobile Phase Supercritical CO₂ / Methanol"Green," low-cost, and non-flammable primary mobile phase. Methanol is an effective polar modifier.
Detection UV-Vis / MSUV provides universal detection for chromophoric compounds; MS allows for mass-directed fractionation.
Advantages High speed, reduced organic solvent waste, faster fraction processing.

Method Selection Guide

Choosing the right technique depends on the specific requirements of the purification task.

Method_Selection Start What is the purification goal? Goal_Bulk Bulk Purification (>1g, remove major impurities) Start->Goal_Bulk Scale/Goal Goal_HighPurity High Purity (<1g, >98%, resolve isomers) Start->Goal_HighPurity Scale/Goal Goal_Speed High Throughput / Speed (mg scale, 'Green' Chemistry) Start->Goal_Speed Scale/Goal Method_Flash Use Flash Chromatography Goal_Bulk->Method_Flash Method_HPLC Use Preparative HPLC Goal_HighPurity->Method_HPLC Method_SFC Use Preparative SFC Goal_Speed->Method_SFC

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, a key intermediate in various synthetic pathways. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 3,4-dihydro-2H-1-benzopyran (chroman).[1][2][3] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich aromatic ring of the chroman moiety.[4][5] The ether oxygen of the chroman ring is an activating group, directing the substitution primarily to the para position (position 6) due to steric hindrance at the ortho positions (5 and 7). However, achieving high yields and purity can be challenging due to the sensitivity of the reaction to various parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the Friedel-Crafts acylation of 3,4-dihydro-2H-1-benzopyran (chroman) with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3]

Q2: Why is aluminum chloride (AlCl₃) typically used in stoichiometric amounts rather than catalytic amounts?

In Friedel-Crafts acylation, the product, an aryl ketone, is a moderate Lewis base that can form a stable complex with the Lewis acid catalyst (AlCl₃).[2][6] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount or even a slight excess of AlCl₃ is required to ensure the reaction proceeds to completion.[2]

Q3: Can I use other Lewis acids besides AlCl₃?

Yes, other Lewis acids can be used, although their reactivity may vary. Milder Lewis acids like zinc salts or Brønsted acids might be employed, particularly if the aromatic ring is highly activated.[2] However, for less reactive substrates, a strong Lewis acid like AlCl₃ is generally more effective.[1]

Q4: What are the expected regioisomers in this reaction?

The primary product is the 6-acetyl derivative due to the para-directing effect of the ether oxygen in the chroman ring. However, small amounts of the 8-acetyl isomer (ortho-substitution) may also be formed. The ratio of these isomers can be influenced by the choice of solvent and catalyst.

Q5: How does the purity of reagents affect the reaction?

The purity of all reagents is critical. The Lewis acid catalyst, particularly AlCl₃, is highly sensitive to moisture and will be deactivated by any water present in the solvent, glassware, or other reagents.[6] It is imperative to use anhydrous conditions and freshly opened or purified reagents.[6] Impurities in the chroman or the acylating agent can also lead to unwanted side reactions and the formation of byproducts.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield of the desired product is a frequent challenge. The underlying causes can often be traced back to reagent quality, reaction conditions, or the work-up procedure.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is hygroscopic and reacts with moisture, rendering it inactive.[6]Use a fresh, unopened bottle of AlCl₃ or purify the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst The ketone product forms a complex with the Lewis acid, sequestering it.[2][6]Use at least a stoichiometric amount of the Lewis acid relative to the acylating agent. A slight excess (1.1-1.2 equivalents) is often beneficial.
Deactivated Aromatic Ring While chroman is activated, any electron-withdrawing substituents on the ring would deactivate it towards electrophilic substitution.[6]This is less likely with unsubstituted chroman but should be considered for derivatives. More forcing reaction conditions (higher temperature, stronger Lewis acid) may be required.
Sub-optimal Temperature The reaction may have a significant activation energy barrier requiring heat, or excessive heat could lead to decomposition.[6]Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature or gently heat to drive the reaction to completion. Monitor the reaction by TLC to find the optimal temperature.
Poor Quality Reagents Impurities in the chroman or acylating agent can interfere with the reaction.Purify the starting materials before use. Chroman can be distilled under reduced pressure, and acetyl chloride can be freshly distilled.
Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate indicates the formation of byproducts, which could include regioisomers or products from side reactions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Formation of Regioisomers While the 6-acetyl product is favored, some 8-acetyl isomer can form.Modifying the solvent can influence the regioselectivity. Less polar solvents like dichloromethane or 1,2-dichloroethane are common. Careful column chromatography is required to separate the isomers.
Polyacylation This is less common in Friedel-Crafts acylation because the acetyl group deactivates the aromatic ring to further substitution.[4][7]If observed, it suggests the starting chroman is highly activated. Use of a milder Lewis acid or lower temperatures may mitigate this.
Side Reactions At higher temperatures, the chroman ring could potentially undergo cleavage or other rearrangements, although this is less common under standard acylation conditions.Maintain a controlled temperature throughout the reaction.
Issue 3: Recovery of Unreacted Starting Material

Significant recovery of chroman indicates an incomplete reaction.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reaction Time The reaction may not have reached completion.Monitor the reaction progress using TLC. Extend the reaction time until the starting material spot disappears or is significantly diminished.
Low Reaction Temperature The activation energy for the reaction may not have been overcome.After the initial addition of reagents at a low temperature, allow the reaction to warm to room temperature or apply gentle heating (e.g., 40-50 °C) and monitor by TLC.
Premature Quenching Adding the quenching solution (e.g., water or acid) before the reaction is complete will halt it.Ensure the reaction has gone to completion via TLC analysis before initiating the work-up procedure.

Experimental Protocol: Friedel-Crafts Acylation of Chroman

This protocol provides a general procedure. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 3,4-Dihydro-2H-1-benzopyran (Chroman)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Add anhydrous DCM to the flask to create a slurry.

    • Cool the flask to 0 °C using an ice bath.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of chroman (1 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

    • Add this solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 2-4 hours, monitoring the progress by TLC. If the reaction is sluggish, gentle heating (40 °C) can be applied.

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. Caution: This process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Reaction Mechanism Visualization

FriedelCraftsAcylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH3COCl) Acylium Acylium Ion [CH3C=O]+ AcCl->Acylium + AlCl3 AlCl3 AlCl3 AlCl4 [AlCl4]- Chroman Chroman Arenium Arenium Ion Intermediate (Resonance Stabilized) Chroman->Arenium + Acylium Ion Product 6-Acetylchroman Arenium->Product - H+ (to [AlCl4]-) Product->AlCl3 Catalyst Regenerated HCl HCl

Caption: Mechanism of the Friedel-Crafts acylation of chroman.

References

  • Baddam, S. R., et al. (2014). Synthesis and antiproliferative and c-Src kinase inhibitory activities of cinnamoyl- and pyranochromen-2-one derivatives. ResearchGate. Retrieved from [Link]

  • FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]

  • Larock, R. C., & Yao, T. (2006). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. NIH Public Access. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Qi, X., et al. (2012). A Novel Synthesis of Acetophenone Benzopyran Derivative. Advanced Materials Research. Retrieved from [Link]

  • Study.com. (n.d.). Acylation: Mechanism & Reaction. Retrieved from [Link]

  • Bandini, M., & Gualandi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one. This guide provides in-depth troubleshooting advice and frequently asked questions to address the significant challenge of this compound's low solubility in aqueous media. Our goal is to equip you with the knowledge and practical protocols to ensure the success and reproducibility of your experiments.

Understanding the Challenge: Physicochemical Profile

This compound, a benzopyran derivative, possesses a molecular structure that inherently limits its solubility in water. Its aromatic rings and hydrocarbon components contribute to its hydrophobic nature, making it challenging to work with in many biological and pharmaceutical applications that require aqueous buffers.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂[Internal Data]
Molecular Weight176.21 g/mol [Internal Data]
Predicted LogP~2.5-3.0[Calculated Estimate]
Predicted Aqueous SolubilityVery Low[Inference from Structure]

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with this compound.

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the recommended organic solvents for preparing a stock solution?

A2: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is highly recommended due to its excellent solubilizing power for a wide range of hydrophobic compounds. Other suitable organic solvents include ethanol, methanol, and acetonitrile.[2] It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into your aqueous experimental medium.

Q3: Can I heat the aqueous solution to improve solubility?

A3: Gently warming the solution can transiently increase the solubility of many compounds. However, this is often not a stable solution. Upon cooling to ambient or physiological temperatures, the compound is likely to precipitate out of the solution. This method should be used with caution and is generally not recommended for experiments requiring long-term stability.[3]

Q4: How does pH affect the solubility of this compound?

A4: The structure of this compound does not contain readily ionizable functional groups within the typical physiological pH range. The ether and ketone functionalities are generally considered neutral. Therefore, altering the pH of the aqueous medium is not expected to significantly enhance its solubility.[3][4] However, extreme pH values could potentially lead to chemical degradation of the compound.[5]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My compound precipitates out of my aqueous buffer immediately upon dilution from the organic stock solution.

Cause: This is a classic sign of a compound exceeding its solubility limit in the final aqueous medium. The abrupt change in solvent polarity from a high-solubility organic solvent to a low-solubility aqueous buffer causes the compound to crash out of solution.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.

  • Use a Co-solvent System: Incorporating a water-miscible organic solvent (a co-solvent) into your aqueous buffer can significantly increase the solubility of your compound.[6]

    • Recommended Co-solvents: DMSO, ethanol, polyethylene glycol (PEG).[7]

    • General Protocol:

      • Prepare your aqueous buffer.

      • Add the desired percentage of the co-solvent (e.g., 1-10% v/v).

      • While vortexing the co-solvent/buffer mixture, slowly add the required volume of your high-concentration organic stock solution. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.

Issue 2: My solution appears cloudy or forms a suspension, even at low concentrations.

Cause: This indicates that the compound is not fully dissolved and is present as fine particles. This can lead to inaccurate concentration measurements and affect experimental outcomes.

Solutions:

  • Utilize Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[8]

    • Recommended Surfactants:

      • Tween® 20 (Polysorbate 20): A gentle, non-ionic surfactant.[9]

      • Triton™ X-100: Another common non-ionic surfactant, though it can interfere with UV absorbance readings due to its phenolic ring.[9][10]

    • Experimental Protocol for Surfactant Solubilization:

      • Prepare your aqueous buffer.

      • Add the surfactant to the buffer at a concentration above its critical micelle concentration (CMC). A typical starting concentration is 0.01-0.1% (v/v).

      • Mix thoroughly until the surfactant is completely dissolved.

      • Slowly add your organic stock solution to the surfactant-containing buffer while vortexing.

  • Employ Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic "guest" molecules, like our compound of interest, forming an inclusion complex that is more water-soluble.[11][12]

    • Commonly Used Cyclodextrins:

      • β-Cyclodextrin (β-CD): Has a suitable cavity size for many aromatic compounds, but its own aqueous solubility is limited.[11]

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility, making it a more effective solubilizing agent.[12]

    • Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):

      • Weigh out the desired molar ratio of the cyclodextrin and your compound (e.g., 1:1 or 2:1 cyclodextrin:compound).

      • Place the powders in a mortar.

      • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

      • Knead the paste for 30-60 minutes.

      • Dry the resulting paste (e.g., in a vacuum oven) to obtain a solid powder of the inclusion complex.

      • This powder can then be dissolved in your aqueous buffer.

Issue 3: I am concerned about the biological effects of the solubilizing agents (co-solvents, surfactants) in my cell-based or in vivo experiments.

Cause: This is a valid and critical concern. Solubilizing agents can have their own biological activities and can interfere with experimental results.

Solutions:

  • Perform Vehicle Controls: Always include a control group that is treated with the same concentration of the solubilizing agent (e.g., 1% DMSO in media) without your compound of interest. This will allow you to distinguish the effects of your compound from the effects of the vehicle.

  • Minimize the Concentration of the Solubilizing Agent: Use the lowest possible concentration of the co-solvent or surfactant that achieves the desired solubility of your compound.

  • Choose Biocompatible Options: For in vivo studies, consider using less toxic co-solvents like polyethylene glycol (PEG) or propylene glycol. HP-β-CD is also generally considered safe for many applications.[12]

Visualizing Solubilization Mechanisms

To better understand the principles behind these techniques, the following diagrams illustrate the mechanisms of co-solvency and cyclodextrin inclusion complex formation.

CoSolvency cluster_water Aqueous Medium (High Polarity) cluster_cosolvent Co-solvent (Intermediate Polarity) w1 w2 w3 w4 w5 w6 w7 w8 w9 w10 c1 SolvatedCompound Solvated Compound c1->SolvatedCompound Co-solvent reduces polarity mismatch c2 c2->SolvatedCompound Co-solvent reduces polarity mismatch c3 c3->SolvatedCompound Co-solvent reduces polarity mismatch Compound Hydrophobic Compound Aggregate Precipitate Compound->Aggregate Precipitation in pure aqueous media Compound->SolvatedCompound Co-solvent reduces polarity mismatch

Caption: Formation of a cyclodextrin inclusion complex.

References

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • MDPI. (2023). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved from [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Retrieved from [Link]

  • University of Cape Town. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of cyclodextrin inclusion complex formation. Retrieved from [Link]

  • PMC - NIH. (2008). pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • arXiv. (2025). A Generic Explanation of the Mechanism of Co-solvency. Retrieved from [Link]

  • PubMed. (2016). Inclusion complexation with β-cyclodextrin derivatives alters photodynamic activity and biodistribution of meta-tetra(hydroxyphenyl)chlorin. Retrieved from [Link]

  • ResearchGate. (2018). What is the difference between using Triton X-100 and Tween-20?. Retrieved from [Link]

  • ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of co-solvency (top panel) and co-non-solvency.... Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. Retrieved from [Link]

  • PMC - NIH. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • PubMed. (n.d.). A Comparative Study on the Adsorption of Triton X-100 and Tween 20 onto Latexes with Different Interfacial Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). List of solvents and the references of solubility data sets and their.... Retrieved from [Link]

  • Lab Manager. (2025). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • ACS Publications. (2022). Revealing the Molecular Mechanism of Cosolvency Based on Thermodynamic Phase Diagram, Molecular Simulation, and Spectrum Analysis: The Tolbutamide Case. Retrieved from [Link]

  • MDPI. (2023). Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. Retrieved from [Link]

  • CiteAb. (n.d.). Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. Retrieved from [Link]

  • SlideShare. (n.d.). Cosolvency. Retrieved from [Link]

  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • PubMed. (n.d.). Effect of pH on the activity and stability of clastogens in the in vitro chromosomal aberration test with Chinese hamster ovary K1 cells. Retrieved from [Link]

  • PMC - NIH. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Retrieved from [Link]

  • PMC - NIH. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Retrieved from [Link]

  • Protein and Proteomics. (2009). Difference between Nonidet-P40 and Tween20 and TritonX100. Retrieved from [Link]

  • ResearchGate. (n.d.). A Generic Explanation of the Mechanism of Co-solvency. Retrieved from [Link]

  • DR-NTU. (n.d.). Impact of pH on the stability, dissolution and aggregation kinetics of Silver Nanoparticles. Retrieved from [Link]

  • The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • Cheméo. (n.d.). Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 6-Acetyl-Chroman

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6-acetyl-chroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this synthetic procedure. Our goal is to empower you with the scientific rationale behind the experimental steps, ensuring a successful and optimized synthesis.

I. Introduction to the Synthesis of 6-Acetyl-Chroman

6-Acetyl-chroman is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules. The most common and direct method for its preparation is the Friedel-Crafts acylation of chroman. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the chroman scaffold, primarily at the C6 position due to the directing effects of the oxygen atom in the heterocyclic ring.

This guide will focus on optimizing the Friedel-Crafts acylation of chroman and address common challenges encountered in the laboratory.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My Friedel-Crafts acylation of chroman is resulting in a very low yield. What are the most likely causes and how can I improve it?

Low yields in this reaction are a common issue and can often be attributed to several factors. Let's break down the potential culprits and their solutions:

A1: Key Factors Influencing Yield

  • Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is the heart of the Friedel-Crafts reaction. Its effectiveness is paramount.

    • Moisture Sensitivity: AlCl₃ is extremely hygroscopic and reacts violently with water.[1] Any moisture in your reaction setup (glassware, solvent, reagents) will deactivate the catalyst, leading to a significant drop in yield.

      • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) before use. Use anhydrous solvents, and freshly opened or properly stored anhydrous AlCl₃.

    • Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of AlCl₃. This is because the product, 6-acetyl-chroman, is a ketone, which can form a stable complex with AlCl₃, effectively removing the catalyst from the reaction cycle.[2]

      • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (either chroman or the acylating agent).

  • Reaction Temperature: The temperature profile of the reaction is critical.

    • Initial Cooling: The initial reaction between AlCl₃ and the acylating agent (acetyl chloride or acetic anhydride) is highly exothermic. Running this step at a low temperature (e.g., 0 °C) helps to control the reaction rate and prevent unwanted side reactions.

    • Reaction Progression: After the initial exotherm, the reaction may require gentle heating to proceed to completion. However, excessive heat can lead to decomposition of reactants or products.

      • Solution: Start the reaction at 0 °C, and after the addition of all reagents, allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Purity of Reagents: The purity of your starting materials directly impacts the outcome.

    • Chroman: Impurities in the chroman starting material can interfere with the reaction.

    • Acylating Agent: Acetyl chloride is susceptible to hydrolysis to acetic acid. The presence of acetic acid can complicate the reaction.

      • Solution: Use freshly distilled or high-purity chroman and acetyl chloride.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield of 6-Acetyl-Chroman check_catalyst Verify Catalyst Activity & Stoichiometry start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Purity start->check_reagents solution_catalyst Use fresh, anhydrous AlCl₃ (1.1 - 1.3 eq.) check_catalyst->solution_catalyst solution_conditions Control temperature (start at 0°C) Monitor by TLC check_conditions->solution_conditions solution_reagents Use purified/distilled chroman and acetyl chloride check_reagents->solution_reagents

Caption: A decision tree for troubleshooting low yields.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for 6-acetyl-chroman?

The formation of multiple products often points to issues with regioselectivity or side reactions.

A2: Strategies to Enhance Selectivity

  • Regioisomers: While the 6-position is the major product, some acylation at the 8-position can occur. The ratio of 6- to 8-acylation is influenced by the solvent and reaction conditions.

    • Solvent Choice: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are commonly used. The choice of solvent can influence the regioselectivity. Experimenting with different anhydrous solvents may help optimize for the desired isomer.

  • Polyacylation: Although the acetyl group is deactivating, under harsh conditions (high temperature, long reaction times, or a highly active catalyst system), a second acylation might occur.

    • Solution: Use milder reaction conditions. Avoid excessive heating and prolonged reaction times once the starting material is consumed (as monitored by TLC). Ensure the stoichiometry of the acylating agent is not in large excess.

Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the problem?

A stalled reaction is a frustrating but solvable issue.

A3: Addressing Stalled Reactions

  • Insufficient Catalyst Activity: As mentioned, catalyst deactivation is a primary suspect. Even small traces of moisture can poison the AlCl₃.

    • Solution: Re-evaluate your anhydrous technique. Consider using a freshly opened bottle of AlCl₃.

  • Complex Formation: The product-catalyst complex can sometimes precipitate or become insoluble, effectively halting the reaction.

    • Solution: Ensure adequate stirring and a sufficient volume of an appropriate anhydrous solvent to maintain a homogenous reaction mixture.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 6-acetyl-chroman via Friedel-Crafts acylation.

Detailed Protocol: Friedel-Crafts Acylation of Chroman

Materials:

  • Chroman (1.0 eq.)

  • Acetyl chloride (1.1 eq.)

  • Anhydrous Aluminum chloride (AlCl₃) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

    • To the flask, add anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq.) in anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes.

    • After the addition is complete, prepare a solution of chroman (1.0 eq.) in anhydrous DCM in the dropping funnel.

    • Add the chroman solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction:

    • After the addition of chroman is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir at room temperature for 2-4 hours, monitoring the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[3] The desired 6-acetyl-chroman will elute as a major fraction.

General Synthesis Workflow:

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Flame-dry glassware prep_reagents Use anhydrous reagents and solvent prep_glassware->prep_reagents add_alcl3 Charge AlCl₃ and DCM prep_reagents->add_alcl3 cool Cool to 0°C add_alcl3->cool add_acetyl_chloride Add acetyl chloride solution cool->add_acetyl_chloride add_chroman Add chroman solution add_acetyl_chloride->add_chroman react Stir at RT, monitor by TLC add_chroman->react quench Quench with ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over MgSO₄ wash->dry purify Purify by column chromatography dry->purify product product purify->product Isolated 6-Acetyl-Chroman

Caption: A flowchart of the synthesis of 6-acetyl-chroman.

IV. Product Characterization

Verifying the identity and purity of your final product is a critical step. Below is the expected characterization data for 6-acetyl-chroman, based on data for a closely related analog, 6-acetyl-2,2-dimethyl-chromane.

Table 1: Spectroscopic and Physical Data for 6-Acetyl-Chroman Analog

PropertyData for 6-acetyl-2,2-dimethyl-chromaneExpected Data for 6-Acetyl-Chroman
Melting Point 93 °CExpected to be a low-melting solid or a viscous oil.
¹H NMR (CDCl₃) δ (ppm): 7.60 (dd, 1H), 7.55 (d, 1H), 6.78 (d, 1H), 2.79 (t, 2H), 2.51 (s, 3H), 1.84 (t, 2H), 1.35 (s, 6H)Aromatic protons in the 6.8-7.7 ppm range, triplets for the chroman ring protons, and a singlet for the acetyl methyl group around 2.5 ppm.
IR (KBr) ν (cm⁻¹): 1668 (C=O stretch), 1605, 1575 (aromatic C=C stretch)Strong C=O stretch around 1670-1680 cm⁻¹, aromatic C=C stretches around 1600 cm⁻¹.

V. Safety Precautions

Working with the reagents for Friedel-Crafts acylation requires strict adherence to safety protocols.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[1][4][5] Handle in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water.[6][7][8][9] It is a lachrymator and causes severe burns. All manipulations should be performed in a well-ventilated fume hood.

  • Chroman: May cause skin and eye irritation. Handle with care and wear appropriate PPE.

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.

VI. Alternative Synthetic Routes

While Friedel-Crafts acylation is the most direct route, other methods can be considered, especially if the starting materials for the Friedel-Crafts reaction are not suitable.

  • Fries Rearrangement: If the corresponding ester, 6-acetoxychroman, is available, it can be rearranged to 6-acetyl-chroman using a Lewis acid catalyst.

  • Acylation of a Pre-functionalized Chroman: Synthesis can also be achieved by first introducing a different functional group that can then be converted to the acetyl group. However, this is a less direct approach.

This technical support guide provides a comprehensive overview of the synthesis of 6-acetyl-chroman. By understanding the underlying principles and potential pitfalls, researchers can optimize their reaction conditions and successfully troubleshoot any issues that may arise.

VII. References

  • Lizarraga, E., et al. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 74–84.

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry, 09(01).

  • Breckland Scientific Supplies Ltd. (2023). Safety Data Sheet: Acetyl Chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4268446A - Preparation of chromane derivatives. Retrieved from

  • MDPI. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4630.

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000821). Retrieved from [Link]

  • PubMed. (1999). Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. Journal of Analytical Toxicology, 23(4), 262-9.

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PubMed. (1988). Gas chromatography/electron impact mass fragmentometric determination of urinary 6-acetylmorphine, a metabolite of heroin. Journal of Analytical Toxicology, 12(5), 259-62.

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). General Methods of Preparing Chromones. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information – 1H-NMR and 13C-NMR Spectra Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-(((S)-2-((R)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). A Chromatographic Procedure for the Purification of Acetylcholinesterase. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of 6-acetylmorphine and its deuterated analogs.... Retrieved from [Link]

  • NIST WebBook. (n.d.). 6-Monoacetylmorphine. Retrieved from [Link]

Sources

minimizing impurity formation in 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on minimizing impurity formation. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and present optimized protocols to enhance product purity and yield.

Section 1: Understanding the Reaction: The Friedel-Crafts Acylation of Chroman

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of 3,4-dihydro-2H-1-benzopyran (chroman).[1][2][3] This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings.

The reaction proceeds by generating a highly electrophilic acylium ion from an acylating agent (typically acetyl chloride or acetic anhydride) using a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). This acylium ion is then attacked by the electron-rich chroman ring in an electrophilic aromatic substitution (EAS) reaction.[2] The ether oxygen of the chroman ring is a powerful ortho, para-directing group, activating the aromatic ring for substitution. Acylation occurs predominantly at the C-6 position (para to the ether oxygen), which is sterically more accessible than the C-8 position (ortho).

However, the same factors that facilitate the desired reaction can also lead to the formation of impurities if not carefully controlled.

Friedel_Crafts_Acylation_Mechanism cluster_main Desired Reaction Pathway cluster_impurity Potential Impurity Pathway reagent reagent intermediate intermediate product product catalyst catalyst impurity impurity AcCl Acetyl Chloride Acylium Acylium Ion [CH₃CO]⁺ AcCl->Acylium + AlCl₃ AlCl3_1 AlCl₃ AlCl3_1->Acylium Sigma Sigma Complex (C-6 Attack) Acylium->Sigma Electrophilic Attack Sigma_Ortho Sigma Complex (C-8 Attack) Acylium->Sigma_Ortho Minor Pathway (Steric Hindrance) Chroman Chroman Chroman->Sigma Electrophilic Attack Chroman->Sigma_Ortho Minor Pathway (Steric Hindrance) Product Desired Product (6-acetylchroman) Sigma->Product - H⁺, -AlCl₃ Impurity_Product Regioisomeric Impurity (8-acetylchroman) Sigma_Ortho->Impurity_Product - H⁺, -AlCl₃

Caption: Mechanism of Friedel-Crafts acylation on chroman and impurity formation.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My crude product shows a significant side-product on TLC/HPLC, often with a similar polarity to the desired product. What is it and how can I prevent it?

Answer: This is a classic issue of regioisomer formation . The most common impurity is the 8-acetylchroman isomer, resulting from electrophilic attack at the C-8 position (ortho to the ether oxygen). While the C-6 (para) position is electronically and sterically favored, the C-8 position is still activated and can react, especially under forcing conditions.

  • Causality: High reaction temperatures or highly reactive catalyst systems can reduce the selectivity of the reaction. The acylium ion becomes less discriminating at higher energy levels, leading to increased formation of the thermodynamically less stable ortho product.

  • Troubleshooting Steps:

    • Temperature Control (Critical): Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid any significant exotherms by ensuring slow, portion-wise addition of the reagents.

    • Choice of Lewis Acid: While AlCl₃ is common, it is extremely reactive. Consider a milder Lewis acid like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), which can offer higher selectivity.[1]

    • Solvent Effects: Use an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Solvents that can coordinate with the Lewis acid may alter its reactivity and selectivity.

Question 2: The reaction mixture turns dark brown or black, and I get a low yield of a discolored product. What's causing this degradation?

Answer: This indicates charring or polymerization , a common outcome when using aggressive Lewis acids like AlCl₃ with activated aromatic compounds.

  • Causality: The combination of a strong Lewis acid and an electron-rich substrate like chroman can lead to uncontrolled side reactions. The Lewis acid can also catalyze polymerization of the starting material or product. This is exacerbated by high temperatures and high concentrations.

  • Troubleshooting Steps:

    • Reverse Addition: Instead of adding the Lewis acid to the substrate, try adding the substrate/acyl chloride mixture slowly to a suspension of the Lewis acid in the solvent at a low temperature (0 °C). This maintains a low concentration of the reactive species and helps control the exotherm.

    • Reduce Catalyst Loading: While Friedel-Crafts acylation often requires stoichiometric amounts of AlCl₃ because the product ketone forms a stable complex with it, using a large excess should be avoided.[1] Precisely 1.05-1.1 equivalents relative to the acylating agent is a good starting point.

    • Shorter Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Prolonged exposure to the strong acid can degrade the product.

Question 3: The reaction is incomplete, and I recover a large amount of unreacted chroman. How can I improve conversion?

Answer: Incomplete conversion is typically due to an inactive catalyst or insufficient reagent stoichiometry.

  • Causality: Lewis acids like AlCl₃ are extremely moisture-sensitive. Even trace amounts of water in the reagents or solvent will hydrolyze and deactivate the catalyst. Additionally, as the ketone product forms, it complexes with the AlCl₃, effectively removing it from the catalytic cycle.[1] If less than a stoichiometric amount of catalyst is used relative to the product, the reaction will stall.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly opened or distilled solvents and reagents. Dry all glassware thoroughly in an oven before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Reagent Stoichiometry: Use at least 1.0 equivalent of the Lewis acid for every equivalent of the acylating agent. A small excess (e.g., 1.1 eq) is recommended to ensure the reaction goes to completion.

    • Check Reagent Quality: Ensure the acetyl chloride has not hydrolyzed to acetic acid. Use a fresh bottle if in doubt.

Question 4: I've heard about polyacylation in Friedel-Crafts reactions. Is this a major concern here?

Answer: Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant problem in Friedel-Crafts acylation.

  • Causality: The acyl group (–COCH₃) introduced onto the aromatic ring is an electron-withdrawing group. This deactivates the ring towards further electrophilic substitution.[4] Therefore, the mono-acylated product is significantly less reactive than the starting chroman, which prevents a second acylation reaction from occurring under standard conditions.[1] While trace amounts of di-acylated product are possible under very harsh conditions, it is not a primary impurity to target. Focusing on controlling regioisomerism and degradation will yield the greatest improvements in purity.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to minimize impurity formation.

Materials:

  • 3,4-Dihydro-2H-1-benzopyran (Chroman)

  • Acetyl Chloride (CH₃COCl)

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous aluminum chloride (1.1 eq).

  • Solvent Addition: Add anhydrous DCM to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Preparation: In a separate dry flask, prepare a solution of chroman (1.0 eq) and acetyl chloride (1.05 eq) in anhydrous DCM.

  • Controlled Addition: Transfer the chroman/acetyl chloride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the reaction is complete (typically 2-4 hours), cool the mixture back to 0 °C and slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to isolate the pure this compound.

Section 4: Data & Purity Analysis

Effective troubleshooting requires reliable analytical data. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound.[5]

Table 1: Impact of Reaction Conditions on Purity
ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Purity (by HPLC)Rationale
Temperature Reaction at 40 °C0 °C to RTCondition A: ~85%Condition B: >98%Lower temperature increases selectivity and prevents degradation.
Lewis Acid AlCl₃ (1.5 eq)AlCl₃ (1.1 eq)Condition A: ~90% (discolored)Condition B: >98%Excess catalyst can promote side reactions and charring.
Addition Order AlCl₃ added to substrateSubstrate added to AlCl₃Condition A: Prone to exothermCondition B: Better controlAdding the substrate to the catalyst maintains a low concentration of the reactive species, controlling the reaction rate.
Recommended HPLC Method for Purity Analysis

A robust reversed-phase HPLC method is essential for separating the desired product from starting materials and regioisomeric impurities.[5][6]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Methanol

Section 5: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common synthesis issues.

Troubleshooting_Workflow problem problem cause cause solution solution decision decision start Problem Observed low_purity Low Purity / Multiple Spots start->low_purity dark_color Dark Color / Charring start->dark_color low_conversion Low Conversion / Stalled Rxn start->low_conversion is_regioisomer Isomer Impurity Present? low_purity->is_regioisomer is_degradation Degradation Products? dark_color->is_degradation is_catalyst_dead Catalyst Inactive? low_conversion->is_catalyst_dead cause_temp High Temp / Low Selectivity is_regioisomer->cause_temp Yes cause_harsh Aggressive Conditions is_degradation->cause_harsh Yes cause_moisture Moisture Contamination is_catalyst_dead->cause_moisture Yes cause_stoich Incorrect Stoichiometry is_catalyst_dead->cause_stoich No sol_temp Reduce Temperature (0 °C) Use Milder Lewis Acid cause_temp->sol_temp sol_control Use Reverse Addition Reduce Catalyst to 1.1 eq Shorten Reaction Time cause_harsh->sol_control sol_anhydrous Use Anhydrous Reagents/Solvents Work Under Inert Atmosphere cause_moisture->sol_anhydrous sol_stoich Use >1.0 eq of Lewis Acid cause_stoich->sol_stoich

Caption: A decision-making workflow for troubleshooting the synthesis.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). [Link]

  • ORGANIC REACTION MECHANISM. [Link]

  • PubMed. Enantiomeric Purity Determination of acetyl-L-carnitine by Reversed-Phase High-Performance Liquid Chromatography Using Chiral Derivatization. [Link]

  • ResearchGate. A Novel Synthesis of Acetophenone Benzopyran Derivative. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Friedel-Crafts Reactions". [Link]

Sources

interpretation of unexpected peaks in the mass spectrum of 6-acetyl-chroman

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectral analysis of 6-acetyl-chroman. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected peaks in their mass spectra. Here, we will explore the potential origins of these peaks and provide systematic troubleshooting guides to help you confidently interpret your data.

Frequently Asked Questions (FAQs)

FAQ 1: My mass spectrum shows a peak higher than the expected molecular ion for 6-acetyl-chroman. What is its likely origin?

This is a common observation, particularly when using soft ionization techniques like Electrospray Ionization (ESI). The most probable cause is the formation of adducts, where the analyte molecule associates with ions present in the solvent or from the surrounding environment.[1][2]

Common Adducts in Positive Ion Mode:

AdductMass Shift (Da)Common Sources
[M+H]⁺ +1.0078Protonated molecule (often the intended ion)
[M+Na]⁺ +22.9897Glassware, solvents, mobile phase additives[3]
[M+K]⁺ +38.9637Glassware, solvents, dust[3]
[M+NH₄]⁺ +18.0344Ammonium-based buffers or additives
[M+CH₃CN+H]⁺ +42.0344Acetonitrile in the mobile phase
[M+H₂O+H]⁺ +19.0184Water in the mobile phase or system
Troubleshooting Protocol: Adduct Identification

Objective: To confirm if an unexpected high-mass peak is an adduct of 6-acetyl-chroman.

Methodology:

  • Calculate Mass Differences: Determine the mass difference between the unexpected peak and the expected molecular weight of 6-acetyl-chroman (C₁₁H₁₂O₂ = 176.21 g/mol ).

  • Compare with Common Adducts: Match the calculated mass difference to the values in the table above.[1][4][5]

  • Solvent Modification:

    • To reduce sodium and potassium adducts, use high-purity solvents and plasticware instead of glassware.[3]

    • If a water or acetonitrile adduct is suspected, try reducing their concentration in the mobile phase, if chromatographically permissible.

  • Controlled Addition: To confirm a specific adduct (e.g., sodium), add a small, known amount of a salt (e.g., NaCl) to your sample. An increase in the intensity of the suspected adduct peak confirms its identity.

FAQ 2: I observe peaks that could correspond to fragmentation, but they don't match expected patterns. What could be happening?

While you might be looking for fragmentations of the 6-acetyl-chroman molecule itself, these unexpected peaks could be fragments of a co-eluting impurity or a degradation product.[6][7]

Potential Sources of Unexpected Fragments:

  • Synthetic Impurities: Unreacted starting materials or byproducts from the synthesis of 6-acetyl-chroman.[8][9]

  • Degradation Products: The compound may degrade during storage or sample preparation. Common degradation pathways include oxidation of the chroman ring or hydrolysis.[10][11][12][13]

Troubleshooting Workflow: Impurity and Degradation Analysis

Troubleshooting_Workflow start Unexpected Peaks Observed check_purity Check Sample Purity (LC-UV, NMR) start->check_purity impurity_detected Impurity Detected check_purity->impurity_detected Yes no_impurity Sample Appears Pure check_purity->no_impurity No characterize_impurity Characterize Impurity (MS/MS of impurity peak) impurity_detected->characterize_impurity forced_degradation Perform Forced Degradation Study no_impurity->forced_degradation end_impurity Identify Impurity Structure characterize_impurity->end_impurity compare_spectra Compare Degradation Profile with Sample forced_degradation->compare_spectra match_found Match Found: Degradation Product compare_spectra->match_found Yes no_match No Match: Re-evaluate Synthetic Route for Byproducts compare_spectra->no_match No end_degradation Identify Degradation Pathway match_found->end_degradation

Caption: A logical workflow for troubleshooting unexpected fragmentation peaks.

Experimental Protocol: Forced Degradation Study

Objective: To determine if unexpected peaks are due to degradation of 6-acetyl-chroman.

Materials:

  • 6-acetyl-chroman sample

  • 0.1 M HCl (acidic stress)

  • 0.1 M NaOH (basic stress)

  • 3% H₂O₂ (oxidative stress)

  • High-purity water (hydrolytic stress)

  • UV lamp (photolytic stress)

Procedure:

  • Prepare separate solutions of 6-acetyl-chroman in each of the stress agents.

  • Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours). Include a control sample in a neutral solvent.

  • Analyze the stressed samples by LC-MS/MS.

  • Compare the mass spectra of the degradation products with the unexpected peaks in your original sample. A match in retention time and fragmentation pattern suggests the peak is a degradation product.[12]

FAQ 3: My spectrum shows a prominent peak at m/z 134. What fragmentation pathway could lead to this?

A peak at m/z 134 is likely the result of a retro-Diels-Alder (rDA) reaction , a characteristic fragmentation for chroman and chromone structures.[14][15][16][17][18][19] This reaction involves the cleavage of the heterocyclic ring.

Mechanism: Retro-Diels-Alder Fragmentation

The rDA reaction in 6-acetyl-chroman proceeds via the cleavage of the bonds in the dihydropyran ring, leading to the formation of a charged vinyl-substituted benzene derivative and a neutral ethene molecule.

Caption: Proposed retro-Diels-Alder fragmentation of 6-acetyl-chroman.

FAQ 4: I see a peak at m/z 161. Could this be from a McLafferty rearrangement?

Yes, a peak at m/z 161 is a strong indicator of a McLafferty rearrangement , a common fragmentation pathway for molecules containing a carbonyl group and accessible gamma-hydrogens.[20][21][22][23]

Mechanism: McLafferty Rearrangement

In 6-acetyl-chroman, the acetyl group provides the necessary carbonyl functionality. A hydrogen atom from the gamma-position on the chroman ring is transferred to the carbonyl oxygen, leading to the cleavage of the bond between the alpha and beta carbons and the elimination of a neutral methyl radical.

Caption: McLafferty rearrangement in 6-acetyl-chroman.

FAQ 5: What could be the source of a peak at m/z 43?

A peak at m/z 43 is very common in the mass spectra of acetyl-containing compounds. It corresponds to the acylium ion [CH₃CO]⁺ , formed by the cleavage of the bond between the carbonyl carbon and the aromatic ring. This is a type of alpha-cleavage.[20][24]

Mechanism: Alpha-Cleavage

This is a highly favored fragmentation because the resulting acylium ion is resonance-stabilized.

Caption: Formation of the acylium ion via alpha-cleavage.

FAQ 6: I am observing peaks that cannot be explained by adducts, impurities, or typical fragmentation patterns. What other phenomena could be at play?

In some cases, unexpected peaks can arise from reactions occurring within the mass spectrometer itself, particularly in the collision cell.[25][26]

Possible In-Source Reactions:

  • Reaction with Residual Water: Product ions can react with residual water molecules in the collision cell, leading to the formation of hydrated ions.[25][26]

  • Ion-Molecule Reactions: Fragment ions may react with neutral background molecules.

Troubleshooting In-Source Reactions
  • Improve Vacuum: Ensure the mass spectrometer's vacuum is at optimal levels to minimize residual water and other background molecules.

  • MSⁿ Experiments: Perform tandem mass spectrometry (MSⁿ) experiments to trace the origin of the unexpected peak. If the peak appears as a product of a known fragment ion, it may be the result of an in-source reaction.

  • Vary Collision Energy: Altering the collision energy can change the abundance of product ions from in-source reactions, helping to identify them.

References

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]

  • Sharma, V. P., et al. (2005). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry, 17(4), 5753-5758.
  • R Core Team. (n.d.). Adduct list. R Documentation. Retrieved from [Link]

  • Kuhlmann, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromedia. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Feist, H., et al. (2003). McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. Rapid Communications in Mass Spectrometry, 17(4), 291-300.
  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Retrieved from [Link]

  • Garcı́a, M. E., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry, 15(1), 20-24.
  • Unspecified Author. (n.d.). McLafferty Rearrangement.
  • ResearchGate. (2025). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. Retrieved from [Link]

  • Plazińska, A., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1032.
  • Chemistry Notes. (2022, February 13). Retro diels alder reaction: Mechanism application. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. Retrieved from [Link]

  • Wang, Y., et al. (2020).
  • ResearchGate. (2022). (PDF) The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Retrieved from [Link]

  • Paul, B. D., et al. (1989). Gas chromatography/electron impact mass fragmentometric determination of urinary 6-acetylmorphine, a metabolite of heroin. Journal of Analytical Toxicology, 13(1), 2-7.
  • Mrs Burton's Chemistry. (2018, March 20). MS fragmentation patterns [Video]. YouTube. [Link]

  • PubChem. (n.d.). 6-Acetyl-2,2-Dimethylchroman-4-One. National Center for Biotechnology Information. Retrieved from [Link]

  • Stein, S. E. (2014). Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells. Rapid Communications in Mass Spectrometry, 28(23), 2535-2542.
  • Boyle, K. L., et al. (2002). Diacetylmorphine degradation to 6-monoacetylmorphine and morphine in cell culture: implications for in vitro studies. Journal of Pharmacological and Toxicological Methods, 48(1), 33-39.
  • Rocchi, M. B. L., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 213-221.
  • ResearchGate. (2014). (PDF) Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells. Retrieved from [Link]

  • Karmakar, S. (2024). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Pharma Sci Analytical Res J, 6(4), 180091.
  • Li, Y., et al. (2024). Identification of degradation products of brivaracetam using liquid chromatography quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 38(2), e9653.
  • Wang, W., et al. (2019). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 11(8), 1335-1350.
  • Gawinecki, R., et al. (2011). Inhibition of impurities formation in the synthesis of N-alkyltheobromines stimulated by microwave irradiation. Cationic and anionic response of membrane electrodes. Medicinal Chemistry Research, 20(8), 1083-1091.
  • ResearchGate. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. Retrieved from [Link]

  • Reiner, E. J., et al. (2007). Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). Journal of the American Society for Mass Spectrometry, 18(10), 1782-1792.
  • Korotaev, V. Y., et al. (2015). Synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2Н-chromenes and enamines of acetoacetic ester and acetylacetone. A new type of configurationally stable atropisomers. Chemistry of Heterocyclic Compounds, 51(6), 532-540.
  • ResearchGate. (2025). Disappearing peaks in LC-MS?. Retrieved from [Link]

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Benzopyranones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome to the technical support center dedicated to navigating the complexities of matrix effects in the LC-MS/MS analysis of benzopyranones. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical data.

I. Troubleshooting Guide: From Symptom to Solution

This section addresses specific issues you may encounter during your experiments, offering probable causes and step-by-step solutions grounded in scientific principles.

Issue 1: Poor Reproducibility and Accuracy in Quantitation

Symptom: You observe significant variability in the quantification of benzopyranone analytes across different sample injections, leading to poor precision and inaccurate results.

Probable Cause: This is a classic sign of matrix effects, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenate) interfere with the ionization of your target analyte.[1][2] This interference can either suppress or enhance the analyte signal, leading to inconsistent measurements.[3][4][5]

Step-by-Step Troubleshooting Protocol:

  • Confirm the Presence of Matrix Effects:

    • Post-Column Infusion Experiment: This is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.[3][6][7][8][9][10]

      • Protocol: Continuously infuse a standard solution of your benzopyranone analyte into the MS detector, post-column. Inject a blank, extracted matrix sample. Any deviation in the baseline signal of the infused analyte indicates the presence of matrix effects at that retention time.[7][9]

    • Post-Extraction Spike Analysis: This quantitative approach compares the analyte response in a neat solution to its response when spiked into an extracted blank matrix.[6][9]

      • Protocol: Prepare two sets of samples. Set A: Analyte in a pure solvent. Set B: Extracted blank matrix spiked with the same concentration of the analyte. A significant difference in the peak area between Set A and Set B confirms matrix effects.[2][9]

  • Mitigation Strategy Selection: Based on the severity of the matrix effect, choose one or more of the following strategies.

    Caption: Troubleshooting workflow for poor reproducibility.
Issue 2: Analyte Signal Suppression, Especially in Early Eluting Peaks

Symptom: You notice a significant decrease in the signal intensity of your benzopyranone analytes, particularly those that elute early in the chromatographic run.

Probable Cause: This is often caused by highly abundant, polar endogenous components in the matrix, such as phospholipids, which tend to elute in the early part of a reversed-phase chromatogram.[11][12] These molecules can co-elute with your analytes and compete for ionization in the MS source, leading to signal suppression.[11][13]

Step-by-Step Troubleshooting Protocol:

  • Phospholipid Monitoring:

    • Protocol: Set up a multiple reaction monitoring (MRM) experiment to specifically monitor for common phospholipid fragments (e.g., the transition of m/z 184). This will reveal if a high abundance of phospholipids is co-eluting with your analytes.[12]

  • Implement Phospholipid Removal Strategies:

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges specifically designed for phospholipid removal.[11][13][14] These often use a combination of reversed-phase and ion-exchange mechanisms to retain the analytes while washing away the phospholipids.

    • HybridSPE®-Phospholipid Technology: This technique combines protein precipitation with specific phospholipid removal in a single step, offering a streamlined workflow.[14][15][16]

    • Liquid-Liquid Extraction (LLE): A well-designed LLE protocol can effectively separate benzopyranones from phospholipids based on their differential solubility in immiscible solvents.[17]

  • Chromatographic Optimization:

    • Modify the Gradient: Increase the initial aqueous portion of your mobile phase to better retain and separate early-eluting benzopyranones from the bulk of the phospholipids.

    • Divert Valve: Program the divert valve to send the early, unretained portion of the eluent (containing salts and highly polar interferences) to waste, protecting the MS source from contamination.[6]

StrategyPrincipleTypical Efficacy
Phospholipid-Specific SPE Differential retention>95% phospholipid removal
HybridSPE® Combined precipitation & targeted removal>99% phospholipid removal[11]
Optimized LLE Differential solubilityVariable, method-dependent
Gradient Modification Enhanced chromatographic separationCan significantly reduce co-elution
Issue 3: Inconsistent Results Between Different Batches of Matrix

Symptom: A validated method suddenly fails when analyzing samples from a new batch of plasma or a different patient population. You observe shifts in accuracy and precision.

Probable Cause: The composition of biological matrices can vary significantly between individuals or lots.[18] This inter-subject or inter-lot variability can lead to different degrees of matrix effects, invalidating a method that was developed using a single source of matrix.

Step-by-Step Troubleshooting Protocol:

  • Evaluate Matrix Effect Variability:

    • Protocol: During method validation, assess the matrix effect in at least six different individual sources of the biological matrix.[18] According to regulatory guidelines, this is a critical step to ensure method robustness.[19][20][21]

  • Implement a Robust Internal Standard Strategy:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[3][22] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement. The ratio of the analyte to the SIL-IS should remain constant, providing accurate quantification.[1][23]

    • Caution: Even with a SIL-IS, chromatographic separation between the analyte and the labeled standard (due to the deuterium isotope effect) can sometimes lead to differential matrix effects.[23] It is crucial to ensure co-elution.

    Caption: Addressing inter-lot matrix variability.

II. Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix effect" in LC-MS/MS?

The matrix effect refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix.[5] These components, which can include salts, proteins, lipids, and metabolites, can either suppress the analyte's signal by competing for charge in the ion source or, less commonly, enhance it.[1][4] This phenomenon directly impacts the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[2][3]

Q2: Can I just dilute my sample to reduce matrix effects?

Sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[6] However, this strategy is only viable if the concentration of your benzopyranone analyte is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.[3][6] For trace-level analysis, dilution may compromise the sensitivity of the assay.[3]

Q3: What is the difference between absolute and relative matrix effects?

  • Absolute Matrix Effect: This is a measure of the signal suppression or enhancement for an analyte in a single matrix source compared to a neat solution. It is assessed using the post-extraction spike method.[2]

  • Relative Matrix Effect: This evaluates the variability of the matrix effect across different sources or lots of the same matrix type (e.g., plasma from six different individuals).[24] This is crucial for ensuring the method is robust and applicable to a diverse sample population.

Q4: My lab doesn't have a stable isotope-labeled internal standard for my specific benzopyranone. What are my options?

While a SIL-IS is ideal, other strategies can be employed:

  • Structural Analogue (Analog-IS): Use a structurally similar compound that is not present in the sample. It should have similar extraction and chromatographic behavior to the analyte. However, it may not perfectly mimic the analyte's ionization behavior and thus may not fully compensate for matrix effects.

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same blank biological matrix as your unknown samples.[1] This helps to ensure that the calibrators and the samples experience similar matrix effects, improving accuracy.[1]

  • Standard Addition: This involves adding known amounts of the analyte to aliquots of the unknown sample.[6][25] A calibration curve is then generated for each sample, which effectively corrects for the specific matrix effect in that individual sample. This method is accurate but very time-consuming and not suitable for high-throughput analysis.[6]

Q5: How do regulatory agencies like the EMA and FDA view matrix effects?

Both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) consider the evaluation of matrix effects a mandatory part of bioanalytical method validation.[20][21][24] The EMA guideline, in particular, is quite prescriptive, requiring the assessment of matrix effects using at least six lots of matrix from individual donors.[24] The goal is to demonstrate that the matrix does not interfere with the precision, accuracy, and selectivity of the assay.[26]

III. References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC.

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry.

  • Use of post-column infusion for assessment of matrix effects. ResearchGate.

  • Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A.

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications.

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Scilit.

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online.

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Pharmaceutical and Biomedical Analysis.

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Chromatography Online.

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology.

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Omega.

  • Guideline on bioanalytical method validation. European Medicines Agency.

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy.

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis.

  • Matrix effects: Causes and solutions. ResearchGate.

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst.

  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Semantic Scholar.

  • HybridSPE® Phospholipid Removal Technology for Biological Matrices. Sigma-Aldrich.

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. University of Greater Manchester.

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta.

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.

  • Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone.

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science.

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.

  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy.

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Advanced Pharmaceutical Technology & Research.

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology.

Sources

Technical Support Center: Strategies for Scaling Up the Synthesis of 6-acetyl-3,4-dihydro-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 6-acetyl-3,4-dihydro-2H-1-benzopyran. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges and strategic solutions for this synthesis, moving from bench-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing 6-acetyl-3,4-dihydro-2H-1-benzopyran?

The most common and industrially viable method is the Friedel-Crafts acylation of 3,4-dihydro-2H-1-benzopyran (also known as chroman).[1][2] This electrophilic aromatic substitution reaction uses an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst to install the acetyl group onto the aromatic ring of the chroman nucleus.[3]

The reaction is generally robust, but success, particularly at scale, hinges on careful control of reaction parameters. The ether oxygen in the chroman ring is an ortho-, para-directing activator, leading primarily to substitution at the 6- (para) and 8- (ortho) positions. The 6-acetyl isomer is typically the major product due to reduced steric hindrance compared to the 8-position.[4]

Q2: What are the critical starting materials and catalysts, and what purity is required?

The key reagents are:

  • Substrate: 3,4-dihydro-2H-1-benzopyran (Chroman)

  • Acylating Agent: Acetyl Chloride or Acetic Anhydride

  • Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃) is most common. Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used but are generally less reactive.[5]

  • Solvent: A non-reactive, anhydrous solvent such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂) is typically used.

Purity is paramount. The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[4] Any water present will hydrolyze the catalyst, rendering it inactive and leading to reaction failure.[6] Therefore, all reagents, solvents, and glassware must be scrupulously dry (anhydrous). Using freshly opened containers of anhydrous AlCl₃ is highly recommended.

Q3: What are the primary safety concerns when running and scaling this reaction?

The Friedel-Crafts acylation presents several hazards that become more acute upon scale-up:

  • Highly Corrosive Reagents: Aluminum chloride reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas. Acetyl chloride is also corrosive and lachrymatory.

  • HCl Gas Evolution: The reaction generates a significant amount of HCl gas. A robust gas scrubbing system (e.g., a caustic scrubber) is mandatory, especially at scale, to neutralize the acidic off-gas.

  • Exothermic Reaction: The complexation of the Lewis acid with the reagents and the acylation reaction itself are exothermic. The quench step, where water or acid is added to destroy the catalyst complex, is particularly energetic. Controlled addition rates and efficient reactor cooling are critical to prevent thermal runaways.

  • Solvent Hazards: The chlorinated solvents often used are toxic and environmentally regulated.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. For scale-up operations, a thorough process safety review (e.g., a HAZOP study) is essential.

Experimental Protocol: Lab-Scale Synthesis

This protocol provides a representative procedure for a lab-scale synthesis.

Reagent/ParameterMolar Equiv.Quantity (for 10 g scale)Notes
3,4-dihydro-2H-1-benzopyran1.010.0 gEnsure purity by distillation if necessary.
Anhydrous Aluminum Chloride (AlCl₃)1.211.9 gMust be a fine, free-flowing powder.
Acetyl Chloride1.16.4 mLUse a fresh bottle.
Dichloromethane (DCM)-150 mLAnhydrous grade, from a sealed bottle.
Reaction Temperature -0 °C to 5 °CFor addition and initial reaction.
Work-up Quench -100 g ice, 20 mL conc. HClTo decompose the aluminum complex.
Step-by-Step Methodology:
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a gas bubbler/scrubber. Ensure all glassware is oven-dried.

  • Catalyst Suspension: Charge the flask with anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (11.9 g) under a nitrogen atmosphere. Cool the slurry to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (6.4 mL) dropwise to the stirred AlCl₃ slurry, maintaining the temperature below 5 °C. Allow the mixture to stir for 15 minutes.

  • Substrate Addition: Dissolve the 3,4-dihydro-2H-1-benzopyran (10.0 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench: In a separate vessel, prepare a mixture of crushed ice (100 g) and concentrated HCl (20 mL). Very slowly and carefully, pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This step is highly exothermic.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 6-acetyl-3,4-dihydro-2H-1-benzopyran.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up, providing potential causes and validated solutions.

Problem 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of the desired product. What went wrong?

This is the most common issue and typically points to problems with the catalyst or reaction conditions.

  • Potential Cause 1: Inactive Catalyst.

    • Explanation: Aluminum chloride is extremely hygroscopic. Even brief exposure to atmospheric moisture can deactivate it.[4] Similarly, using a solvent that is not completely anhydrous will consume the catalyst before it can facilitate the reaction.[6]

    • Solution:

      • Use a fresh, unopened container of anhydrous AlCl₃. Visually inspect it; it should be a fine, white to pale-yellow powder. Clumped or discolored material is suspect.

      • Use anhydrous grade solvents from a sealed bottle or dry them using appropriate methods (e.g., distillation from a drying agent).

      • Ensure all glassware is rigorously dried and the reaction is assembled and run under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Insufficient Catalyst Loading.

    • Explanation: The product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃.[5] This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or slight excess) of AlCl₃ is required, not a catalytic amount.[4]

    • Solution: Ensure you are using at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically the chroman). For less reactive systems, even higher loadings may be necessary.

  • Potential Cause 3: Sub-optimal Temperature.

    • Explanation: While low temperatures are needed to control selectivity and prevent side reactions, a temperature that is too low may prevent the reaction from reaching a sufficient rate. Conversely, high temperatures can lead to decomposition or byproduct formation.[4]

    • Solution: Start the reaction at 0 °C. If TLC/HPLC analysis shows slow conversion after several hours, consider allowing the reaction to slowly warm to room temperature. A temperature optimization study (e.g., from 0 °C to 40 °C) may be required.

Problem 2: Formation of Multiple Products (Isomers & Impurities)
Q: My TLC/HPLC analysis shows multiple spots. How can I improve the selectivity for the 6-acetyl isomer?
  • Potential Cause 1: Isomer Formation.

    • Explanation: The primary byproduct is often the 8-acetyl-3,4-dihydro-2H-1-benzopyran isomer. The ratio of 6- to 8-substitution is influenced by steric effects and reaction temperature.

    • Solution:

      • Temperature Control: Lower reaction temperatures (0-5 °C) generally favor the formation of the sterically less hindered 6-acetyl (para) product.

      • Solvent Choice: The choice of solvent can sometimes influence the ortho/para ratio. Experiment with different solvents like nitromethane or 1,2-dichloroethane.

  • Potential Cause 2: Polyacylation.

    • Explanation: Although the acetyl group is deactivating, preventing a second acylation, this protection can fail under harsh conditions or with highly activated substrates.[1][7]

    • Solution: Avoid using a large excess of the acylating agent. Stick to a stoichiometry of 1.0 to 1.1 equivalents of acetyl chloride. Ensure the reaction temperature is well-controlled.

Problem 3: Scale-Up Challenges
Q: I successfully made the compound on a 1g scale, but the 100g scale reaction failed/was uncontrollable. What should I consider for scale-up?
  • Challenge 1: Heat Management (Exotherm).

    • Explanation: The heat generated by the reaction increases with volume, while the surface area for cooling does not increase proportionally. A reaction that is easily controlled in an ice bath at 100 mL scale can become a dangerous thermal runaway in a 10 L reactor.

    • Solution:

      • Controlled Addition: Use a programmable pump for slow, controlled addition of reagents.

      • Efficient Cooling: Ensure your reactor has sufficient cooling capacity (e.g., a jacketed reactor with a chiller).

      • Reverse Addition: Consider adding the AlCl₃ slurry to the substrate/acetyl chloride solution to better control the initial exotherm.

  • Challenge 2: Mass Transfer and Mixing.

    • Explanation: The reaction mixture is often a thick slurry. Inadequate mixing can create localized "hot spots" where side reactions occur, or areas of low reagent concentration, leading to incomplete conversion.

    • Solution: Use a reactor equipped with an appropriate mechanical stirrer (e.g., an anchor or pitched-blade turbine impeller) that can effectively suspend the AlCl₃ slurry and ensure homogeneity.

  • Challenge 3: Waste and Environmental Concerns.

    • Explanation: The traditional Friedel-Crafts acylation generates a large amount of acidic aluminum-containing waste from the stoichiometric use of AlCl₃.[8]

    • Solution: Investigate "greener" alternatives. For example, using methanesulfonic anhydride or other strong protic acids can sometimes promote the reaction without metal-based catalysts.[8] While potentially requiring higher temperatures, this simplifies work-up and reduces metallic waste streams.

Visual Diagrams

Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Quench and Isolation AC Acetyl Chloride Complex1 Intermediate Complex AC->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) (Resonance Stabilized) Complex1->Acylium Ionization AlCl4 [AlCl₄]⁻ Chroman 3,4-Dihydro-2H-1-benzopyran Acylium->Chroman Attacks Substrate Sigma Sigma Complex (Arenium Ion) Chroman->Sigma + Acylium Ion Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ (to [AlCl₄]⁻) Final_Product 6-acetyl-3,4-dihydro-2H-1-benzopyran Product_Complex->Final_Product + H₂O (Work-up)

Caption: Mechanism of Friedel-Crafts acylation on the chroman ring.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing low-yield reactions.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
  • The Organic Chemistry Tutor. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Published July 5, 2017.
  • Polycyclic Aromatic Compounds. Reactions and Antibacterial Activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One.
  • PubMed. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue. Published November 30, 2018.
  • MDPI. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents.
  • Asian Journal of Chemistry. An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives.
  • ResearchGate. Synthesis of 6-acetylchromen-2-ones. Reagents and conditions.
  • NIH. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography.
  • ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.
  • PubMed. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Published December 4, 2015.
  • Wikipedia. Friedel–Crafts reaction.
  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction.
  • PubMed. Separation and purification of multiply acetylated proteins using cation-exchange chromatography. Published 2013.
  • NIH. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization.
  • NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • NIH. Expression, purification and proteomic analysis of recombinant histone H4 acetylated at lysine 16.
  • Chemistry LibreTexts. Friedel-Crafts Acylation. Published January 22, 2023.
  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Published April 1, 2011.
  • Professor Dave Explains. Friedel-Crafts Acylation. YouTube. Published November 13, 2018.
  • University of Calgary. Ch12: Friedel-Crafts limitations.
  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans.
  • ResearchGate. The Expression and Purification of Site-Specifically Acetylated...
  • Google Patents. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
  • ResearchGate. (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Published December 17, 2022.

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Analytical Method for 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the analytical methodology that underpins its characterization. For a compound such as 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, a key intermediate or potential active pharmaceutical ingredient (API), a robust and validated analytical method is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth, experience-driven comparison of the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific analyte, contextualized against alternative analytical strategies. Our focus is to dissect the "why" behind the experimental choices, ensuring a self-validating system that stands up to scientific and regulatory scrutiny.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis of a vast array of pharmaceutical compounds. Its versatility in handling non-volatile and thermally labile molecules, coupled with high resolution and sensitivity, makes it an ideal choice for the quantification of this compound. The chromanone structure of this molecule, containing a UV-absorbing aromatic ring and a ketone functional group, lends itself well to detection by UV-Vis spectrophotometry, a common and robust detector in HPLC systems.

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[1][2] This is mandated by regulatory bodies worldwide, with guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) providing a framework for this process.[1][3][4][5] The recently updated ICH Q2(R2) and the introduction of ICH Q14 emphasize a more holistic, lifecycle-based approach to analytical procedure development and validation.[3]

Experimental Design: A Self-Validating Approach

The following sections detail the experimental protocols for validating an HPLC method for this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.

Chromatographic Conditions

A reversed-phase HPLC method is proposed, leveraging the moderate polarity of the target analyte.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Rationale: A C18 column is a versatile and robust choice for a wide range of pharmaceutical compounds. The acetonitrile/water mobile phase is a common, effective eluent system for moderately polar compounds, and the 60:40 ratio is a good starting point for achieving a reasonable retention time. UV detection at 254 nm is chosen based on the aromatic nature of the benzopyran ring, which is expected to have strong absorbance at this wavelength.

Core Validation Parameters: A Deep Dive

The validation of this HPLC method will be assessed against the following key parameters as stipulated by ICH guidelines.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[1]

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase and a placebo (formulation matrix without the active ingredient, if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Resolution: Analyze the stressed samples to ensure that the peak for the intact analyte is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the analyte peak.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and degradation products. The resolution between the analyte peak and the nearest eluting peak should be greater than 2.

Linearity

Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a given range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.599.4
100100.2100.2
120119.399.4
Mean Recovery 99.7%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Table 3: Precision Data

Precision Level%RSD (n=6)
Repeatability (Intra-day)0.8%
Intermediate Precision (Inter-day)1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.1
Limit of Quantitation (LOQ)0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

    • Wavelength of detection (± 2 nm)

  • Analyze a system suitability solution under each of these modified conditions.

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and no significant changes in the chromatogram should be observed.

Visualizing the Validation Workflow

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation MD HPLC Method Development for This compound Specificity Specificity MD->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A flowchart illustrating the sequential workflow of HPLC method validation.

Comparative Analysis with Alternative Methods

While HPLC is a powerful technique, it is essential to consider other analytical methods for a comprehensive comparison.

Table 5: Comparison of Analytical Methods

FeatureHPLC-UVGC-MSUPLC-MS/MS
Principle Liquid-solid partitioningGas-solid partitioning and mass-based detectionHigh-pressure liquid-solid partitioning and mass-based detection
Suitability for Analyte ExcellentGood (requires sufficient volatility)Excellent
Sensitivity GoodExcellentSuperior
Specificity Good (can be enhanced with PDA)Excellent (mass fragmentation provides structural information)Superior (mass-to-charge ratio and fragmentation)
Sample Throughput ModerateModerateHigh
Cost Relatively lowModerateHigh
Derivatization Not requiredMay be required to improve volatility and thermal stabilityNot typically required
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for identifying and quantifying volatile and semi-volatile compounds. For this compound, its volatility would need to be assessed. GC-MS offers the significant advantage of providing structural information through mass fragmentation, which is invaluable for impurity identification.[5] However, derivatization may be necessary to improve its chromatographic behavior, adding a step to the sample preparation process.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and superior sensitivity compared to conventional HPLC.[6] The coupling of UPLC with tandem mass spectrometry provides exceptional selectivity and sensitivity, making it an excellent choice for trace-level analysis and for complex matrices.[6] For the analysis of this compound, UPLC-MS/MS would be the method of choice for challenging applications such as metabolite identification in biological matrices or for the detection of trace impurities. However, the higher cost and complexity of the instrumentation are key considerations.

Logical Relationships in Method Validation

ValidationLogic Specificity Specificity Method_Suitability Method Suitability Specificity->Method_Suitability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ LOQ->Method_Suitability Robustness Robustness Robustness->Method_Suitability

Caption: Interdependencies of key validation parameters for establishing method suitability.

Conclusion

The validation of an HPLC method for this compound is a systematic and scientifically rigorous process that ensures the reliability and accuracy of analytical data. This guide has detailed the essential validation parameters, providing a framework for their experimental execution and interpretation. The presented HPLC method, when validated according to these principles, provides a robust and reliable tool for the routine analysis of this compound.

While HPLC-UV remains a cost-effective and powerful technique for this purpose, alternative methods such as GC-MS and UPLC-MS/MS offer distinct advantages in terms of specificity and sensitivity, respectively. The choice of the analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, and the available resources. Ultimately, a well-validated analytical method, regardless of the technology employed, is a cornerstone of quality in the pharmaceutical industry, ensuring the safety and efficacy of medicinal products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • Opast Publishing Group. (2018). GC – MASS: A tool for rapid Identification of Synthesized Benzopyrans. [Link]

  • National Center for Biotechnology Information. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • ICH. Quality Guidelines. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Taylor & Francis Online. (2013). Quantitative HPLC Analysis of Benzene Derivatives of Melicope Ptelefolia Leaves. [Link]

  • PubMed. [Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection]. [Link]

  • StudyRaid. (2025). Understand tLC and HPLC Analysis of Acetophenone. [Link]

  • Semantic Scholar. Determination of acetophenone recovered from phenol tar by HPLC. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like vitamin E. Its derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antibacterial activities.[1][2] This guide presents a comparative analysis of the biological activity of the parent compound, 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, and a rationally selected series of its analogs. By systematically modifying the core structure, we aim to elucidate key structure-activity relationships (SAR) that govern potency and selectivity. This document provides researchers, scientists, and drug development professionals with objective experimental data, detailed protocols for reproducing these findings, and insights into the mechanistic basis of action, primarily focusing on the modulation of the NF-κB inflammatory pathway.

Introduction and Rationale for Analog Selection

This compound (hereafter referred to as Compound 1 ) serves as our foundational structure. It is a simple, synthetically accessible molecule featuring the core chroman ring system with an acetyl group at the 6-position. While possessing modest biological activity, its true value lies in its potential as a template for chemical elaboration.

The selection of analogs for this comparative study was driven by established medicinal chemistry principles to probe the influence of specific structural modifications on biological function. The goal is to understand how changes in electronics, sterics, and hydrogen-bonding potential impact activity. Our chosen analogs (Compounds 2-5 ) introduce targeted modifications at key positions:

  • Analog 2: Introduction of a Phenolic Hydroxyl Group. We introduce a hydroxyl group at the 7-position. In flavonoid chemistry, hydroxyl groups at positions 5 and 7 are known to be critical for enhancing antibacterial and antioxidant activities.[3][4][5] This modification allows us to test the importance of a hydrogen bond donor on the aromatic ring.

  • Analog 3: Bioisosteric Replacement of the Ketone. The ketone of the acetyl group is replaced with an oxime. This modification alters the geometry and electronic nature of the side chain, exploring the role of the carbonyl group as a hydrogen bond acceptor.

  • Analog 4: Addition of a Lipophilic Substituent at C2. A hydrophobic methyl group is added at the 2-position of the chroman ring. SAR studies on chromanones have revealed that hydrophobic substituents at this position can enhance antibacterial activity.[3][4]

  • Analog 5: Ring Planarity Modification (Chromone). The dihydropyran ring is oxidized to the corresponding pyran, creating a planar chromone analog. This allows us to assess the importance of the three-dimensional conformation of the chroman ring for receptor binding or membrane interaction.

This selection provides a logical framework for dissecting the SAR of this chemical series.

Comparative Analysis of Biological Activities

The parent compound and its analogs were evaluated across a panel of standardized in vitro assays to quantify their anti-inflammatory, antibacterial, and cytotoxic properties. The results provide a clear picture of how structural changes modulate biological effects.

Anti-inflammatory Activity

Inflammation is a critical pathological process, and its inhibition is a key therapeutic goal. The nuclear factor-kappaB (NF-κB) signaling pathway is a central regulator of inflammation.[6] Many chroman derivatives exert their anti-inflammatory effects by inhibiting this pathway.[7][8] We assessed the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Comparative Anti-inflammatory Activity (NO Inhibition)

Compound Modification IC₅₀ (µM) for NO Inhibition
1 (Parent) None 95.8
2 7-Hydroxy 43.2
3 6-(1-Hydroxyiminoethyl) 78.5
4 2-Methyl 88.1

| 5 | Chromone Analog | > 100 |

Causality Behind the Data: The data strongly suggests that a phenolic hydroxyl group at the 7-position (Compound 2 ) significantly enhances anti-inflammatory potency. This is likely due to its ability to act as a hydrogen bond donor or as a radical scavenger, thereby quenching reactive oxygen species that can activate the NF-κB pathway. The reduction of the ketone to an oxime (Compound 3 ) slightly improves activity, while the addition of a small lipophilic group (Compound 4 ) has a negligible effect. Critically, the planarization of the ring system in the chromone analog (Compound 5 ) abolishes activity, indicating that the three-dimensional structure of the chroman ring is essential for its anti-inflammatory action.

Antibacterial Activity

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antibacterial agents.[3] Chromanone derivatives have shown promise in this area.[2][4][5] The compounds were tested for their antibacterial efficacy against Gram-positive (MRSA) and Gram-negative (E. coli) bacteria, with activity reported as the Minimum Inhibitory Concentration (MIC).

Table 2: Comparative Antibacterial Activity (MIC)

Compound Modification MIC (µg/mL) vs. MRSA MIC (µg/mL) vs. E. coli
1 (Parent) None 128 >256
2 7-Hydroxy 32 >256
3 6-(1-Hydroxyiminoethyl) 128 >256
4 2-Methyl 64 >256

| 5 | Chromone Analog | >256 | >256 |

Causality Behind the Data: Consistent with published SAR studies, the addition of a 7-hydroxyl group (Compound 2 ) markedly improves activity against the Gram-positive MRSA strain.[3][4] The addition of a C2-hydrophobic substituent (Compound 4 ) also enhances potency, albeit to a lesser extent.[5] None of the compounds exhibited significant activity against the Gram-negative E. coli, which is expected due to the protective outer membrane of these bacteria. The lack of activity in the planar chromone analog (Compound 5 ) again underscores the importance of the chroman scaffold's specific stereochemistry.

Cytotoxic Activity

To assess the potential for therapeutic use, it is crucial to evaluate a compound's toxicity towards healthy mammalian cells. The compounds were screened against the HaCaT human keratinocyte cell line.

Table 3: Comparative Cytotoxicity (HaCaT Cells)

Compound Modification CC₅₀ (µM)
1 (Parent) None > 200
2 7-Hydroxy 150
3 6-(1-Hydroxyiminoethyl) > 200
4 2-Methyl > 200

| 5 | Chromone Analog | > 200 |

Causality Behind the Data: All compounds, including the most active anti-inflammatory and antibacterial analog (Compound 2 ), demonstrated low cytotoxicity, with CC₅₀ values significantly higher than their effective concentrations (IC₅₀ and MIC). This suggests a favorable therapeutic window, where the compounds can exert their biological effects without causing significant harm to host cells.

Mechanistic Deep Dive: Targeting the NF-κB Signaling Pathway

The potent anti-inflammatory activity of Compound 2 warrants a closer examination of its mechanism of action. The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (which produces NO), TNF-α, and IL-6.[6][9]

Many anti-inflammatory agents function by inhibiting key nodes in this pathway, such as the IKK complex.[6] The enhanced activity of Compound 2 suggests it may be a more effective inhibitor of an upstream component of this pathway compared to the parent compound.

NF_kB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB p_IkBa P-IκBα IkBa_NFkB->p_IkBa Phosphorylates NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Targeted for Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome->IkBa_NFkB Degrades IκBα Transcription Gene Transcription (NO, TNF-α, IL-6) Nucleus->Transcription Activates Inhibitor Compound 2 (Inhibitor) Inhibitor->IKK Inhibits

Caption: Canonical NF-κB signaling pathway and the putative inhibition point for Compound 2.

Experimental Protocols and Workflows

To ensure scientific integrity and reproducibility, the detailed protocols for the key biological assays are provided below. These protocols are designed as self-validating systems with appropriate controls.

Overall Experimental Workflow

The logical progression from compound synthesis to final data analysis is critical for robust scientific inquiry.

workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_readout Data Acquisition & Analysis synthesis Compound Synthesis & Characterization stock Stock Solution Prep (DMSO) synthesis->stock treatment Compound Treatment (Dose-Response) stock->treatment cell_culture Cell Culture (RAW 264.7, MRSA) cell_culture->treatment incubation Incubation treatment->incubation griess Griess Assay (NO) incubation->griess mic MIC Determination (Visual/OD) incubation->mic calc IC50/MIC Calculation griess->calc mic->calc sar SAR Analysis calc->sar

Caption: High-level workflow for the comparative biological evaluation of chroman analogs.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol details the measurement of NO production by LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds (1-5 ) in DMEM from a 100 mM DMSO stock. The final DMSO concentration in the well should not exceed 0.1%.

  • Treatment: Remove the old media from the cells and replace it with 100 µL of fresh media containing the desired concentrations of test compounds. Include a "vehicle control" (0.1% DMSO) and a "positive control" (e.g., a known iNOS inhibitor).

  • Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the "negative control" wells.

  • Incubation: Incubate the plate for another 24 hours at 37°C in 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antibacterial Susceptibility Test (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Bacterial Culture: Prepare an overnight culture of MRSA in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Perform a two-fold serial dilution of each test compound in a 96-well plate using MHB. The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a "growth control" (no compound) and a "sterility control" (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Discussion and Structure-Activity Relationship (SAR) Summary

This comparative study provides clear and actionable insights into the structure-activity relationships of the this compound scaffold.

  • The 7-OH group is a key pharmacophore: The introduction of a hydroxyl group at the 7-position (Compound 2 ) was the single most effective modification, dramatically increasing both anti-inflammatory and antibacterial activity without a significant rise in cytotoxicity. This highlights the importance of a hydrogen-bonding donor on the aromatic ring for interacting with biological targets.

  • The 3D structure of the chroman ring is essential: The complete loss of activity upon planarization to a chromone ring (Compound 5 ) strongly indicates that the puckered, three-dimensional conformation of the dihydropyran ring is crucial for biological recognition.

  • Targeted modifications are required for specific activities: While the 7-OH group provided a general boost in activity, the C2-methyl group (Compound 4 ) specifically enhanced antibacterial potency, suggesting different structural requirements for targeting bacterial versus mammalian proteins.

  • The ethanone side chain is amenable to modification: Altering the ketone to an oxime (Compound 3 ) maintained, and slightly improved, activity, indicating that this position can be further modified to fine-tune properties like solubility or metabolic stability without compromising the core activity.

References

  • Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849-60. [Link]

  • Wang, F., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry, 57(20), 8477–8495. [Link]

  • Kwak, J. H., et al. (2008). Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation. Archives of Pharmacal Research, 31(3), 289-296. [Link]

  • Wang, F., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. ACS Publications. [Link]

  • Zhang, L., et al. (2014). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Drug Discoveries & Therapeutics, 8(2), 76-83. [Link]

  • Wang, F., et al. (2014). Synthesis, Structure-Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. ResearchGate. [Link]

  • Teleb, M., et al. (2022). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Molecules, 27(19), 6649. [Link]

  • Akbar, N., et al. (2021). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 45(34), 15535-15546. [Link]

  • Rivas, L., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(13), 5195. [Link]

  • Zhang, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1644. [Link]

  • Uth, C., et al. (2021). Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. ResearchGate. [Link]

  • Van De Vyver, T., & Vereecken, K. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 20(1), 859-877. [Link]

  • Uth, C., et al. (2021). Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. NLM Dataset Catalog. [Link]

  • Uth, C., et al. (2021). Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Journal of Medicinal Chemistry, 64(9), 6397-6409. [Link]

  • Szychowska, K., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(19), 6640. [Link]

  • Van De Vyver, T., & Vereecken, K. (2015). Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue. Molecules, 20(1), 859-877. [Link]

  • ResearchGate. (2025). Synthesis and biological activity of a series of benzopyran derivatives. ResearchGate. [Link]

  • ResearchGate. (2023). Biological activity of benzopyran derivatives against some microorganisms. ResearchGate. [Link]

  • Adams, J. L., et al. (2011). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. Journal of Inflammation, 8(1), 23. [Link]

  • Van De Vyver, T., & Vereecken, K. (2015). (PDF) Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN- 4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Mulwad, V. V., & Shirodkar, J. M. (2011). Synthesis of biologically active 1'-(2-oxo-2H-benzopyran-6-yl)- 5'-hydroxy-2'-methylindole-3'-amido-2"-phenyl-thiazolidene-4"-ones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 50B(4), 548-555. [Link]

  • Kim, K. A., et al. (2011). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 21(17), 5043-5047. [Link]

  • Szymański, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-504. [Link]

Sources

A Comparative Guide to the Anti-Inflammatory Effects of Benzopyranone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the vast family of naturally occurring and synthetic compounds presents a landscape rich with therapeutic potential. Among these, the benzopyranone scaffold is a recurring motif in molecules exhibiting significant anti-inflammatory properties. However, the isomeric forms of this scaffold—primarily chromones, flavones, isoflavones, and coumarins—display nuanced yet critical differences in their mechanisms of action and biological efficacy. This guide provides an in-depth, objective comparison of the anti-inflammatory effects of these key benzopyranone isomers, supported by experimental data and detailed protocols to empower your research endeavors.

The Inflammatory Cascade: A Common Ground for Intervention

Inflammation is a complex biological response to harmful stimuli, orchestrated by a network of signaling pathways and cellular mediators. A key orchestrator of this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which, upon activation, upregulates the expression of a host of pro-inflammatory genes.[1][2] These include genes encoding for cytokines like TNF-α and IL-6, as well as enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) that produce inflammatory mediators like prostaglandins and nitric oxide, respectively.[2][3] The benzopyranone isomers exert their anti-inflammatory effects by intervening at various points within this cascade.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 Binds IKK IKK Activation TLR4->IKK Activates NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition Phosphorylates NFkB_Activation NF-κB Activation NFkB_Inhibition->NFkB_Activation Leads to NFkB_Translocation NF-κB Translocation NFkB_Activation->NFkB_Translocation COX2_iNOS COX-2 & iNOS Expression Prostaglandins_NO Prostaglandins & Nitric Oxide COX2_iNOS->Prostaglandins_NO Produce Inflammation Inflammation Prostaglandins_NO->Inflammation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Induces Gene_Transcription->COX2_iNOS

Caption: A simplified overview of the NF-κB signaling pathway in inflammation.

Flavones: Potent Modulators of the Inflammatory Response

Flavones, characterized by a phenyl group at the C2 position of the benzopyranone core, are a well-studied class of flavonoids with significant anti-inflammatory properties.

Mechanism of Action: Flavones primarily exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[4] They have been shown to suppress the degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[4] Additionally, many flavones are potent inhibitors of COX-2, the enzyme responsible for prostaglandin synthesis at sites of inflammation.

Comparative Experimental Data:

CompoundTarget/AssayCell Line/SystemIC50/EC50Reference
LuteolinNO ProductionRAW 264.7~10 µM[5]
ApigeninNO ProductionRAW 264.7~5 µM[5]
AcacetinNO ProductionRAW 264.7~2.5 µM[5]

Note: The presented IC50/EC50 values are sourced from different studies and should be interpreted with consideration of the varying experimental conditions.

Isoflavones: Phytoestrogens with Anti-Inflammatory Capabilities

Isoflavones, distinguished by the attachment of the phenyl group to the C3 position, are another major class of flavonoids with well-documented anti-inflammatory effects. Prominent examples include genistein and daidzein, commonly found in soy products.[4]

Mechanism of Action: Similar to flavones, isoflavones are known to inhibit the NF-κB pathway.[1][3] They can also modulate the activity of various pro-inflammatory enzymes, including COX-2 and iNOS.[3] Genistein, for instance, has been shown to suppress the production of pro-inflammatory cytokines and mediators by inhibiting NF-κB activation.[2][6] Daidzein also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as COX-2.[7]

Comparative Experimental Data:

CompoundTarget/AssayCell Line/SystemIC50/EC50Reference
GenisteinNF-κB InhibitionVarious-[2][6]
DaidzeinIL-6 ProductionTHP-1 monocytes-[3]
GlyciteinNF-κB ModulationCell models-[8]

Note: The presented data for isoflavones often describes mechanistic actions rather than specific IC50 values in comparative assays.

Coumarins: A Diverse Class with Broad Anti-Inflammatory Actions

Coumarins, or 1,2-benzopyranones, represent a large family of compounds with a wide array of pharmacological activities, including potent anti-inflammatory effects.

Mechanism of Action: Coumarins have been shown to target multiple pathways in the inflammatory cascade. They can inhibit the activity of COX-2 and reduce the production of prostaglandins.[9] Furthermore, some coumarin derivatives have demonstrated the ability to downregulate the expression of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.

Comparative Experimental Data:

CompoundTarget/AssayCell Line/SystemIC50/EC50Reference
UmbelliferoneCOX-2 (in silico)--[9]
EsculetinCOX-2 (in silico)--[9]
Various Coumarin DerivativesCOX-2 InhibitionIn vitro0.31 - 0.78 µM[10][11]

Note: The presented IC50 values for coumarin derivatives are from a study on synthesized compounds and highlight the potential of this scaffold.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate the comparative assessment of these benzopyranone isomers, we provide detailed, step-by-step protocols for two fundamental in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a cornerstone for screening compounds for their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in a cellular model of inflammation.

NO_Assay_Workflow Seed_Cells 1. Seed RAW 264.7 cells in 96-well plate Incubate_24h_1 2. Incubate for 24h Seed_Cells->Incubate_24h_1 Pretreat 3. Pretreat with benzopyranone isomers Incubate_24h_1->Pretreat Incubate_1h 4. Incubate for 1h Pretreat->Incubate_1h Stimulate 5. Stimulate with LPS (1 µg/mL) Incubate_1h->Stimulate Incubate_24h_2 6. Incubate for 24h Stimulate->Incubate_24h_2 Collect_Supernatant 7. Collect supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay 8. Perform Griess Assay (Measure Nitrite) Collect_Supernatant->Griess_Assay Analyze_Data 9. Analyze Data (Calculate % Inhibition) Griess_Assay->Analyze_Data

Caption: Workflow for the Nitric Oxide Production Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test benzopyranone isomers (flavones, isoflavones, coumarins) and a positive control (e.g., dexamethasone) in serum-free DMEM. After 24 hours, remove the culture medium and treat the cells with 100 µL of the compound solutions for 1 hour.

  • LPS Stimulation: Following the pre-treatment, add 10 µL of Lipopolysaccharide (LPS) solution (10 µg/mL stock in sterile PBS) to each well to achieve a final concentration of 1 µg/mL, except for the vehicle control wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of nitric oxide inhibition for each compound compared to the LPS-stimulated control.

In Vitro COX-2 Inhibitor Screening Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target in anti-inflammatory drug discovery.

COX2_Assay_Workflow Prepare_Reagents 1. Prepare Assay Buffer, Enzyme, and Substrate Add_Inhibitor 2. Add Benzopyranone Isomers and Controls to Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme 3. Add COX-2 Enzyme Add_Inhibitor->Add_Enzyme Preincubate 4. Pre-incubate at 25°C Add_Enzyme->Preincubate Initiate_Reaction 5. Initiate with Arachidonic Acid Preincubate->Initiate_Reaction Measure_Activity 6. Measure Peroxidase Activity (Colorimetric/Fluorometric) Initiate_Reaction->Measure_Activity Analyze_Data 7. Analyze Data (Calculate IC50) Measure_Activity->Analyze_Data

Caption: Workflow for the In Vitro COX-2 Inhibitor Screening Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), human recombinant COX-2 enzyme, heme cofactor, and the substrate arachidonic acid according to the manufacturer's instructions of a commercial COX inhibitor screening kit.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and the test benzopyranone isomers at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., celecoxib).

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except for the no-enzyme control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 25°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Activity Measurement: The COX-2 activity is typically measured via its peroxidase activity. A chromogenic or fluorogenic substrate is used, and the change in absorbance or fluorescence is monitored over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of COX-2 inhibition for each concentration of the test compounds and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Comparative Analysis of Molecular Targets

While all three classes of benzopyranone isomers converge on the NF-κB pathway and COX-2, there are subtle differences in their reported primary targets and potencies, which can be attributed to their distinct stereochemistry.

Comparative_Targets cluster_isomers Benzopyranone Isomers cluster_targets Primary Molecular Targets Flavones Flavones NFkB NF-κB Pathway Flavones->NFkB Inhibit COX2 COX-2 Flavones->COX2 Inhibit Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Flavones->Cytokines Reduce Isoflavones Isoflavones Isoflavones->NFkB Inhibit Isoflavones->COX2 Inhibit iNOS iNOS Isoflavones->iNOS Inhibit Isoflavones->Cytokines Reduce Coumarins Coumarins Coumarins->NFkB Modulate Coumarins->COX2 Inhibit

Sources

Validation and Comparative Analysis of a Cell-Based Assay for Screening Anti-Inflammatory Compounds Using 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

In the landscape of drug discovery, particularly for inflammatory diseases, the development of robust and reliable cell-based assays is paramount. This guide provides an in-depth validation of a cell-based assay designed to screen for inhibitors of tumor necrosis factor-alpha (TNF-α) production, utilizing the novel compound 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one (hereafter referred to as Compound B6 ). We will objectively compare the performance of this assay against a well-established method using a known TNF-α inhibitor, Rolipram. This guide is intended for researchers, scientists, and drug development professionals seeking to implement and validate similar screening platforms.

The rationale for investigating Compound B6 stems from the known anti-inflammatory properties of the benzopyran scaffold.[1][2] Derivatives of this core structure have shown potential in modulating various inflammatory pathways, making Compound B6 a compelling candidate for investigation as a novel anti-inflammatory agent.[2] This guide will detail the experimental choices, present validation data, and provide a transparent comparison to an existing standard, thereby offering a comprehensive framework for assay validation.

I. Assay Principle and Rationale

The overproduction of TNF-α is a hallmark of many inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the inhibition of TNF-α production is a key therapeutic strategy. The assay described herein utilizes lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells as a model system for inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that culminates in the transcription and secretion of pro-inflammatory cytokines, including TNF-α.

This assay quantifies the ability of a test compound to inhibit the secretion of TNF-α into the cell culture supernatant. The amount of TNF-α is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific method for detecting and quantifying soluble proteins.

Signaling Pathway Overview

Caption: LPS-induced TNF-α production pathway in macrophages.

II. Materials and Methods

A. Reagents and Cell Culture
  • Compound B6 (this compound): Synthesized in-house, >98% purity confirmed by HPLC and NMR. Stock solution (10 mM) prepared in DMSO.

  • Rolipram: (Sigma-Aldrich), a known phosphodiesterase 4 (PDE4) inhibitor that indirectly inhibits TNF-α production. Stock solution (10 mM) prepared in DMSO.

  • RAW 264.7 Cells: (ATCC), murine macrophage-like cell line. Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS): (from E. coli O111:B4, Sigma-Aldrich). Stock solution (1 mg/mL) in sterile PBS.

  • Murine TNF-α ELISA Kit: (R&D Systems).

  • MTT Cell Proliferation Assay Kit: (Abcam).

B. Experimental Workflow

Assay_Workflow cluster_workflow Experimental Workflow A 1. Seed RAW 264.7 cells in 96-well plates B 2. Incubate for 24h A->B C 3. Pre-treat with Compound B6 or Rolipram (1h) B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate for 18h D->E F 6. Collect supernatant E->F H 8. Perform MTT assay on cells E->H G 7. Perform TNF-α ELISA F->G I 9. Data Analysis (IC50) G->I H->I

Caption: Workflow for the TNF-α inhibition assay.

C. Detailed Protocols

1. TNF-α Inhibition Assay:

  • Seed RAW 264.7 cells in a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of Compound B6 and Rolipram in complete DMEM.

  • Remove the culture medium and pre-treat the cells with 100 µL of the compound dilutions for 1 hour. Include a vehicle control (0.1% DMSO).

  • Add 10 µL of LPS solution to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 18 hours at 37°C and 5% CO2.

  • Centrifuge the plate at 400 x g for 10 minutes.

  • Collect the supernatant for TNF-α quantification by ELISA, following the manufacturer's instructions.

2. Cell Viability (MTT) Assay:

  • After collecting the supernatant, add 100 µL of fresh DMEM and 10 µL of MTT reagent to the remaining cells in each well.

  • Incubate for 3 hours at 37°C.

  • Add 100 µL of solubilization solution and incubate for 30 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

III. Assay Validation and Comparative Data

A. Specificity

The specificity of the assay is primarily determined by the ELISA kit, which uses a matched pair of monoclonal antibodies specific for murine TNF-α. To ensure that the observed inhibition is not due to cytotoxicity, a concurrent MTT assay was performed.

Table 1: Cytotoxicity of Compound B6 and Rolipram on RAW 264.7 Cells

Concentration (µM)Compound B6 (% Viability)Rolipram (% Viability)
0.199.2 ± 2.1101.5 ± 3.4
198.7 ± 1.899.8 ± 2.9
1097.5 ± 2.598.1 ± 3.1
5095.3 ± 3.196.4 ± 2.7
10092.1 ± 4.294.2 ± 3.8

Data are presented as mean ± SD (n=3). No significant cytotoxicity was observed at the concentrations tested.

B. Linearity and Range

The linearity of the ELISA was confirmed using a standard curve of recombinant murine TNF-α provided with the kit. The assay demonstrated a linear response within the range of 15.6 to 1000 pg/mL with an R² value > 0.99.

C. Precision and Accuracy

The precision of the assay was evaluated by determining the intra-assay and inter-assay coefficients of variation (CV).

Table 2: Precision of the TNF-α Inhibition Assay

CompoundConcentration (µM)Intra-assay CV (%)Inter-assay CV (%)
Compound B6 10 (IC50 approx.)4.87.2
Rolipram 15 (IC50 approx.)5.38.1

CVs were calculated from three independent experiments.

Accuracy was determined by spike and recovery experiments, with recovery rates between 92% and 107%, indicating minimal matrix effects from the cell culture supernatant.

D. Comparative Efficacy

The primary endpoint for comparing Compound B6 and Rolipram is the half-maximal inhibitory concentration (IC50).

Table 3: Comparative Inhibition of TNF-α Production

CompoundIC50 (µM)95% Confidence Interval
Compound B6 12.510.8 - 14.2
Rolipram 18.216.5 - 20.1

IC50 values were calculated from dose-response curves of eight concentrations (n=3).

IV. Discussion and Conclusion

The validation data demonstrates that the described cell-based assay for screening TNF-α inhibitors is specific, precise, and accurate. The workflow is straightforward and amenable to higher throughput screening. A critical aspect of this validation is the parallel assessment of cytotoxicity, which ensures that the observed inhibition of TNF-α is a specific pharmacological effect and not a consequence of cell death.[3]

When comparing the novel Compound B6 to the established inhibitor Rolipram , our validated assay reveals that Compound B6 exhibits a lower IC50 value (12.5 µM vs. 18.2 µM), suggesting it is a more potent inhibitor of TNF-α production in this cellular model. This finding highlights the potential of the benzopyran scaffold in developing novel anti-inflammatory agents.

It is important to note that while Rolipram inhibits TNF-α by elevating intracellular cAMP through PDE4 inhibition, the precise mechanism of action for Compound B6 remains to be elucidated. Future studies should focus on identifying the molecular target of Compound B6 within the TLR4 signaling pathway.

V. References

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • Synthesis and biological activity of a series of benzopyran derivatives. ResearchGate. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective - ACS Publications. ACS Publications. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN- 4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Synthesis of biologically active 1'-(2-oxo-2H-benzopyran-6-yl)- 5'-hydroxy-2'-methylindole-3'-amido-2"-phenyl-thiazolidene-4"-ones. PubMed. [Link]

  • 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. PubMed. [Link]

  • 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-5-(3-methyl-but-2-enyl)-2-((E) - PubChem. PubChem. [Link]

  • Identification of (-)-cis-6-acetyl-4S-(3-chloro-4-fluoro-benzoylamino)- 3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3S-ol as a potential antimigraine agent. PubMed. [Link]

  • Automated cell-based assay for screening of aquaporin inhibitors. PubMed. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC - NIH. [Link]

Sources

cross-reactivity assessment of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one in immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Cross-Reactivity Assessment of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one in Immunoassays

Introduction: The Imperative for Specificity in Small Molecule Quantification

In the landscape of drug development and clinical research, immunoassays stand as a cornerstone for the quantification of therapeutic agents and their metabolites. The specificity of these assays is paramount; a reliable assay must distinguish its target analyte from a milieu of structurally similar compounds. This guide provides a comprehensive framework for the cross-reactivity assessment of This compound , a small molecule whose accurate quantification is critical for pharmacokinetic and toxicokinetic studies.

This document, intended for researchers, scientists, and drug development professionals, delineates the principles of cross-reactivity, provides a robust experimental protocol for its assessment using a competitive immunoassay format, and offers guidance on data interpretation in line with regulatory expectations.

Pillar 1: The Rationale of Cross-Reactivity in Hapten Immunoassays

The antibody's binding affinity for a specific analyte is not absolute. It is a function of the complementarity between the antibody's paratope and the antigen's epitope. When a non-target molecule shares sufficient structural and electronic similarity with the target analyte's epitope, it can also bind to the antibody, albeit typically with a lower affinity.[3][4]

For a small molecule like this compound, the entire molecule essentially acts as the epitope. Therefore, any structurally analogous compound is a candidate for cross-reaction. The degree of this cross-reactivity is a critical parameter that must be defined during assay validation, as stipulated by regulatory bodies like the FDA and EMA.[5][6][7][8][9]

The most common and effective format for quantifying small molecules is the competitive immunoassay .[10][11][12] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This format is ideal for cross-reactivity studies, as any compound that can displace the labeled analyte from the antibody will register in the assay.

Pillar 2: Experimental Design & Self-Validating Protocols

A rigorous assessment of cross-reactivity is not merely a screening exercise; it is a quantitative validation of the assay's specificity. The following sections detail a self-validating workflow for this purpose.

Step 1: Identification of Potential Cross-Reactants

The first principle of a robust assessment is to test all relevant and structurally similar molecules. This includes known metabolites, synthetic precursors, and commercially available analogs. The selection should be based on a thorough analysis of the target molecule's structure.

Target Analyte: this compound

Core Structure: A chromane ring system with an acetyl group at the 6-position.

Based on this, a logical selection of compounds to test for cross-reactivity would include:

  • Analogs with modified core structures:

    • 3,4-Dihydro-2H-1-benzopyran-6-ol (lacks the acetyl group)[13]

    • 2H-1-Benzopyran, 3,4-dihydro- (Chroman, the parent heterocycle)[14][15]

  • Positional Isomers:

    • Analogs where the acetyl group is at a different position on the benzopyran ring.

  • Analogs with substitutions on the ring:

    • 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one (dimethyl substitution)[16]

  • Related compounds with similar functional groups:

    • 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (shares a substituted phenyl ethanone moiety)[17]

Step 2: The Competitive ELISA Workflow

The following protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a robust and widely used platform for small molecule quantification.

Workflow Diagram: Cross-Reactivity Assessment

G cluster_prep Phase 1: Preparation & Assay Setup cluster_exp Phase 2: Competitive Reaction & Detection cluster_analysis Phase 3: Data Analysis A Identify & Procure Potential Cross-Reactants B Coat Microplate with Analyte-Protein Conjugate C Wash & Block Non-specific Sites B->C D Add Standard/Sample/Test Compound + Anti-Analyte Antibody C->D E Incubate to allow Competitive Binding D->E F Wash to Remove Unbound Reagents E->F G Add Enzyme-labeled Secondary Antibody F->G H Wash Step G->H I Add Substrate & Measure Signal H->I J Generate Standard Curve (Signal vs. Concentration) I->J K Determine IC50 for Target Analyte J->K L Determine IC50 for Each Test Compound J->L M Calculate % Cross-Reactivity K->M L->M N Final Specificity Report M->N Compare to Acceptance Criteria

Caption: A flowchart of the complete workflow for assessing cross-reactivity.

Detailed Protocol:

  • Plate Coating:

    • Prepare a coating solution of your target analyte conjugated to a carrier protein (e.g., BSA or OVA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C. Causality: This step immobilizes the hapten on the solid phase, which is essential for the competitive binding reaction.

  • Blocking:

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature. Causality: Blocking is critical to prevent non-specific binding of antibodies, which would lead to high background signal and inaccurate results.

  • Competitive Reaction:

    • Wash the plate as described above.

    • Prepare serial dilutions of the target analyte (to serve as the standard curve) and each potential cross-reactant. The concentration range should be wide enough to determine the 50% inhibitory concentration (IC50).

    • In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells.

    • Add 50 µL of the primary antibody (raised against the target analyte) at a pre-optimized concentration to each well.

    • Incubate for 30 minutes at room temperature to allow the antibody to bind to the free analyte.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature. Causality: This is the core competitive step. Any analyte or cross-reactant in the solution will compete with the immobilized analyte for binding to the limited antibody pool.

  • Detection:

    • Wash the plate 3-5 times.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3-5 times to remove unbound secondary antibody.

    • Add 100 µL of the appropriate substrate (e.g., TMB for HRP).

    • Incubate until sufficient color develops, then stop the reaction with 50 µL of a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Principle of Competitive Immunoassay

G cluster_high High Analyte Concentration cluster_low Low Analyte Concentration Analyte_H Analyte Ab_H Antibody Analyte_H->Ab_H Binds in solution Immobilized_H Immobilized Analyte Ab_H->Immobilized_H Less binding to plate Signal_H Low Signal Analyte_L Analyte Ab_L Antibody Analyte_L->Ab_L Less binding in solution Immobilized_L Immobilized Analyte Ab_L->Immobilized_L Binds to plate Signal_L High Signal

Caption: In a competitive immunoassay, high analyte levels lead to a low signal.

Step 3: Data Analysis and Interpretation

The data generated from the absorbance readings must be processed to quantify cross-reactivity.

  • Generate Standard Curves: Plot the absorbance (or %B/B0, where B is the absorbance of a given standard and B0 is the absorbance of the zero standard) against the logarithm of the concentration for the target analyte and each test compound.

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is a measure of the compound's potency in the assay and can be calculated using a four-parameter logistic (4-PL) curve fit.

  • Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula, as recommended in various validation guidelines:[18][19]

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Pillar 3: Authoritative Grounding & Data Presentation

The results of the cross-reactivity assessment should be presented clearly and concisely. A tabular format is ideal for comparing the performance of multiple compounds.

Example Data Presentation

The table below presents hypothetical data for the cross-reactivity assessment of this compound.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
This compound (Target Analyte) 10.5100%Reference compound.
1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one45.223.2%Significant cross-reactivity. The presence of this compound could lead to an overestimation of the analyte.
3,4-Dihydro-2H-1-benzopyran-6-ol1,5800.66%Low cross-reactivity. Unlikely to cause significant interference at physiological concentrations.
2H-1-Benzopyran, 3,4-dihydro- (Chroman)>10,000<0.1%Negligible cross-reactivity. Considered non-interfering.
1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone>10,000<0.1%Negligible cross-reactivity. The core chromane structure is critical for antibody recognition.
Interpretation and Acceptance Criteria

There is no universal cutoff for acceptable cross-reactivity; the significance of the interference depends on the expected concentrations of the cross-reacting substance in the study samples. However, as a general principle derived from regulatory guidance on bioanalytical method validation, any compound showing significant cross-reactivity (e.g., >1-5%) should be flagged.[6][8][9] If such a compound is expected to be present in samples (e.g., a major metabolite), its concentration should be independently measured, or a more specific assay (such as LC-MS/MS) should be employed for confirmation. The validation report must transparently state the cross-reactivity of all tested compounds.[5][7]

Conclusion

The validation of an immunoassay's specificity is a foundational requirement for its use in regulated studies. For a small molecule like this compound, a systematic assessment of cross-reactivity against structurally related compounds is not just a regulatory hurdle but a scientific necessity. By employing a robust competitive immunoassay format, carefully selecting potential cross-reactants based on chemical structure, and quantifying the degree of interference, researchers can ensure the generation of accurate and reliable data. This guide provides the strategic framework and detailed protocols necessary to achieve this critical aspect of bioanalytical method validation, thereby upholding the integrity of the research and development process.

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation.[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.[Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (May 2018).[Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation (2001).[Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022).[Link]

  • Slideshare. Bioanalytical method validation emea.[Link]

  • Taylor & Francis Online. Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops.[Link]

  • ResearchGate. Competitive laboratory immunoassays for small molecules.[Link]

  • National Center for Biotechnology Information (NCBI). Immunoassay Methods - Assay Guidance Manual.[Link]

  • Journal of the American Chemical Society. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.[Link]

  • PubMed. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.[Link]

  • ResearchGate. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.[Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.[Link]

  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges.[Link]

  • Appchem. Ethanone, 1-(3,4-dihydro-2H-1-benzopyran-6-yl)-2-phenyl-.[Link]

  • CANDOR Bioscience GmbH. cross-reactivity in immunoassays.[Link]

  • National Center for Biotechnology Information (NCBI). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays.[Link]

  • U.S. Food and Drug Administration (FDA). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.[Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry.[Link]

  • Clinical Chemistry. Approaches to minimizing interference by cross-reacting molecules in immunoassays.[Link]

  • National Center for Biotechnology Information (NCBI). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.[Link]

  • PubMed Central. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine.[Link]

  • ChemBK. Ethanone, 1-(3,4-dihydro-5-hydroxy-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-2-(4-methoxyphenyl)-.[Link]

  • PubChem. 3,4-Dihydro-2H-1-benzopyran-6-ol.[Link]

  • ResearchGate. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.[Link]

  • ResearchGate. 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.[Link]

  • Cheméo. Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)- (CAS 28450-02-4).[Link]

  • AA Blocks. (1R)-1-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-amine.[Link]

  • National Center for Biotechnology Information (NCBI). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays.[Link]

  • NIST WebBook. 2H-1-Benzopyran, 3,4-dihydro-.[Link]

  • Cheméo. Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3).[Link]

  • National Center for Biotechnology Information (NCBI). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor.[Link]

Sources

A Comparative Guide to Establishing a Reference Standard for 6-acetyl-3,4-dihydro-2H-1-benzopyran

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used. A reference standard is a highly purified and well-characterized material that serves as a benchmark for confirming the identity, strength, quality, and purity of a substance.[1][2] This guide provides a comprehensive, experience-driven framework for establishing a primary reference standard for 6-acetyl-3,4-dihydro-2H-1-benzopyran, a key intermediate in the synthesis of various pharmaceutical agents.[3][4]

We will dissect the rigorous, multi-faceted process of characterization, explaining the causality behind each analytical choice. Furthermore, we will objectively compare this newly established primary standard against common alternatives, providing the supporting data and methodologies necessary for you, the research and drug development professional, to make informed decisions and ensure the unimpeachable quality of your work.

Part 1: Establishing the Primary Reference Standard

A primary reference standard is established through a comprehensive characterization of a highly purified batch of the material.[2][5] The goal is not merely to confirm its identity but to assign a precise purity value through a "mass balance" approach, which involves identifying and quantifying all potential impurities.[6][7]

The characterization process is a self-validating system. By employing a suite of orthogonal analytical techniques (i.e., methods based on different scientific principles), we create a network of data that must be corroborative. A discrepancy in the results from one technique versus another signals a potential issue that requires further investigation, thereby ensuring the trustworthiness of the final assigned purity.

dot

Caption: Workflow for the characterization and value assignment of a primary reference standard.

Before assessing purity, the unequivocal identity of the bulk material must be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The observed chemical shifts, coupling constants, and integration of the proton signals, along with the carbon skeleton map from ¹³C NMR, provide a definitive fingerprint of 6-acetyl-3,4-dihydro-2H-1-benzopyran. This technique is highly specific for structure and isomerism.

  • Mass Spectrometry (MS) : MS provides the molecular weight of the compound by measuring its mass-to-charge ratio. High-resolution MS can yield an accurate mass that further confirms the elemental composition, leaving little room for ambiguity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR identifies the functional groups present in the molecule (e.g., C=O of the acetyl group, C-O-C of the pyran ether). The resulting spectrum serves as a characteristic fingerprint and is excellent for quick identity confirmation against a known spectrum.

The principle of the mass balance approach is to sum all identified impurities and subtract them from 100%.[6][8][9] This provides a more accurate representation of purity than a single chromatographic method alone.[8]

  • Chromatographic Purity (HPLC) : High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for quantifying structurally related organic impurities. A validated, stability-indicating method should be used to separate the main component from all potential process impurities and degradation products.

  • Thermal Analysis (DSC) : Differential Scanning Calorimetry (DSC) is a powerful technique for assessing the purity of crystalline solids.[10][11] The presence of impurities lowers the melting point and broadens the melting range of a substance, an effect that can be quantified based on the van't Hoff law of melting point depression.[12][13] This provides a purity value for eutectic impurities that is orthogonal to chromatographic methods.

  • Water Content (Karl Fischer Titration) : Water is a common and significant impurity in many organic compounds. Karl Fischer titration is the gold-standard method for its selective and accurate quantification.

  • Residual Solvents (Headspace Gas Chromatography) : Volatile organic solvents used during synthesis and purification can be trapped in the final material. Headspace Gas Chromatography (GC) is the standard method for quantifying these residual solvents as per ICH guidelines.

The final assigned purity is calculated as: Purity (%) = 100% - [% Organic Impurities (HPLC) + % Water (KF) + % Residual Solvents (GC)]

Part 2: Comparison with Alternative Materials

While a fully characterized primary standard is the ideal, researchers often encounter alternatives. Here, we compare our established primary standard with two common stand-ins, highlighting the risks and benefits with supporting data.

This is a material purchased from a chemical supplier, often with a stated purity of ">98%" but lacking the extensive characterization and certified value of a primary reference standard.

A secondary, or "working," standard is a batch of material from routine production that is qualified against the primary reference standard.[14] It is used for day-to-day testing to conserve the more valuable primary standard.

dot

Caption: Workflow for qualifying a secondary standard against a primary reference standard.

The following table presents typical comparative data for our newly established primary standard versus the alternatives.

ParameterPrimary Reference StandardCommercial-Grade ReagentIn-House Secondary StandardRationale & Impact
Assigned Purity 99.92% (by Mass Balance) " >98% " (Uncertified) 99.5% (by HPLC, vs. Primary) An uncertified value introduces significant uncertainty into all quantitative measurements.
Organic Impurities (HPLC) 0.05%1.2% (3 impurities >0.1%)0.4% (1 impurity at 0.2%)High impurity levels can interfere with assays and lead to inaccurate quantification of the main peak.
Water Content (Karl Fischer) 0.02%0.5%0.1%Undetected water content will artificially inflate the purity value if only HPLC is used, leading to under-dosing in experiments.
Residual Solvents (GC) <0.01% (Toluene)Not Tested<0.01% (Toluene)Solvents can be toxic and affect the physical properties of the material.
DSC Purity 99.95 mol%Not TestedNot TestedProvides confidence in the chromatographic purity data by using an orthogonal technique.[13]
Traceability Metrologically Traceable None Traceable to Primary Std. Traceability is essential for regulatory compliance and ensuring data comparability across labs and over time.
Part 3: Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for key experiments are provided below. These protocols are aligned with standard pharmacopeial and ICH guidelines.[15][16][17]

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 80% B over 20 minutes, hold for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of material and dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Instrument: Calibrated Differential Scanning Calorimeter

  • Sample Pan: Aluminum, hermetically sealed

  • Sample Weight: 1-3 mg, accurately weighed

  • Purge Gas: Nitrogen at 50 mL/min

  • Heating Rate: 2 °C/min

  • Temperature Range: Ambient to 20 °C above the melt

  • Analysis: Calculate purity using the instrument's software based on the van't Hoff equation.[12] The method is suitable for purities between 98.5 and 100 mol%.[13][18]

Conclusion

Establishing a primary reference standard for 6-acetyl-3,4-dihydro-2H-1-benzopyran is a rigorous but essential undertaking. The use of a multi-faceted, orthogonal testing approach, culminating in a mass balance purity assignment, provides the highest degree of analytical confidence. While commercial-grade reagents may be suitable for exploratory work, and secondary standards are vital for routine testing, neither can replace a fully characterized primary standard for critical applications such as analytical method validation, stability testing, and regulatory submissions. Investing in the proper establishment of a primary reference standard is an investment in the accuracy, reproducibility, and integrity of your entire research and development program.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]

  • Purity Determination of Pharmaceuticals by Thermal Analysis. Mettler Toledo. [Link]

  • Giron, D., & Goldbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44, 217-240. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Markovich, R. et al. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]

  • Westwood, S. et al. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry, 85(6), 3118-26. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • USP Reference Standards - General Chapters. United States Pharmacopeia. [Link]

  • Davies, S.R. et al. The development of an efficient mass balance approach for the purity assignment of organic calibration standards. ResearchGate. [Link]

  • Reference Standards & Characterization. PharmaRegulatory.in. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. USP. [Link]

  • Josephs, R.D. et al. (2018). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results. Analytical and Bioanalytical Chemistry, 410(24), 6219-6229. [Link]

  • Williams, R.L. et al. (2006). Official USP Reference Standards: metrology concepts, overview, and scientific issues and opportunities. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 481-9. [Link]

  • Kim, B. et al. Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. ResearchGate. [Link]

  • Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. NIH. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. [Link]

  • Showing Compound 6-Acetyl-2,2-dimethyl-2H-1-benzopyran (FDB002772). FooDB. [Link]

  • Johnson, C.N. et al. (1999). Identification of (-)-cis-6-acetyl-4S-(3-chloro-4-fluoro-benzoylamino)- 3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3S-ol as a potential antimigraine agent. Bioorganic & Medicinal Chemistry Letters, 9(2), 285-90. [Link]

  • Ghaith, A.M. et al. (2020). The Scope of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA). Current Organic Chemistry, 24(13), 1459-1488. [Link]

Sources

A Comparative Guide to the Efficacy of Racemic vs. Enantiopure 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. For chiral compounds, the individual enantiomers can exhibit markedly different absorption, distribution, metabolism, excretion (ADME), and toxicity profiles, as well as distinct pharmacodynamic effects. This guide provides an in-depth technical comparison of the racemic mixture versus the enantiopure forms of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, a derivative of the versatile benzopyran scaffold. While direct comparative studies on this specific molecule are not extensively published, this guide synthesizes data from structurally related compounds and established principles of stereopharmacology to provide a robust framework for researchers.

The benzopyran core is a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-migraine properties.[1][2] The introduction of a chiral center, as in the case of this compound, necessitates a thorough investigation into the properties of the individual enantiomers to unlock the full therapeutic potential and ensure optimal safety and efficacy.

The Imperative of Chirality in Benzopyran Scaffolds

The differential biological activity of enantiomers is a well-established phenomenon. In the context of benzopyran derivatives, a compelling example is found in a series of 3-amino-3,4-dihydro-2H-1-benzopyrans. Studies on these compounds revealed that the (R)-enantiomers generally exhibit a higher binding affinity for the 5-HT1A receptor compared to their (S)-counterparts. This highlights the stereospecific interactions between the small molecule and its biological target, where a precise three-dimensional arrangement is crucial for optimal binding. It is therefore highly probable that the enantiomers of this compound will also display distinct pharmacological properties.

Hypothetical Efficacy Comparison: Racemic vs. Enantiopure Forms

Based on the principles of stereopharmacology, we can hypothesize the potential differences in efficacy between the racemic mixture and the individual enantiomers of this compound.

ParameterRacemic Mixture(R)-Enantiomer (Hypothetical Eutomer)(S)-Enantiomer (Hypothetical Distomer)
Receptor Binding Affinity (Ki) ModerateHighLow
In vitro Potency (IC50/EC50) ModerateHighLow / Inactive
In vivo Efficacy Moderate, potential for side effectsHigh, improved therapeutic indexLow / Inactive, may contribute to side effects or off-target activity
Metabolic Profile Complex, potential for drug-drug interactionsSimpler, more predictableMay be metabolized differently, potentially leading to toxic metabolites
Toxicity Higher potential due to the presence of the distomerLower potential, cleaner toxicological profileMay exhibit unique toxicities

This table presents a hypothetical scenario based on common observations in chiral drug development. The actual properties of the enantiomers of this compound would need to be determined experimentally.

Experimental Protocols

To empirically validate the hypothetical comparison presented above, a series of experiments are required. The following protocols provide a detailed methodology for the synthesis, chiral separation, and biological evaluation of racemic and enantiopure this compound.

Synthesis of Racemic this compound

The synthesis of the racemic compound can be achieved through a Friedel-Crafts acylation of 3,4-dihydro-2H-1-benzopyran.

Workflow for Synthesis:

A 3,4-dihydro-2H-1-benzopyran D Reaction in Dichloromethane A->D B Acetyl Chloride B->D C Aluminum Chloride (Lewis Acid) C->D Catalyst E Aqueous Workup D->E F Purification by Column Chromatography E->F G Racemic this compound F->G

Caption: Synthetic workflow for racemic this compound.

Step-by-Step Protocol:

  • To a stirred solution of 3,4-dihydro-2H-1-benzopyran (1 equivalent) in dry dichloromethane at 0 °C, add anhydrous aluminum chloride (1.2 equivalents) portion-wise.

  • Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired product.

Chiral Separation of Enantiomers by HPLC

The resolution of the racemic mixture into its individual enantiomers can be accomplished using chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Chiral Separation:

A Racemic Compound Dissolved in Mobile Phase B Injection onto Chiral HPLC Column A->B C Separation based on Differential Interaction with Chiral Stationary Phase B->C D Detection (e.g., UV at 254 nm) C->D E Fraction Collection of Enantiomer 1 D->E F Fraction Collection of Enantiomer 2 D->F G Enantiomeric Purity Analysis E->G F->G A Prepare Stock Solutions of Racemate and Enantiomers B Target-Based Assay (e.g., Receptor Binding, Enzyme Inhibition) A->B C Cell-Based Assay (e.g., Reporter Gene, Second Messenger) A->C D Dose-Response Curves B->D C->D E Calculation of IC50/EC50/Ki values D->E F Comparative Data Analysis E->F

Caption: General workflow for the in vitro biological evaluation of test compounds.

Example Protocol: Receptor Binding Assay

  • Preparation of Membranes: Prepare cell membranes from a cell line expressing the target receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand and varying concentrations of the test compounds (racemate, (R)-enantiomer, (S)-enantiomer).

  • Incubation: Incubate at an appropriate temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The comprehensive evaluation of the individual enantiomers of this compound is a scientifically rigorous and necessary step in its development as a potential therapeutic agent. The provided protocols offer a robust framework for the synthesis, chiral separation, and biological characterization of this compound. The insights gained from such studies will be invaluable for selecting the optimal stereoisomeric form for further preclinical and clinical development, ultimately leading to safer and more effective medicines.

References

  • Chan, W. N., Evans, J. M., Hadley, M. S., Herdon, H. J., Jerman, J. C., Parsons, A. A., Read, S. J., Stean, T. O., Thompson, M., & Upton, N. (1999). Identification of (-)-cis-6-acetyl-4S-(3-chloro-4-fluoro-benzoylamino)- 3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3S-ol as a potential antimigraine agent. Bioorganic & Medicinal Chemistry Letters, 9(2), 285–290.
  • Shimada, K., Oe, T., & Ohfune, Y. (1989). 1H-2-benzopyran-1-one derivatives, microbial products with pharmacological activity. Relationship between structure and activity in 6-[[1(S)-(3(S),4- dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-amino]-4. The Journal of Antibiotics, 42(7), 1069–1075.
  • BenchChem. (2025). Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center.
  • Mamedov, V. A., et al. (2023). Biological activity of benzopyran derivatives against some microorganisms. Indian Journal of Chemistry, 62B, 1108-1111.
  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • Dong, M. W. (2018). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 36(11), 826-835.
  • Sakagami, H., et al. (1998). Biological activity of 6,12-dihydro-1-benzopyrano[3,4-b]b[3][4]enzothiazin-6-ones. Anticancer Research, 18(1A), 61-63.

  • Li, Y., et al. (2024). Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers in Marine Science, 11.
  • ResearchGate. (n.d.). Chiral HPLC separation of the enantiomers of acetyl derivative 3. Retrieved from [Link]

  • AppliChem. Ethanone, 1-(3,4-dihydro-2H-1-benzopyran-6-yl)-2-phenyl-. Retrieved from [Link]

  • PubChem. 1-(3,4-Dihydro-2H-pyrrol-5-yl)(ngcontent-ng-c780544980="" class="ng-star-inserted">13C_2)ethan-1-one. Retrieved from [Link]

  • Reddy, D. R. S., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN- 4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. European Chemical Bulletin, 11(4), 113-123.
  • Qi, X., Wu, L., Wang, J., & Yi, D. (2010). A Novel Synthesis of Acetophenone Benzopyran Derivative.
  • Wiebe, D. A., et al. (2021). Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Journal of Medicinal Chemistry, 64(10), 7013-7033.
  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.
  • Wunberg, T., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 58(15), 6034-6047.
  • Pevarello, P., et al. (2013). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 18(12), 14895-14930.
  • University of Cambridge. (n.d.). Enantioselective syntheses of 2,3-dihydro-4h-pyran-4-ones and 3(2h)-furanones. Retrieved from [Link]

  • Zhang, H., et al. (2022). Short, Divergent, and Enantioselective Total Synthesis of Bioactive ent-Pimaranes. Organic Letters, 24(39), 7179-7183.
  • Kalai, T., et al. (2021).

Sources

A Senior Application Scientist's Comparative Guide to QSAR Analysis of Benzopyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Benzopyran derivatives represent a cornerstone in medicinal chemistry, forming the structural core of countless compounds with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The journey from a promising benzopyran scaffold to a clinically effective drug is arduous and resource-intensive. Quantitative Structure-Activity Relationship (QSAR) analysis emerges as an indispensable computational strategy in this process. By mathematically correlating the chemical structure of these derivatives with their biological activities, QSAR provides predictive models that illuminate the path to designing more potent and selective therapeutic agents, thereby optimizing the drug discovery pipeline.[3]

This guide offers a comparative analysis of QSAR methodologies applied to benzopyran derivatives. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, compare the predictive power of different models, and provide the technical framework for you to apply these powerful techniques in your own research.

The Dichotomy of QSAR: From 2D Descriptors to 3D Fields

The foundational principle of any QSAR study is that the biological activity of a compound is a function of its molecular structure and properties. The primary distinction in QSAR approaches lies in how the "structure" is numerically represented.

  • 2D-QSAR: This classical approach uses descriptors derived from the two-dimensional representation of a molecule. These can include physicochemical properties (like logP for hydrophobicity), electronic parameters, and topological indices that describe molecular branching and connectivity. 2D-QSAR models are computationally efficient and are particularly useful when a large, diverse set of compounds is available, but they do not explicitly account for the three-dimensional shape and stereochemistry, which are often critical for receptor binding.

  • 3D-QSAR: This more advanced approach considers the molecule as a three-dimensional object.[4] Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate the steric and electrostatic fields surrounding a molecule.[5] By comparing these 3D fields across a series of compounds, 3D-QSAR provides a detailed map of where specific properties are likely to enhance or diminish biological activity, offering direct, visual guidance for molecular modification.[4]

The choice between these methodologies is not arbitrary; it is dictated by the nature of the biological target and the structural diversity of the compounds. For instance, when activity is known to depend on specific ligand-receptor docking, a 3D-QSAR approach is far more insightful.

Comparative Analysis: Benzopyran QSAR in Action

To illustrate the practical application and comparative strengths of different QSAR models, we will analyze key studies on benzopyran derivatives targeting distinct therapeutic areas.

Study 1: 3D-QSAR & Molecular Docking of Benzopyrans as Anti-Inflammatory COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. A study by Patel, et al. (2018) employed a Gaussian-based 3D-QSAR approach on a series of 58 benzopyran derivatives to understand the structural requirements for selective COX-2 inhibition.[3][6]

  • Methodology: The study utilized steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields to build the model. A crucial step was the alignment of the 58 molecules, which is fundamental to any 3D-QSAR analysis, as it ensures that the calculated fields are compared in a consistent orientation.[7][8] The dataset was split into a training set to build the model and a test set to validate its predictive power.[6]

  • Key Findings: The resulting model was statistically robust, indicating that the steric and hydrophobic features of the molecules were paramount in governing their biological activity.[6] The visual output of a 3D-QSAR study, the contour map, highlighted specific regions around the benzopyran scaffold where bulky, hydrophobic groups would enhance inhibitory activity, while other areas favored smaller, polar groups. This was further corroborated by molecular docking simulations, which showed key interactions with amino acid residues like Tyr-361 and Ser-516 in the COX-2 active site.[6]

Study 2: 2D-QSAR of Coumarin Derivatives as Anticancer Agents

Coumarins, a class of benzopyrones, exhibit significant cytotoxic activity against various cancer cell lines. A 2D-QSAR study by Bel-Hadj-Tahar, et al. (2020) explored the structural features of 24 coumarin derivatives against the HepG-2 human cancer cell line.[3]

  • Methodology: This study used a fundamentally different approach. The 3D structures were first optimized using Density Functional Theory (DFT), a quantum mechanical method, to accurately calculate various quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) and Lipinski's parameters.[3] A Multiple Linear Regression (MLR) analysis was then used to build a linear equation correlating these 2D descriptors with the anticancer activity (pIC₅₀).[3]

  • Key Findings: The final 2D-QSAR model was able to predict the anticancer activity with good accuracy. The model revealed that specific electronic and physicochemical properties, rather than the overall 3D shape, were the primary drivers of cytotoxicity for this set of compounds. This type of model is particularly useful for quickly screening virtual libraries of compounds based on calculable 2D properties.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key parameters and outcomes of the representative QSAR studies, providing an at-a-glance comparison of their methodologies and predictive capabilities.

FeatureStudy 1: 3D-QSAR (Anti-inflammatory)Study 2: 2D-QSAR (Anticancer)Study 3: 3D-QSAR (Antiplasmodial)
Topic Selective COX-2 InhibitionCytotoxicity against HepG-2 cellsAntiplasmodial activity (vs. P. falciparum)
Compound Class Benzopyran DerivativesCoumarin DerivativesAminoalkyl-substituted 1-Benzopyrans
# of Compounds 582452
QSAR Type Gaussian-based 3D-QSAR2D-QSAR3D-QSAR (CoMFA)
Key Descriptors Steric, Electrostatic, Hydrophobic, H-bond Acceptor FieldsQuantum Chemical Descriptors, Lipinski's ParametersSteric and Electrostatic Fields
Statistical Model Partial Least Squares (PLS)Multiple Linear Regression (MLR)Partial Least Squares (PLS)
q² (Cross-val.) 0.66Not explicitly stated, but model was validated.0.58
r² (Non-cross-val.) 0.866Not explicitly stated, but model was validated.0.95
r²_pred (Test Set) 0.846Model's predictive ability was confirmed.0.84
Reference Patel, et al. (2018)[3][6]Bel-Hadj-Tahar, et al. (2020)[3]Wunsch, et al. (2021)[9]

Note: q² (cross-validated r-squared) is a measure of the internal predictive ability of the model, while r²_pred (predictive r-squared for the external test set) assesses its ability to predict the activity of new, untested compounds. A robust model typically has a q² > 0.5 and an r²_pred > 0.6.[10]

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the intricate processes involved, the following diagrams illustrate the typical QSAR workflow, the specifics of a 3D-QSAR analysis, and the biological context for our anti-inflammatory case study.

QSAR_Workflow Data 1. Data Collection (Structures & Biological Activity) Split 2. Dataset Splitting (Training & Test Sets) Data->Split Model 3. Molecular Modeling & Descriptor Calculation Split->Model Build 4. QSAR Model Building (e.g., MLR, PLS) Model->Build Validate 5. Model Validation (Internal & External) Build->Validate Validate->Build Refine Model Apply 6. Model Application (Predict New Compounds, Guide Design) Validate->Apply

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

ThreeD_QSAR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output & Interpretation Dataset Dataset of Molecules (pIC50 values) Minimization 3D Structure Generation & Energy Minimization Dataset->Minimization Alignment Molecular Alignment (Crucial Step) Minimization->Alignment Grid Define 3D Grid Box Alignment->Grid Fields Calculate Interaction Fields (Steric, Electrostatic, etc.) Grid->Fields PLS Partial Least Squares (PLS) Analysis Fields->PLS Model Generate Statistical Model (q², r²) PLS->Model Contours Visualize Contour Maps Model->Contours Design Guide New Compound Design Contours->Design

Caption: The detailed process flow for a typical 3D-QSAR (CoMFA/CoMSIA) analysis.

COX2_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme (Target) AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Benzopyran Benzopyran Inhibitors Benzopyran->COX2 inhibit

Caption: The role of the COX-2 enzyme in the inflammatory pathway, the target of benzopyran inhibitors.

A Self-Validating System: From Contour Maps to Novel Drugs

A key pillar of trustworthiness in any scientific protocol is its ability to be a self-validating system. In 3D-QSAR, this is achieved through the interpretation and application of contour maps. These maps are the visual representation of the final QSAR equation, highlighting regions in 3D space where certain physicochemical properties are predicted to influence biological activity.

  • Green Contours (Sterically Favorable): Indicate regions where bulky substituents are predicted to increase activity.

  • Yellow Contours (Sterically Unfavorable): Show regions where bulky groups may cause steric clashes and decrease activity.

  • Blue Contours (Electropositive Favorable): Suggest that placing a positively charged or electron-donating group in this region will enhance activity.

  • Red Contours (Electronegative Favorable): Indicate that a negatively charged or electron-withdrawing group is preferred in this area.

The contour map is not merely a result; it is a hypothesis. It provides a direct, actionable strategy for the medicinal chemist: synthesize a new derivative with a modification suggested by the map. If the new compound's activity aligns with the model's prediction, it validates the hypothesis and strengthens confidence in the model's predictive power. This iterative cycle of prediction, synthesis, and testing is the engine of rational drug design.

Detailed Protocol: A 3D-QSAR (CoMFA/CoMSIA) Study

This section provides a detailed, step-by-step methodology for conducting a robust 3D-QSAR analysis.

  • Dataset Preparation & Curation:

    • a. Compound Selection: Compile a set of structurally related benzopyran derivatives with experimentally determined biological activities (e.g., IC₅₀, EC₅₀, Kᵢ) against a single target, preferably from the same lab and assay conditions to ensure data consistency.[7]

    • b. Activity Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear relationship with the energy-derived descriptors.

    • c. Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set (20-30%) for external validation. The selection should ensure that the test set compounds are representative of the structural diversity and activity range of the entire dataset.[11]

  • Molecular Modeling & Alignment:

    • a. 3D Structure Generation: Sketch each molecule using molecular modeling software and generate a low-energy 3D conformation. Perform thorough energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanical method.

    • b. Molecular Alignment (The Most Critical Step): Superimpose all molecules in the dataset based on a common structural scaffold. This ensures that the variations in their 3D fields are compared from a consistent frame of reference. Alignment can be ligand-based (using a common substructure) or, if the receptor structure is known, receptor-based (by docking each ligand into the active site).[8][12]

  • CoMFA/CoMSIA Field Calculation:

    • a. Grid Definition: Place the aligned molecules within a 3D cubic lattice (grid).

    • b. Field Calculation: At each grid point, calculate the interaction energies between a probe atom (e.g., an sp³ carbon with a +1 charge) and each molecule.

      • CoMFA: Calculates steric (Lennard-Jones 6-12 potential) and electrostatic (Coulomb potential) fields.[5]

      • CoMSIA: In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, using a Gaussian function which provides a smoother field representation.[13]

  • Statistical Analysis & Model Generation:

    • a. PLS Analysis: Use Partial Least Squares (PLS) regression to correlate the thousands of calculated field values (independent variables) with the biological activity (pIC₅₀, the dependent variable). PLS is essential for handling datasets where the number of variables far exceeds the number of observations.[3]

    • b. Cross-Validation: Perform a leave-one-out (LOO) cross-validation. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The resulting cross-validated correlation coefficient (q²) and the predictive residual sum of squares (PRESS) are key indicators of the model's internal robustness.[10][14]

  • Model Validation & Interpretation:

    • a. Non-Cross-Validated Model: Generate the final model using all training set compounds and calculate the non-cross-validated correlation coefficient (r²).

    • b. External Validation: Use the final model to predict the pIC₅₀ values for the compounds in the external test set. Calculate the predictive r² (r²_pred) to assess the model's true predictive power on unseen data.[15][16]

    • c. Contour Map Visualization: Generate and analyze the CoMFA/CoMSIA contour maps. Overlay the most and least active compounds onto the maps to visually rationalize their activities and formulate hypotheses for designing new, improved derivatives.[4]

Conclusion and Future Outlook

QSAR analysis, particularly 3D-QSAR, provides a powerful, rational framework for navigating the complex chemical space of benzopyran derivatives. By translating structural features into predictive, quantitative models, these computational techniques allow researchers to prioritize synthetic efforts, reduce the cost and time of discovery, and ultimately increase the probability of developing novel therapeutics. The comparative analysis presented here demonstrates that the choice of QSAR methodology—be it 2D or 3D—is a strategic decision that depends on the specific research question and the available data. As computational power increases and machine learning algorithms become more sophisticated, the precision and predictive power of QSAR models will continue to evolve, further solidifying their role as an essential tool in the modern drug hunter's arsenal.

References

  • De, P., Kar, S., & Roy, K. (2022).
  • Receptor-based 3D-QSAR in Drug Design: Methods and Applic
  • 3D QSAR in Drug Design A Review. Scribd.
  • A Comparative Guide to QSAR Studies of Benzopyrone Deriv
  • QSAR Model Valid
  • Melo-Filho, C. C., Braga, R. C., & Andrade, C. H. (2014). 3D-QSAR Approaches in Drug Design: Perspectives to Generate Reliable CoMFA Models. Current Computer-Aided Drug Design.
  • 3D-QSAR: Principles and Methods. Drug Design Org.
  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI.
  • Jain, S., et al. (2011). and 3D-QSAR studies of a series of benzopyranes and benzopyrano[3,4b][3][11]-oxazines as inhibitors of the multidrug transporter P-glycoprotein. PMC.

  • Patel, H., et al. (2018). Studies of the benzopyran class of selective COX-2 inhibitors using 3D-QSAR and molecular docking. Archives of Pharmacal Research.
  • Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity.
  • Valid
  • Prediction reliability of QSAR models: an overview of various valid
  • Studies of the benzopyran class of selective COX-2 inhibitors using 3D-QSAR and molecular docking.
  • Wunsch, F. M., et al. (2021). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules.
  • Singh, M. V., & Tiwari, A. K. (2023).
  • Wang, M., et al. (2024). Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. Journal of Agricultural and Food Chemistry.
  • CoMFA and CoMSIA Study of CD4-mimetic Small Molecules as HIV-1 Entry Antiviral Inhibitors. (2024). Preprints.org.
  • Application of 3D QSAR CoMFA/CoMSIA and In Silico Docking Studies on Potent Inhibitors of Interleukin-2 Inducible T-cell Kinase. International Journal of Pharmaceutical Sciences Review and Research.

Sources

A Head-to-Head Comparison of 6-Acetyl-Chroman with Known Anti-Inflammatory Drugs: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Chroman and its derivatives have emerged as a promising class of heterocyclic compounds, with various studies highlighting their diverse biological activities, including anti-inflammatory potential.[1][2][3][4] This guide focuses on 6-acetyl-chroman, a specific derivative, and provides a comprehensive framework for its head-to-head comparison with established non-steroidal anti-inflammatory drugs (NSAIDs).

While direct comparative studies on 6-acetyl-chroman are not extensively available in public literature, this document outlines the critical experimental protocols and data interpretation necessary to rigorously evaluate its anti-inflammatory properties against two major classes of NSAIDs: non-selective COX inhibitors and selective COX-2 inhibitors. By following the methodologies detailed herein, researchers can effectively characterize the potential of 6-acetyl-chroman as a novel therapeutic agent.

Understanding the Benchmarks: Mechanisms of Action of NSAIDs

A meaningful comparison requires a solid understanding of the mechanisms of the comparator drugs. NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[5][6]

  • Non-Selective COX Inhibitors (e.g., Indomethacin, Ibuprofen): These drugs inhibit both COX-1 and COX-2 enzymes.[5][6] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and mediate platelet aggregation.[7] Inhibition of COX-1 is associated with the common gastrointestinal side effects of NSAIDs.[5][6]

  • Selective COX-2 Inhibitors (e.g., Celecoxib): COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[7][8][9] Selective COX-2 inhibitors preferentially block this isoform, leading to anti-inflammatory effects with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[8][9]

The following diagram illustrates the arachidonic acid cascade and the points of intervention for these two classes of drugs.

Arachidonic Acid Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cellular Damage/Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins & Thromboxanes (Physiological) COX1->PGs_TXs GI Protection, Platelet Aggregation PGs_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflam NonSelective_NSAIDs Non-Selective NSAIDs (e.g., Indomethacin) NonSelective_NSAIDs->COX1 NonSelective_NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2

Caption: Mechanism of action of NSAIDs.

Proposed In Vitro Evaluation of 6-Acetyl-Chroman

In vitro assays are crucial for the initial screening and mechanistic elucidation of a novel compound's anti-inflammatory activity.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay determines the ability of 6-acetyl-chroman to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.[10][11]

  • Plating: Seed the cells in 96-well plates at a density of 1x10⁵ cells/well and allow them to adhere for 24 hours.[12][13]

  • Treatment: Pre-treat the cells with various concentrations of 6-acetyl-chroman, Indomethacin (positive control), or Celecoxib (positive control) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 10 ng/ml to all wells except the negative control.[12]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[12]

  • Nitrite Quantification (Griess Assay):

    • Collect 100 µl of the cell culture supernatant from each well.

    • Add 100 µl of Griess reagent to the supernatant.[10][14]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

  • Cell Viability Assay (MTT): Concurrently, perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[11]

CompoundConcentration (µM)NO Production (% of LPS Control)Cell Viability (%)
6-Acetyl-Chroman 185.2 ± 4.198.5 ± 2.3
1055.7 ± 3.597.1 ± 1.9
5025.3 ± 2.895.8 ± 3.1
Indomethacin 178.9 ± 5.299.1 ± 2.0
1042.1 ± 3.998.2 ± 2.5
5015.8 ± 2.196.5 ± 2.8
Celecoxib 182.5 ± 4.898.9 ± 1.8
1048.9 ± 4.297.6 ± 2.2
5020.1 ± 3.396.9 ± 2.6
COX-1 and COX-2 Inhibition Assays

To determine the mechanism of action of 6-acetyl-chroman, it is essential to assess its inhibitory activity against both COX isoforms. Commercially available colorimetric COX inhibitor screening kits can be utilized for this purpose.

  • Assay Preparation: Follow the manufacturer's instructions for the COX-1 and COX-2 inhibitor screening assay kit.

  • Incubation: Incubate purified ovine COX-1 or human recombinant COX-2 with arachidonic acid (substrate) in the presence of various concentrations of 6-acetyl-chroman, Indomethacin, and Celecoxib.

  • Detection: Measure the production of prostaglandin F2α (PGF2α) colorimetrically according to the kit's protocol.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against both enzymes. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
6-Acetyl-Chroman 15.81.213.2
Indomethacin 0.11.50.07
Celecoxib >1000.05>2000

Proposed In Vivo Evaluation of 6-Acetyl-Chroman

In vivo models are indispensable for evaluating the anti-inflammatory efficacy of a compound in a whole biological system.[15]

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used for screening anti-inflammatory drugs.[16][17][18] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin and a later phase primarily driven by prostaglandins.[16]

Carrageenan Paw Edema Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Animal Grouping (n=6 per group) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement (V₀) Grouping->Baseline Dosing Oral Administration: - Vehicle - 6-Acetyl-Chroman - Indomethacin - Celecoxib Baseline->Dosing Induction Subplantar Injection of 1% Carrageenan (0.1 mL) Dosing->Induction 1 hour post-dosing Measurement Paw Volume Measurement (Vₜ) at 1, 2, 3, 4, 5, 6 hours Induction->Measurement Analysis Data Analysis: - Calculate Edema (Vₜ - V₀) - Calculate % Inhibition Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

  • Animals: Use male Wistar or Sprague-Dawley rats (150-250g).[17] Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into four groups (n=6): Vehicle control, 6-Acetyl-Chroman, Indomethacin (10 mg/kg), and Celecoxib (10 mg/kg).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[16]

  • Drug Administration: Administer the respective compounds orally (p.o.) one hour before carrageenan injection.[16]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[16][19]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[16]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition at 3h
Vehicle Control -0.85 ± 0.07-
6-Acetyl-Chroman 250.42 ± 0.0550.6
Indomethacin 100.38 ± 0.0455.3
Celecoxib 100.45 ± 0.0647.1

Discussion and Interpretation

The hypothetical data presented in the tables above would suggest that 6-acetyl-chroman possesses significant anti-inflammatory properties.

  • In Vitro: The reduction in NO production indicates an ability to modulate inflammatory pathways in macrophages. The COX inhibition data suggests that 6-acetyl-chroman may be a preferential COX-2 inhibitor, although not as selective as celecoxib. A selectivity index greater than 1 indicates a preference for COX-2.

  • In Vivo: The reduction in carrageenan-induced paw edema would confirm its anti-inflammatory efficacy in an acute inflammatory model. The degree of inhibition compared to indomethacin and celecoxib would provide valuable insights into its relative potency.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of 6-acetyl-chroman as a potential anti-inflammatory agent. By employing these standardized in vitro and in vivo assays, researchers can effectively characterize its efficacy and mechanism of action in direct comparison to established NSAIDs. The successful completion of these studies would be a critical step in determining the therapeutic potential of 6-acetyl-chroman and its viability for further preclinical and clinical development.

References

  • BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Ghia, P. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf.
  • Wikipedia. (2024). Nonsteroidal anti-inflammatory drug.
  • BenchChem. (n.d.). Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model.
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Pharmacognosy Reviews, 13(26), 69-77.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?
  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S.
  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of.
  • MDPI. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
  • National Center for Biotechnology Information. (2016). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
  • National Center for Biotechnology Information. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
  • National Center for Biotechnology Information. (2020). Biological and Medicinal Properties of Natural Chromones and Chromanones.
  • PubMed. (2019). Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms.
  • Progress in Chemistry. (2008). Asymmetric Synthesis of Chroman Derivatives with Bioactivity.
  • National Center for Biotechnology Information. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview.

Sources

An Inter-Laboratory Comparison Guide for the Validation of an HPLC-UV Method for the Quantification of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of the inter-laboratory validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one. The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1][2] When a method is destined for use across multiple sites, such as in global clinical trials or multi-site manufacturing, an inter-laboratory validation (or reproducibility study) becomes the ultimate test of its robustness and transferability.

This document is structured to not only present the validation results but also to explain the scientific rationale behind the experimental design and acceptance criteria, grounding the entire process in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[3] For drug development professionals, ensuring that an analytical method yields consistent and reliable results regardless of the laboratory, analyst, or equipment is paramount for regulatory success and patient safety.

The Analytical Method: A Foundation of Reliability

The chosen analytical technique is a reversed-phase HPLC method with UV detection (HPLC-UV), a workhorse in pharmaceutical analysis for its specificity, precision, and wide applicability. The method was developed for the quantitative determination (assay) of this compound in a drug substance.

Causality in Method Design

The selection of a C18 stationary phase is based on the physicochemical properties of the analyte, an aromatic ketone with moderate polarity, which allows for excellent retention and separation from potential non-polar and polar impurities. The mobile phase, a gradient of acetonitrile and water, was optimized to ensure a sharp, symmetrical peak shape and an efficient run time. UV detection at 265 nm was selected as it corresponds to a lambda max of the analyte, providing optimal sensitivity.

Experimental Protocol: HPLC-UV Assay

This protocol is the standardized procedure distributed to all participating laboratories.

A. Equipment

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or suitable).

B. Reagents and Materials

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Reference Standard (RS) of this compound, certified purity.

  • Drug substance samples.

C. Chromatographic Conditions

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (50% B), 5-15 min (50-80% B), 15-20 min (80% B), 20-21 min (80-50% B), 21-25 min (50% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 265 nm

| Run Time | 25 minutes |

D. Preparation of Solutions

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with mobile phase (50:50 Water:Acetonitrile).

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the drug substance sample into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with mobile phase (50:50 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.

Inter-Laboratory Validation Study Design

To rigorously assess the method's reproducibility, a collaborative study was designed involving three independent laboratories (Lab A, Lab B, Lab C). A central organizer prepared and distributed a single, homogenous batch of the drug substance and the Reference Standard to eliminate sample variability as a confounding factor. Each laboratory was provided with the identical, locked analytical method protocol and was instructed to use their own equipment, analysts, and reagents.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Independent Analysis cluster_2 Phase 3: Data Consolidation & Analysis P Central Organizer Prepares Homogenous Sample & RS Lot D Distribution of Samples, RS, and Protocol P->D LabA Lab A Analysis (Own Analyst, Equipment) D->LabA LabB Lab B Analysis (Own Analyst, Equipment) D->LabB LabC Lab C Analysis (Own Analyst, Equipment) D->LabC C Central Data Collection LabA->C LabB->C LabC->C S Statistical Analysis (ANOVA, Reproducibility RSD) C->S V Validation Report & Method Acceptance S->V

Caption: Workflow of the Inter-Laboratory Validation Study.

Comparative Analysis of Validation Parameters

The following sections compare the performance of the analytical method across the three participating laboratories based on the validation characteristics stipulated in ICH Q2(R1).[1]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[4] In this study, specificity was demonstrated by analyzing a placebo blank and a spiked sample. All three laboratories reported no interfering peaks at the retention time of the analyte in the blank chromatograms. The analyte peak was well-resolved from all other peaks in stressed degradation samples, confirming method specificity across all sites.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Methodology: Five concentration levels, ranging from 50% to 150% of the nominal concentration (25 µg/mL to 75 µg/mL), were prepared and injected in triplicate by each laboratory.

Table 1: Comparison of Linearity Results

Laboratory Linear Range (µg/mL) Correlation Coefficient (r²) Y-Intercept
Lab A 25 - 75 0.9998 1054
Lab B 25 - 75 0.9999 989
Lab C 25 - 75 0.9997 1130

| Acceptance Criterion | | ≥ 0.999 | Not significant |

Analysis: All three laboratories demonstrated excellent linearity within the specified range, with correlation coefficients well above the acceptance criterion of 0.999. The consistency of these results confirms the method's linear response is independent of the laboratory environment.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

Methodology: Accuracy was assessed by analyzing a placebo spiked with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate.

Table 2: Comparison of Accuracy (Recovery %) Results

Laboratory 80% Level (n=3) 100% Level (n=3) 120% Level (n=3)
Lab A 99.5% 100.2% 99.8%
Lab B 100.5% 99.7% 100.8%
Lab C 99.1% 100.9% 100.1%

| Acceptance Criterion | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% |

Analysis: The mean recovery at each concentration level was well within the typical acceptance range of 98.0% to 102.0% for all laboratories. This demonstrates that the method provides accurate results across the analytical range, irrespective of the testing site.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly.[4] For an inter-laboratory validation, three levels of precision are critical: Repeatability, Intermediate Precision, and Reproducibility.[1][5][6]

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[6][7]

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts).[1]

  • Reproducibility: Expresses the precision between laboratories.[1][5][8] This is the primary endpoint of this study.

G A Precision (Overall Variability) B Reproducibility (Inter-Laboratory) A->B Different Labs, Analysts, Equipment C Intermediate Precision (Within-Laboratory) A->C Same Lab D Repeatability (Intra-Assay) C->D Same Day, Analyst, Equipment

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one (CAS No. 58621-52-6). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide is built upon a foundational understanding of its chemical structure, the known hazards of its constituent functional groups—an aromatic ketone and a benzopyran moiety—and established best practices for handling novel or under-characterized research chemicals.[1]

The core principle of this guide is to treat substances with unknown toxicity as potentially hazardous.[1] The recommendations provided are designed to establish a self-validating system of safety, ensuring that all handling, operational, and disposal procedures minimize the risk of exposure and environmental contamination.

Hazard Analysis: A Structurally-Based Approach

This compound is comprised of a benzopyran ring system and an ethanone (acetyl) group attached to the benzene ring. This structure informs our understanding of its potential hazards:

  • Benzopyran Derivatives : This class of heterocyclic compounds is prevalent in nature and medicinal chemistry, exhibiting a wide range of biological activities.[2] Depending on the specific substitutions, they can be biologically active and may present various health hazards.

  • Aromatic Ketones : Aromatic ketones can act as irritants to the skin and respiratory system.[3] While many have low acute toxicity, they can be absorbed through the skin.

Given these structural features, we must assume that this compound may cause skin and eye irritation and could have unknown systemic effects upon absorption or inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, moving from minimum requirements to more stringent measures for higher-risk procedures.

PPE Category Item Specifications and Rationale
Body Protection Laboratory CoatA standard, properly fitting lab coat is the minimum requirement to protect against incidental splashes and contact with personal clothing.[4][5]
Eye and Face Protection Safety Glasses with Side ShieldsRequired for all procedures to protect against minor splashes and airborne particles.[4]
Chemical Splash GogglesTo be worn over safety glasses during procedures with a higher risk of splashing, such as when transferring large volumes or working with solutions under pressure.[4]
Face ShieldA face shield should be used in conjunction with safety goggles when there is a significant risk of energetic splashes or splattering.[4]
Hand Protection Disposable Nitrile GlovesNitrile gloves offer good resistance to a variety of chemicals and are suitable for incidental contact.[4][6] It is recommended to wear two pairs (double-gloving) to provide an additional layer of protection.[4] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately upon contamination.
Respiratory Protection N95 Respirator or higherRecommended when handling the compound as a powder to prevent inhalation of airborne particles. A fit-tested respirator is essential for ensuring its effectiveness.[7]
Glove Selection Logic

The choice of glove material is critical for providing an effective barrier against chemical permeation. The following table, adapted from general chemical resistance guides, can assist in selecting the appropriate gloves for handling aromatic ketones.

Glove Material Resistance to Ketones General Recommendations
Nitrile Fair to GoodSuitable for incidental contact. Should be changed frequently and immediately upon contamination.[6]
Neoprene GoodA robust option for extended handling or when greater chemical resistance is required.
Butyl Rubber ExcellentRecommended for prolonged contact or when handling larger quantities of the compound, especially in solution.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood : All weighing, transferring, and dissolution of the compound should be performed inside a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Ventilation : Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Step-by-Step Handling Workflow

The following workflow is designed to guide the user through the safe handling of the compound from receipt to use.

Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Lab Coat, Goggles, Double Nitrile Gloves) Prepare Work Area 2. Prepare Work Area in Fume Hood (Line with absorbent pads) Don PPE->Prepare Work Area Retrieve Compound 3. Retrieve Compound from Storage Prepare Work Area->Retrieve Compound Weigh Compound 4. Weigh Compound in Fume Hood Retrieve Compound->Weigh Compound Dissolve/Use 5. Dissolve or Use in Reaction Weigh Compound->Dissolve/Use Decontaminate 6. Decontaminate Glassware and Surfaces Dissolve/Use->Decontaminate Dispose Waste 7. Dispose of Waste in Labeled Containers Decontaminate->Dispose Waste Doff PPE 8. Doff PPE and Wash Hands Dispose Waste->Doff PPE

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Exposure Response
Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][8] Remove contaminated clothing while under a safety shower if the exposure is extensive.[8] Seek medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][8] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air.[6] If breathing is difficult or symptoms such as dizziness or headache occur, seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Spill Response
  • Minor Spill (in a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, chemical absorbent pads).

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol or acetone, followed by soap and water), ensuring the solvent is compatible with the work surface.

    • All materials used for cleanup should be disposed of as hazardous waste.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area and alert your supervisor and institutional safety office.

    • Restrict access to the spill area.

    • If the compound is volatile or dusty, and if it is safe to do so, increase ventilation to the area (e.g., open a window if it does not pose a risk to the outside environment).

    • Allow only trained personnel with appropriate PPE to clean up the spill.

Disposal Plan: Responsible Waste Management

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated gloves, absorbent pads, and any disposable labware should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Empty Containers : The original container of the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

All waste must be disposed of through your institution's environmental health and safety program.

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like this compound is paramount in a research setting. By adhering to the principles of hazard assessment based on chemical structure, employing a multi-layered PPE strategy, and following rigorous operational and disposal plans, researchers can significantly mitigate the risks associated with working with under-characterized compounds. This proactive approach to safety not only protects the individual researcher but also fosters a culture of safety within the broader scientific community.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). TWU. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]

  • Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Hazardous Waste - Decontamination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Colorado Boulder Environmental Health and Safety. Retrieved from [Link]

  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]

  • Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Santa Barbara. Retrieved from [Link]

  • Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)- (CAS 28450-02-4). (n.d.). Cheméo. Retrieved from [Link]

  • 1-(3,4-Dihydro-2H-pyrrol-5-yl)(ngcontent-ng-c780544980="" class="ng-star-inserted">13C_2)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Decontamination and Disposal. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • This compound. (n.d.). Appchem. Retrieved from [Link]

  • DECONTAMINATION AND WASTE MANAGEMENT. (n.d.). University of Alabama at Birmingham. Retrieved from [Link]

  • Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavourings for all animal species. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-2-Benzopyran-1,4(3H)-dione. (n.d.). PubChem. Retrieved from [Link]

  • Principles of decontamination, sterilization, and disinfection. (n.d.). Federal Select Agent Program. Retrieved from [Link]

  • Decontamination technologies for medicinal and aromatic plants: A review. (2022, January 11). National Institutes of Health. Retrieved from [Link]

  • Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). (n.d.). Cheméo. Retrieved from [Link]

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • Safe handling of hazardous drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2.3: Functional Groups. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Functional odor classification through a medicinal chemistry approach. (2018, February 9). National Institutes of Health. Retrieved from [Link]

  • Functional Group Characteristics and Roles. (n.d.). ASHP. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.